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  • Product: 4-Hydroxynicotinic acid
  • CAS: 72676-96-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Hydroxynicotinic Acid: Core Chemical Properties, Structure, and Application in Modern Drug Discovery

Executive Summary: 4-Hydroxynicotinic acid, a pyridine derivative of significant interest, occupies a crucial position in medicinal chemistry and materials science. This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-Hydroxynicotinic acid, a pyridine derivative of significant interest, occupies a crucial position in medicinal chemistry and materials science. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing its fundamental chemical properties, complex structural characteristics including tautomerism and polymorphism, and its role as a foundational scaffold in major therapeutic agents. We present field-proven insights into its synthesis, reactivity, analytical characterization, and essential safety protocols, establishing a self-validating framework for its application in advanced research and development.

Introduction: The Significance of the 4-Oxo-1,4-dihydropyridine-3-carboxylic Acid Scaffold

4-Hydroxynicotinic acid is more than a simple heterocyclic compound; it is a critical building block and a key structural motif in numerous biologically active molecules.[1] While it is used as an intermediate in the synthesis of agrochemicals and dyestuffs, its most significant role is in pharmaceutical development.[1] The molecule primarily exists in its more stable keto tautomeric form, 4-oxo-1,4-dihydropyridine-3-carboxylic acid.[2][3] This specific scaffold is the cornerstone of several highly successful drug classes, including quinolone antibiotics (e.g., ciprofloxacin, levofloxacin) and HIV integrase inhibitors (e.g., elvitegravir, dolutegravir).[2][3] Understanding the chemistry of this parent compound is therefore essential for the innovation of new therapeutics. This guide serves as a senior-level resource, consolidating its chemical properties, structural nuances, and practical applications.

Molecular Structure and Physicochemical Properties

The defining characteristic of 4-hydroxynicotinic acid is its ability to exist in two tautomeric forms. This equilibrium is fundamental to its reactivity and interactions in biological systems.

Tautomerism and Polymorphism: The Keto-Enol Equilibrium

4-Hydroxynicotinic acid exists in a tautomeric equilibrium between its enol form (4-hydroxynicotinic acid) and its more stable keto form (4-oxo-1,4-dihydropyridine-3-carboxylic acid). In the solid state, it is predominantly found as the keto tautomer.[3] This phenomenon gives rise to polymorphism, with the compound capable of forming at least three different crystalline polymorphs and two hydrate forms.[3] The specific form obtained is highly dependent on crystallization conditions, such as solvent and pH.[4] This is a critical consideration in drug development, as different polymorphs can exhibit varied solubility, stability, and bioavailability.

Caption: Keto-Enol Tautomerism of 4-Hydroxynicotinic Acid.

Crystallographic Analysis

Single-crystal X-ray diffraction studies have confirmed the molecular and crystal structures of 4-hydroxynicotinic acid, primarily in its keto form.[1] These studies reveal intricate hydrogen-bonding networks that define the packing motifs of its various polymorphs. In the anhydrous forms, each of the three oxygen atoms (from the keto and carboxylic acid groups) can act as a hydrogen-bond acceptor, while in the hydrated forms, water molecules are integrated into this network.[3] Access to detailed crystallographic information is available through the Cambridge Crystallographic Data Centre (CCDC) for researchers requiring atomic-level structural data.[3]

Physicochemical Data Summary

The core physicochemical properties of 4-hydroxynicotinic acid are summarized below for quick reference. These values are essential for planning synthetic transformations, dissolution studies, and analytical method development.

PropertyValueReference(s)
IUPAC Name 4-oxo-1H-pyridine-3-carboxylic acid[5]
CAS Number 609-70-1[5]
Molecular Formula C₆H₅NO₃[5]
Molecular Weight 139.11 g/mol [5]
Appearance Off-white to light yellow solid[1]
Melting Point 256-259 °C[1]
Boiling Point 507.3 ± 35.0 °C (Predicted)[1]
Density 1.485 ± 0.06 g/cm³ (Predicted)[1]
pKa 0.19 ± 0.10 (Predicted)[1]
Solubility Soluble in 0.1 M NaOH[1]

Synthesis and Reactivity

A robust and scalable synthesis is paramount for the utility of any chemical intermediate. The primary route to 4-hydroxynicotinic acid is reliable and proceeds from a readily available starting material.

Recommended Synthesis Protocol via Hydrolysis

The most direct and commonly cited synthesis of 4-hydroxynicotinic acid is adapted from the work of Ross and involves the nucleophilic substitution of 4-chloronicotinic acid.[1] The choice of a hydrolysis reaction is strategic; it avoids complex multi-step syntheses and utilizes water as a benign reagent, which is advantageous for both cost and environmental impact.

synthesis_workflow start Start: 4-Chloronicotinic Acid reflux Step 1: Hydrolysis Reagent: Water (H₂O) Condition: Reflux (1 hr) under N₂ start->reflux cool Step 2: Cooling Cool to Room Temperature reflux->cool adjust_ph Step 3: pH Adjustment Reagent: aq. NaOH (0.5 M) Target: pH 7 cool->adjust_ph product End: 4-Hydroxynicotinic Acid Solution adjust_ph->product caption Synthesis Workflow of 4-Hydroxynicotinic Acid

Caption: Synthesis Workflow of 4-Hydroxynicotinic Acid.

Step-by-Step Methodology:

  • Setup: In a three-neck, round-bottom flask equipped with a reflux condenser and an inert gas (N₂) inlet, combine 4-chloronicotinic acid and deionized water.

  • Reaction: The mixture is heated to reflux with magnetic stirring under a nitrogen atmosphere for approximately 1 hour. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After the reaction is complete, the resulting brownish solution is allowed to cool to ambient temperature.

  • Neutralization: The pH of the solution is carefully adjusted to 7.0 by the dropwise addition of an aqueous sodium hydroxide solution (e.g., 0.5 M). The product at this stage is in its soluble sodium salt form and can be used for subsequent reactions or isolated by acidification and filtration.[1]

Fundamental Reactivity

The reactivity of 4-hydroxynicotinic acid is dictated by its three key functional components: the carboxylic acid, the pyridone ring, and the N-H proton.

  • Carboxylic Acid Group: This group undergoes standard reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. These transformations are fundamental to its use as a scaffold, allowing for the attachment of various side chains.

  • Pyridone Ring: The N-H proton can be alkylated or acylated. The ring itself can undergo electrophilic substitution, although the electron-withdrawing nature of the carbonyl and carboxyl groups makes it less reactive than pyridine.

  • Keto Group: The carbonyl group can participate in reactions typical of ketones, though its reactivity is influenced by its position within the conjugated ring system.

Significance and Application in Drug Development

The 4-oxo-1,4-dihydropyridine-3-carboxylic acid core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple, unrelated classes of protein targets.

Core Scaffold in Major Therapeutics

The true value of 4-hydroxynicotinic acid is demonstrated by its presence at the heart of several blockbuster drugs.[2][3]

  • Quinolone and Fluoroquinolone Antibiotics: This class of antibacterial agents, which includes nalidixic acid, ciprofloxacin, and levofloxacin, functions by inhibiting bacterial DNA gyrase and topoisomerase IV. The 4-oxo-1,4-dihydropyridine-3-carboxylic acid moiety is essential for their mechanism of action, chelating with Mg²⁺ ions in the enzyme's active site.

  • HIV Integrase Inhibitors: Modern antiretroviral therapy relies heavily on integrase inhibitors like elvitegravir, dolutegravir, and bictegravir.[2] These drugs prevent the HIV integrase enzyme from inserting the viral genome into the host cell's DNA. The core scaffold of these inhibitors is derived from 4-hydroxynicotinic acid, and it plays a critical role in coordinating to the metal ions in the integrase active site.

Role as a Versatile Synthetic Intermediate

Beyond being a core scaffold, 4-hydroxynicotinic acid is a versatile starting material for building more complex heterocyclic systems. Its functional groups provide handles for a wide range of chemical modifications, allowing chemists to synthesize libraries of compounds for screening against various biological targets.[1][2]

Analytical and Quality Control Protocols

Rigorous analytical characterization is non-negotiable in pharmaceutical development to ensure purity, identity, and stability.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals would include distinct aromatic protons on the pyridine ring and a broad signal for the carboxylic acid proton. The specific chemical shifts will confirm the predominant tautomeric form in the chosen NMR solvent (e.g., DMSO-d₆).[6]

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry is used to confirm the molecular weight. The fragmentation pattern can provide additional structural confirmation. A high-resolution mass spectrometry (HRMS) analysis would confirm the elemental composition.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. Characteristic absorptions would include a strong C=O stretch for the carboxylic acid, another C=O stretch for the pyridone ketone, an O-H stretch for the carboxylic acid, and an N-H stretch for the pyridone.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a self-validating system for determining the purity of a 4-hydroxynicotinic acid sample using reversed-phase HPLC with UV detection. The causality for each parameter is explained to ensure robust and reproducible results.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_prep 1. Prepare Sample: ~1 mg/mL in Diluent (e.g., 50:50 Acetonitrile/Water) injection 3. Inject Sample (e.g., 5 µL) onto a C18 RP Column sample_prep->injection mobile_phase 2. Prepare Mobile Phases: A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile gradient 4. Run Gradient Elution: (e.g., 5% to 95% B over 15 min) mobile_phase->gradient injection->gradient detection 5. Detect at λmax (e.g., ~265 nm) gradient->detection integration 6. Integrate Peak Areas detection->integration calculation 7. Calculate Purity: % Purity = (Area_Main / Area_Total) * 100 integration->calculation caption Workflow for HPLC-UV Purity Analysis

Caption: Workflow for HPLC-UV Purity Analysis.

Methodology Details:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Causality: The nonpolar C18 stationary phase provides good retention for the moderately polar analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff.

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes. Causality: A gradient ensures that impurities with a wide range of polarities will be eluted and resolved from the main peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan (typically around 265 nm). Causality: Detection at the absorbance maximum (λmax) provides the highest sensitivity.

  • Purity Calculation: Purity is determined by area percent, assuming all components have a similar response factor at the chosen wavelength.

Safety and Handling Protocols

As a laboratory chemical, 4-hydroxynicotinic acid must be handled with appropriate precautions. It is classified as harmful if swallowed, and causes skin and serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid all personal contact. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

    • Skin: Wash off immediately with plenty of soap and water. Get medical attention if irritation develops.

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and get medical attention.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

Conclusion

4-Hydroxynicotinic acid, primarily existing as its 4-oxo tautomer, is a cornerstone molecule in medicinal chemistry. Its structural complexity, characterized by tautomerism and polymorphism, presents both challenges and opportunities in drug formulation. A firm grasp of its synthesis, reactivity, and analytical characterization is essential for any scientist working in drug discovery and development. The proven success of its core scaffold in major antibacterial and antiviral drugs underscores its enduring importance and guarantees its continued relevance in the search for novel therapeutic agents.

References

  • Makarov, M. V., Zheldakova, R. A., & Zheldakov, E. L. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. [Link]

  • Chen, Y.-L., et al. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design, 16(4), 2244–2251. [Link]

  • Esteves, C. V., et al. (2022). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. New Journal of Chemistry. Available from ResearchGate. [Link]

  • Santos, R. C., et al. (2010). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 114(28), 9206–9217. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69113, 4-Hydroxynicotinic acid. PubChem. Retrieved January 6, 2026, from [Link].

  • Esteves, C. V. (2022). Hydroxynicotinic acid crystallisation and solubility systematic studies. Available from ResearchGate. [Link].

Sources

Exploratory

4-Hydroxynicotinic acid molecular weight and formula

An In-Depth Technical Guide to 4-Hydroxynicotinic Acid: From Synthesis to Application Authored by a Senior Application Scientist Introduction 4-Hydroxynicotinic acid (4-HNA), also known by its IUPAC name 4-oxo-1,4-dihydr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxynicotinic Acid: From Synthesis to Application

Authored by a Senior Application Scientist

Introduction

4-Hydroxynicotinic acid (4-HNA), also known by its IUPAC name 4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a pyridine derivative of significant interest to the scientific community.[1][2][3] Its structure, featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, imparts a unique combination of chemical reactivity and biological potential. The molecule exhibits keto-enol tautomerism, a phenomenon that influences its interaction with biological systems and its behavior in chemical reactions.[4] This guide provides an in-depth exploration of 4-HNA, covering its fundamental properties, synthesis, biochemical significance, and analytical quantification, tailored for professionals in research and drug development.

Physicochemical and Structural Properties

A comprehensive understanding of a molecule's physicochemical properties is the foundation of its application in drug discovery and chemical synthesis. 4-HNA is an off-white to light yellow solid, and its key properties are summarized below.[2] The predicted pKa value suggests its acidic nature, while the XLogP3 value indicates its hydrophilicity, a critical parameter for assessing pharmacokinetic properties.[5]

PropertyValueSource(s)
Molecular Formula C₆H₅NO₃[1]
Molecular Weight 139.11 g/mol [1]
CAS Number 609-70-1[1]
IUPAC Name 4-oxo-1H-pyridine-3-carboxylic acid[1]
Melting Point 256-259 °C[2]
Appearance Off-white to light yellow solid[2]
Solubility Soluble in 0.1 M NaOH[5]
pKa (Predicted) 0.19 ± 0.10[5]
XLogP3 (Predicted) 0.4[1]

The structure of 4-HNA allows for tautomerism, existing in equilibrium between the 4-hydroxy form and the 4-oxo (or 4-pyridone) form. This duality is crucial as it dictates the molecule's hydrogen bonding capabilities and its potential to interact with enzyme active sites.

Caption: Tautomeric forms of 4-Hydroxynicotinic acid.

Synthesis Strategies

The synthesis of 4-HNA can be approached through several routes, each with distinct advantages regarding starting material availability, yield, and environmental impact. As a Senior Application Scientist, the choice of synthesis depends on the desired scale and purity.

Chemical Synthesis from Pyridine Derivatives

A common and effective strategy involves the modification of readily available pyridine precursors. One such route begins with 4-methylpyridine, which is converted to 4-cyanopyridine through an ammoxidation reaction.[6] This intermediate is a versatile precursor for various pyridine carboxylic acids.

The subsequent conversion of the nitrile group to a carboxylic acid is a critical step. While traditional acid or base hydrolysis is effective, biocatalytic methods using nitrilase enzymes are gaining prominence due to their high specificity and milder reaction conditions. For instance, nitrilases from organisms like Pseudomonas putida have been used to convert cyanopyridines into their corresponding carboxylic acids with high efficiency.[7] The final step would involve the hydroxylation of the pyridine ring at the 4-position.[4]

SynthesisWorkflow cluster_main Chemical Synthesis Workflow Start 4-Methylpyridine Step1 Ammoxidation (NH₃, Air, Catalyst) Start->Step1 Intermediate 4-Cyanopyridine Step1->Intermediate Step2 Hydrolysis (e.g., Nitrilase Biocatalyst) Intermediate->Step2 Intermediate2 Isonicotinic Acid (Isomer) Step2->Intermediate2 Step3 Hydroxylation (Hydroxylating Agents) Intermediate2->Step3 End 4-Hydroxynicotinic Acid Step3->End

Caption: Representative chemical synthesis workflow for 4-HNA.

Biochemical and Pharmacological Significance

A Scaffold in Medicinal Chemistry

The true value of 4-HNA for drug development professionals lies in its utility as a molecular scaffold. Its rigid, functionalized heterocyclic structure is a prime starting point for building more complex molecules with specific biological activities. This concept is well-established for structurally similar motifs. For example, the 4-quinolone-3-carboxylic acid scaffold, which shares a core structural resemblance to 4-HNA, is the foundation for a vast class of antibacterial agents (fluoroquinolones) and has been explored for developing antitumor and anti-HIV compounds.[8][9] The strategic placement of the hydroxyl and carboxylic acid groups on the 4-HNA ring provides ideal anchor points for derivatization, allowing medicinal chemists to systematically modify the molecule to optimize its interaction with a biological target.

Potential Metabolic Pathways

While the specific metabolic fate of 4-hydroxynicotinic acid in humans is not extensively documented, insights can be drawn from microbial metabolism of related compounds. The degradation of nicotinic acid and its hydroxylated derivatives is well-studied in bacteria like Pseudomonas.[10][11] For instance, the bacterium Agrobacterium sp. is known to metabolize 4-hydroxypyridine via hydroxylation to produce pyridine-3,4-diol, a reaction catalyzed by a mono-oxygenase enzyme that requires NADH or NADPH.[12] This suggests a plausible metabolic route for 4-HNA could involve further hydroxylation or other oxidative transformations mediated by cytochrome P450 enzymes in mammals.[13]

MetabolicPathway cluster_pathway Known Microbial Metabolism of a Related Compound Substrate 4-Hydroxypyridine Enzyme 4-Hydroxypyridine 3-Hydroxylase (Mono-oxygenase) Substrate->Enzyme Product Pyridine-3,4-diol Enzyme->Product Hydroxylation Cofactors O₂, NADH/NADPH Cofactors->Enzyme AnalyticalWorkflow cluster_workflow LC-MS/MS Analytical Workflow Sample Plasma Sample Step1 Add Internal Standard & Protein Precipitation (Acetonitrile) Sample->Step1 Step2 Centrifugation Step1->Step2 Step3 Collect Supernatant Step2->Step3 Step4 LC Separation (C18 Reverse-Phase) Step3->Step4 Step5 MS/MS Detection (ESI+, MRM Mode) Step4->Step5 Result Quantification Step5->Result

Sources

Foundational

An In-depth Technical Guide to the Synthesis and Biosynthesis of 4-Hydroxynicotinic Acid

Foreword: The Strategic Importance of 4-Hydroxynicotinic Acid 4-Hydroxynicotinic acid, also known as 4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a pivotal heterocyclic compound.[1][2] Its pyridine core, functionalize...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 4-Hydroxynicotinic Acid

4-Hydroxynicotinic acid, also known as 4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a pivotal heterocyclic compound.[1][2] Its pyridine core, functionalized with both a hydroxyl (or oxo tautomer) and a carboxylic acid group, makes it a versatile building block and an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3] Understanding the robust methodologies for its synthesis—both through traditional organic chemistry and elegant biocatalytic routes—is critical for researchers and process chemists aiming to leverage this molecule's potential. This guide provides a detailed exploration of both synthetic domains, grounded in mechanistic principles and field-proven protocols.

PART 1: Chemical Synthesis Approaches

The chemical synthesis of 4-hydroxynicotinic acid is typically achieved by constructing the pyridine ring with the desired substitution pattern or by modifying a pre-existing pyridine derivative. The choice of strategy often depends on the availability and cost of starting materials, scalability, and desired purity profile.

Synthesis from Isoquinoline: A Ring-Cleavage and Rearrangement Strategy

A notable synthetic route involves the oxidative cleavage of a more complex heterocyclic system, isoquinoline, followed by a series of transformations to yield the target molecule. This approach is advantageous due to the low cost and ready availability of isoquinoline.[4]

The overall transformation relies on a four-step sequence:

  • Oxidative Cleavage: Isoquinoline is oxidized to yield pyridine-3,4-dicarboxylic acid. This step breaks open the fused benzene ring.

  • Anhydride Formation: The resulting diacid is treated with a dehydrating agent, such as acetic anhydride, to form the corresponding cyclic anhydride.

  • Ammonolysis: The anhydride is opened with ammonia to produce a mixture of isonicotinic acid amides.

  • Hofmann Rearrangement: The crucial C4-amino group is introduced via a Hofmann rearrangement, which converts the amide into a primary amine with the loss of a carbon atom, directly yielding 4-aminonicotinic acid. A subsequent hydrolysis step (not detailed in the primary source but a standard procedure) would be required to convert the amino group to a hydroxyl group via diazotization followed by reaction with water.

A critical insight from this pathway is the choice of oxidant in the first step. While potassium permanganate (KMnO₄) is a classic choice, using a mixed-acid system of nitric acid and sulfuric acid (HNO₃-H₂SO₄) has been shown to significantly improve the yield of pyridine-3,4-dicarboxylic acid to as high as 61%.[4] This enhancement is likely due to the potent nitrating and oxidizing environment created by the mixed acids, which facilitates a more efficient cleavage of the isoquinoline ring system.

Diagram 1: Chemical Synthesis Pathway from Isoquinoline

Isoquinoline Isoquinoline PDC Pyridine-3,4-dicarboxylic Acid Isoquinoline->PDC 1. Oxidation (HNO₃ / H₂SO₄) Anhydride Pyridine-3,4-dicarboxylic Anhydride PDC->Anhydride 2. Dehydration (Acetic Anhydride) Amide 4-Carbamoylnicotinic Acid Anhydride->Amide 3. Ammonolysis (NH₃) Product 4-Aminonicotinic Acid Amide->Product 4. Hofmann Rearrangement (Br₂, NaOH) FinalProduct 4-Hydroxynicotinic Acid Product->FinalProduct 5. Diazotization / Hydrolysis (NaNO₂, H₂SO₄, H₂O)

Caption: Multi-step chemical synthesis of 4-hydroxynicotinic acid starting from isoquinoline.

Detailed Protocol: Synthesis of 4-Aminonicotinic Acid via Hofmann Rearrangement

This protocol details the final, critical step of the isoquinoline route: the conversion of 4-carbamoylnicotinic acid to 4-aminonicotinic acid. This step is a self-validating system; the successful formation of the amine is confirmed by changes in solubility and subsequent characterization, while the release of CO₂ is an implicit indicator of the rearrangement mechanism.

Materials:

  • 4-Carbamoylnicotinic Acid

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Round-bottom flask and condenser

Methodology:

  • Preparation of Sodium Hypobromite Solution (Causality: In-situ formation of the active rearranging agent):

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2.0g of NaOH in 20 mL of water.

    • Slowly add 2.5g of Bromine (Br₂) to the cold NaOH solution while stirring vigorously. The causality here is critical: this exothermic reaction must be cooled to prevent disproportionation of the hypobromite and to ensure stability. This creates the active Hofmann reagent, NaOBr, in situ.

  • Amide Dissolution and Reaction Initiation:

    • In a separate beaker, dissolve 2.7g of 4-carbamoylnicotinic acid in a solution of 1.5g of NaOH in 15 mL of water. The use of a stoichiometric amount of base is to form the soluble sodium salt of the carboxylic acid, ensuring a homogeneous reaction.

    • Cool this solution in an ice bath to below 10°C.

    • Slowly add the freshly prepared, cold sodium hypobromite solution to the amide solution. Maintain the temperature below 10°C throughout the addition. This controlled addition is paramount to prevent side reactions and ensure the selective formation of the N-bromoamide intermediate.

  • Rearrangement and Hydrolysis:

    • After the addition is complete, slowly warm the reaction mixture to 70-75°C and hold for 1 hour. This thermal input provides the activation energy for the key rearrangement step, where the carboxylate group migrates from carbon to nitrogen, with the expulsion of the bromide ion.

    • The reaction is self-validating as the mixture will typically change color or clarity upon completion.

  • Product Isolation and Purification:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Carefully acidify the solution to a pH of 3-4 with concentrated HCl. This step neutralizes the excess base and protonates the amino group while ensuring the carboxylic acid is also protonated, causing the zwitterionic product to precipitate.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold deionized water to remove inorganic salts.

    • Dry the product under vacuum. The final product, 4-aminonicotinic acid, can be characterized by ¹H-NMR and IR spectroscopy to confirm its structure.[4]

PART 2: Biosynthesis of Hydroxynicotinic Acids

Nature has evolved highly efficient enzymatic pathways for the modification of pyridine rings. The biosynthesis of hydroxylated nicotinic acids is primarily observed in the context of microbial degradation of nicotinic acid (Vitamin B3). Organisms from genera such as Pseudomonas, Bacillus, and Achromobacter utilize nicotinic acid as a carbon and nitrogen source.[5][6]

The Enzymatic Logic: Flavin-Dependent Monooxygenases

The key enzymes responsible for these transformations are typically flavin-dependent monooxygenases.[7][8] These enzymes employ a flavin cofactor (like FAD) and a reducing agent (NADH or NADPH) to activate molecular oxygen (O₂) for the hydroxylation of the aromatic ring.[9] While the most extensively studied pathway involves the hydroxylation of nicotinic acid to 6-hydroxynicotinic acid by nicotinic acid hydroxylase, the mechanistic principles are broadly applicable to other isomers.[7][10][11]

The catalytic cycle can be summarized as follows:

  • Reductant Binding and Flavin Reduction: NADH or NADPH binds to the enzyme and reduces the oxidized FAD to FADH₂.

  • Oxygen Activation: Molecular oxygen reacts with the reduced flavin (FADH₂) to form a highly reactive C4a-hydroperoxyflavin intermediate.

  • Substrate Hydroxylation: This potent oxidizing intermediate attacks the electron-rich pyridine ring of the substrate (e.g., nicotinic acid). The precise mechanism can involve electrophilic aromatic substitution.[10]

  • Product Release: Following oxygen transfer, water is eliminated, and the oxidized flavin (FAD) is regenerated, ready for the next cycle. The hydroxylated product is then released.

Diagram 2: Generalized Biosynthetic Pathway

Substrate Nicotinic Acid Enzyme Nicotinic Acid 4-Hydroxylase (FAD) Substrate->Enzyme Product 4-Hydroxynicotinic Acid Enzyme->Product out1 Enzyme->out1 out2 Enzyme->out2 NADH NADH + H⁺ in1 NADH->in1 NAD NAD⁺ O2 O₂ in2 O2->in2 H2O H₂O in1->Enzyme in2->Enzyme out1->NAD out2->H2O

Sources

Exploratory

The Enigmatic Presence of 4-Hydroxynicotinic Acid: A Technical Guide to its Natural Occurrence, Metabolism, and Analytical Determination

For Researchers, Scientists, and Drug Development Professionals Preamble: Unveiling a Metabolite of Growing Significance 4-Hydroxynicotinic acid (4-HNA), a pyridine derivative structurally related to nicotinic acid (niac...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Metabolite of Growing Significance

4-Hydroxynicotinic acid (4-HNA), a pyridine derivative structurally related to nicotinic acid (niacin, Vitamin B3), has emerged from relative obscurity to become a molecule of considerable interest in human metabolic studies. While not a classic natural product found across diverse biological kingdoms, its definitive occurrence as a terminal metabolite of niacin in humans positions it at the crossroads of nutrition, metabolism, and cardiovascular health. This technical guide provides a comprehensive overview of the current scientific understanding of 4-HNA, focusing on its natural occurrence, biosynthetic pathways, analytical methodologies for its detection, and its burgeoning role in the context of human physiology and disease.

Section 1: The Primary Locus of Natural Occurrence: Human Metabolism

Contrary to a wide distribution in nature, the primary and most well-documented natural occurrence of 4-Hydroxynicotinic acid is as a metabolite in humans. Specifically, it is a downstream product of excess nicotinic acid intake. In human metabolism, 4-HNA is found in its methylated form, N1-methyl-4-pyridone-3-carboxamide (4PY) .

The metabolic journey from nicotinic acid to 4PY is a multi-step process primarily occurring in the liver. While the precise enzymatic cascade is still under full elucidation, the generally accepted pathway involves:

  • Methylation: Nicotinic acid is first converted to N1-methylnicotinamide.

  • Oxidation: This methylated intermediate is then oxidized to generate N1-methyl-4-pyridone-3-carboxamide (4PY)[1]. The enzyme aldehyde oxidase is implicated in this oxidative step[1].

It is crucial to distinguish 4-HNA and its methylated counterpart 4PY from other isomers, such as 6-Hydroxynicotinic acid, which is a well-established intermediate in the bacterial degradation of nicotinic acid[2][3][4].

Physiological Concentrations in Humans

The concentration of 4PY in human plasma and urine is highly variable and directly correlates with niacin intake. In individuals with a typical diet, baseline levels are generally low. However, with niacin supplementation or consumption of fortified foods, these levels can increase significantly.

AnalyteBiological MatrixTypical Concentration Range (Normal Niacin Intake)Reference
N1-methyl-4-pyridone-3-carboxamide (4PY)Plasma0.26 +/- 0.09 uM[1]
N1-methyl-4-pyridone-3-carboxamide (4PY)Urine7.12 +/- 3.25 µmol/d[3]

Section 2: Biosynthetic and Metabolic Pathways

The synthesis of 4-HNA, as the precursor to 4PY, is intrinsically linked to the catabolism of excess niacin. The pathway underscores the body's mechanism for handling a surplus of this essential vitamin.

Nicotinic_Acid Nicotinic Acid (Niacin) N1_Methylnicotinamide N1-Methylnicotinamide Nicotinic_Acid->N1_Methylnicotinamide Methylation Intermediates Oxidative Intermediates N1_Methylnicotinamide->Intermediates Oxidation (Aldehyde Oxidase) Four_PY N1-methyl-4-pyridone-3-carboxamide (4PY) Intermediates->Four_PY Further Oxidation Excretion Urinary Excretion Four_PY->Excretion

Figure 1: Simplified metabolic pathway of nicotinic acid to 4PY.

While the bacterial degradation of nicotinic acid prominently features the hydroxylation at the 6-position to form 6-hydroxynicotinic acid, the enzymatic machinery for the specific 4-position hydroxylation leading to 4-HNA in any organism remains to be definitively characterized.

Section 3: Physiological Role and Implications in Drug Development

The physiological relevance of 4-HNA and its metabolite 4PY has recently become a focal point of clinical research. Elevated circulating levels of 4PY have been associated with an increased risk of major adverse cardiovascular events[5][6]. This discovery has profound implications for both our understanding of niacin metabolism and for drug development.

Mechanism of Action: Research suggests that 4PY may promote vascular inflammation, a key process in the development of atherosclerosis. Specifically, 4PY has been shown to induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), which facilitates the adhesion of inflammatory cells to the endothelial lining of blood vessels[5].

This newfound link between a niacin metabolite and cardiovascular risk challenges the long-held belief that high-dose niacin is universally beneficial for cardiovascular health and opens new avenues for therapeutic intervention.

Drug Development Perspectives:

  • Target for Intervention: The enzymatic pathways responsible for the production of 4PY could become novel targets for drugs aimed at reducing cardiovascular risk, particularly in individuals with high niacin intake or specific genetic predispositions.

  • Biomarker: Plasma and urine levels of 4PY could serve as a valuable biomarker for assessing cardiovascular risk associated with niacin metabolism.

  • Chemical Scaffold: The 4-hydroxynicotinic acid structure itself can be utilized as a scaffold in medicinal chemistry for the synthesis of novel compounds with potential therapeutic activities[7].

Section 4: Analytical Methodologies for Detection and Quantification

Accurate and sensitive quantification of 4-HNA and its metabolites is critical for research and clinical applications. The primary analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of N1-methyl-4-pyridone-3-carboxamide (4PY) in Human Plasma

This protocol provides a general framework for the analysis of 4PY in plasma. Optimization will be required based on the specific instrumentation and laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To remove proteins and other interfering matrix components from the plasma sample and concentrate the analyte.

  • Procedure:

    • Pre-treat 100 µL of plasma by diluting with 400 µL of 4% phosphoric acid in water.

    • Condition a mixed-mode C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute 4PY from the cartridge with 1 mL of 5% formic acid in acetonitrile.

    • Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute 4PY.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 4PY and a stable isotope-labeled internal standard.

Start Plasma Sample Pretreatment Dilute with Phosphoric Acid Start->Pretreatment SPE_Loading Load Sample Pretreatment->SPE_Loading SPE_Conditioning Condition SPE Cartridge SPE_Conditioning->SPE_Loading SPE_Wash Wash Cartridge SPE_Loading->SPE_Wash SPE_Elution Elute 4PY SPE_Wash->SPE_Elution Evaporation Evaporate to Dryness SPE_Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Figure 2: Workflow for the extraction and analysis of 4PY from plasma.

Section 5: Unexplored Frontiers: Microbial and Plant Occurrence

While the presence of 4-HNA in humans is established, its occurrence in the microbial and plant kingdoms remains largely uncharted territory. Literature searches do not provide significant evidence for its role as a common natural product in these organisms.

  • Microorganisms: While bacteria are known to metabolize nicotinic acid, the predominant pathway involves the formation of 6-hydroxynicotinic acid[2][3][4]. There is currently no substantial evidence to suggest that microorganisms naturally produce or utilize 4-HNA as a primary or secondary metabolite.

  • Plants: Similarly, the natural occurrence of 4-HNA in plants has not been widely reported. While plant root exudates contain a diverse array of organic acids, and some studies have identified 6-hydroxynicotinic acid in this context, 4-HNA has not been a prominent finding[8][9]. The possibility of its existence as a minor, yet undiscovered, secondary metabolite cannot be entirely ruled out and warrants further investigation using advanced analytical techniques.

Conclusion: A Molecule at the Forefront of Metabolic Research

4-Hydroxynicotinic acid, primarily through its methylated form 4PY, represents a fascinating case of a metabolite whose significance is being newly appreciated. Its definitive role in human niacin metabolism and its emerging association with cardiovascular disease have propelled it into the spotlight of biomedical research. While its natural occurrence appears to be largely confined to the metabolic processing of excess niacin in humans, the full scope of its biological activities and the enzymes responsible for its formation are areas of active investigation. The analytical tools are now in place to explore the distribution and physiological concentrations of this intriguing molecule, paving the way for a deeper understanding of its role in health and disease and for the potential development of novel therapeutic strategies.

References

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  • Excess niacin breakdown product fuels inflammation, cardiovascular disease through newly discovered pathway. (2024). Cleveland Clinic Research. [Link]

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  • 6‐Hydroxynicotinic Acid From Cucumis melo Inhibits Prehaustorium Formation in Phelipanche aegyptiaca via Disruption of Auxin Signalling Pathway. (2025). PubMed. [Link]

  • Correlation between niacin equivalent intake and urinary excretion of its metabolites, N'-methylnicotinamide, N'-methyl-2-pyridone-5-carboxamide, and N'. (1989). PubMed. [Link]

  • Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. (2021). National Institutes of Health. [Link]

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Foundational

Preamble: A Note on Isomeric Specificity in Nicotinic Acid Catabolism

An In-depth Technical Guide on the Role of 4-Hydroxynicotinic Acid in Nicotinic Acid Metabolism For researchers and drug development professionals investigating nicotinic acid (NA, or niacin) metabolism, understanding th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of 4-Hydroxynicotinic Acid in Nicotinic Acid Metabolism

For researchers and drug development professionals investigating nicotinic acid (NA, or niacin) metabolism, understanding the precise molecular transformations is paramount. While the topic of this guide is the role of 4-hydroxynicotinic acid, it is crucial to establish at the outset that the vast body of scientific literature on the primary, well-characterized aerobic degradation pathways of nicotinic acid in microorganisms points to 6-hydroxynicotinic acid as the key initial intermediate. 4-hydroxynicotinic acid is a structural isomer of this central metabolite.

This guide is therefore structured to first provide a comprehensive overview of the canonical, experimentally validated pathway involving 6-hydroxynicotinic acid. This foundation is essential for contextualizing the current scientific understanding and for accurately positioning the known information—or lack thereof—regarding the metabolic role of 4-hydroxynicotinic acid.

Part 1: The Centrality of Nicotinic Acid (Vitamin B3) in Cellular Function

Nicotinic acid is a water-soluble vitamin of fundamental importance to all living organisms.[1] Its biological significance stems from its role as the precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD⁺) and nicotinamide adenine dinucleotide phosphate (NADP⁺).[2][3] These molecules are indispensable to cellular metabolism, acting as critical coenzymes in a vast number of redox reactions.[3]

The NAD⁺/NADH and NADP⁺/NADPH redox couples are central to:

  • Catabolic Processes: NAD⁺ acts as a primary oxidizing agent in catabolic pathways like glycolysis and the Krebs cycle, accepting electrons to form NADH, which then donates these electrons to the electron transport chain for ATP synthesis.[3]

  • Anabolic Processes: The NADP⁺/NADPH pool, maintained in a highly reduced state, provides the reducing power necessary for anabolic (biosynthetic) pathways, such as fatty acid and steroid synthesis.[3]

  • Cellular Signaling and Regulation: Beyond redox reactions, NAD⁺ is a substrate for enzymes like sirtuins (NAD⁺-dependent deacetylases) and poly(ADP-ribose) polymerases (PARPs), which are involved in regulating gene expression, DNA repair, and cell longevity.[2][4]

Given this centrality, the pathways that synthesize, salvage, and degrade nicotinic acid are of significant interest in fields ranging from microbiology to human health and pharmacology.

Part 2: The Canonical Aerobic Degradation Pathway of Nicotinic Acid via 6-Hydroxynicotinic Acid

Microorganisms, particularly soil bacteria like Pseudomonas putida, have evolved efficient pathways to utilize nicotinic acid as a sole source of carbon, nitrogen, and energy.[5][6] The most extensively studied of these is an aerobic degradation pathway encoded by a conserved nic gene cluster.[5][6] This pathway does not involve 4-hydroxynicotinic acid but proceeds through the key intermediate 6-hydroxynicotinic acid.

The sequence of enzymatic reactions is as follows:

Step 1: Initial Hydroxylation of Nicotinic Acid The pathway is initiated by the hydroxylation of the pyridine ring at the C6 position to form 6-hydroxynicotinic acid (6-HNA).[7]

  • Enzyme: Nicotinate Dehydrogenase (also known as nicotinic acid hydroxylase). In P. putida, this is a two-component enzyme, NicAB.[6][8][9]

  • Reaction: Nicotinic Acid + H₂O + NAD(P)⁺ → 6-Hydroxynicotinic Acid + NAD(P)H + H⁺

  • Causality: This initial hydroxylation is a critical activating step. The introduction of the hydroxyl group electronically primes the aromatic ring for subsequent enzymatic attacks, particularly the challenging step of decarboxylation. NicAB is a notable member of the xanthine dehydrogenase family of molybdenum-containing enzymes.[6][9][10]

Step 2: Decarboxylative Hydroxylation of 6-HNA The 6-HNA intermediate undergoes a second hydroxylation, which is coupled with the removal of the carboxyl group.

  • Enzyme: 6-Hydroxynicotinic Acid 3-Monooxygenase (NicC).[11][12]

  • Reaction: 6-Hydroxynicotinic Acid + NADH + H⁺ + O₂ → 2,5-Dihydroxypyridine (2,5-DHP) + CO₂ + NAD⁺ + H₂O.[11][13]

  • Causality: This is a novel decarboxylative hydroxylation catalyzed by a flavin-dependent monooxygenase.[11][12] The reaction is complex, requiring precise substrate positioning to facilitate the electrophilic aromatic substitution that results in the formation of 2,5-DHP, a central intermediate in the degradation of many pyridine derivatives.[14]

Step 3: Aromatic Ring Cleavage The stable 2,5-DHP ring is opened by a dioxygenase, breaking the aromaticity and converting the cyclic compound into a linear molecule.

  • Enzyme: 2,5-Dihydroxypyridine 5,6-Dioxygenase (NicX).[6][15]

  • Reaction: 2,5-DHP + O₂ → N-Formylmaleamic Acid.[6]

  • Causality: NicX is an Fe(II)-dependent extradiol ring-cleavage dioxygenase, representing a distinct family of these enzymes.[6] This cleavage is the committed step that funnels the pyridine ring carbons into central metabolism.

Step 4: Conversion to Central Metabolites The resulting N-formylmaleamic acid is processed through a series of hydrolytic steps to yield fumarate, a Krebs cycle intermediate.

  • Deformylation: N-Formylmaleamic Acid + H₂O → Maleamic Acid + Formate (Enzyme: N-formylmaleamate deformylase, NicD).[6]

  • Deamination: Maleamic Acid + H₂O → Maleic Acid + NH₄⁺ (Enzyme: Maleamate amidase, NicF).[16][17]

  • Isomerization: Maleic Acid → Fumaric Acid (Enzyme: Maleate isomerase, NicE).[15]

Visualization of the Canonical Nicotinic Acid Degradation Pathway

Nicotinic_Acid_Degradation cluster_pathway Canonical Aerobic Nicotinic Acid Degradation NA Nicotinic Acid HNA6 6-Hydroxynicotinic Acid NA->HNA6  Nicotinate Dehydrogenase  (NicAB) DHP 2,5-Dihydroxypyridine HNA6->DHP  6-HNA 3-Monooxygenase  (NicC)  + CO₂ NFM N-Formylmaleamic Acid DHP->NFM  2,5-DHP 5,6-Dioxygenase  (NicX) MA Maleamic Acid NFM->MA  Deformylase (NicD)  + Formate Maleate Maleic Acid MA->Maleate  Amidase (NicF)  + NH₄⁺ Fumarate Fumarate Maleate->Fumarate  Isomerase (NicE) Krebs Krebs Cycle Fumarate->Krebs

Caption: The enzymatic cascade for the aerobic degradation of nicotinic acid in bacteria like P. putida.

Part 3: Investigating the Role of 4-Hydroxynicotinic Acid

While the metabolic route via 6-HNA is well-established, the role of its isomer, 4-hydroxynicotinic acid (also known as 4-oxo-1,4-dihydropyridine-3-carboxylic acid), is not clearly defined within the context of major nicotinic acid catabolic pathways.[18]

Current State of Knowledge:

  • Chemical Identity: 4-Hydroxynicotinic acid is a known, stable chemical compound.[18] Its physical and chemical properties are documented in chemical databases.

  • Absence from Canonical Pathways: Extensive research on the nic gene clusters and the enzymatic pathways in model organisms like Pseudomonas putida, Bacillus niacini, and Bordetella bronchiseptica has consistently identified 6-hydroxynicotinic acid as the first major hydroxylated intermediate.[6][11][15][19] There is currently a lack of substantial evidence in the peer-reviewed literature to suggest that 4-hydroxynicotinic acid serves as a primary intermediate in these characterized pathways.

  • Potential Roles: The absence of evidence does not entirely preclude a biological role. Plausible, yet currently speculative, roles could include:

    • An intermediate in a novel, uncharacterized microbial degradation pathway.

    • A minor byproduct of non-specific enzymatic activity.

    • A synthetic analog used as a tool in biochemical studies to probe enzyme active sites or act as a competitive inhibitor.

    • A metabolite in a different biological context outside of bacterial catabolism.

Part 4: Experimental Methodologies for Studying Nicotinic Acid Metabolism

A robust investigation into nicotinic acid metabolism requires a multi-faceted approach combining genetics, biochemistry, and analytical chemistry. The protocols described are self-validating systems, where genetic evidence is confirmed by biochemical activity, and product identity is verified by analytical methods.

Protocol 1: Functional Characterization of a Putative nic Gene
  • Gene Cloning: Amplify the target gene (e.g., nicC) from the genomic DNA of the source organism using PCR. Clone the amplicon into an appropriate expression vector (e.g., pET series for E. coli).

  • Heterologous Expression: Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)). Grow the culture and induce protein expression with IPTG.

  • Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for high purity.

  • Enzyme Activity Assay:

    • Objective: To confirm the protein catalyzes the expected reaction (e.g., conversion of 6-HNA to 2,5-DHP).

    • Method: Set up a reaction mixture containing the purified enzyme, substrate (6-HNA), and required cofactors (NADH, FAD). Monitor the reaction progress. For NicC, this can be done spectrophotometrically by tracking the decrease in NADH absorbance at 340 nm.[11]

  • Product Identification:

    • Objective: To unequivocally identify the reaction product.

    • Method: After the reaction, stop the enzyme (e.g., by adding acid). Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to separate the product from the substrate.[19] Collect the product peak and confirm its identity and mass using Liquid Chromatography-Mass Spectrometry (LC-MS).[19]

Visualization of the Experimental Workflow

Experimental_Workflow cluster_genetics Genetics & Molecular Biology cluster_biochem Biochemistry cluster_analytics Analytical Chemistry Gene Identify Putative Gene (e.g., nicC) Clone Clone into Expression Vector Gene->Clone Express Heterologous Expression in E. coli Clone->Express Purify Purify Recombinant Protein Express->Purify Assay Enzyme Activity Assay (Spectrophotometry) Purify->Assay HPLC Product Separation (HPLC) Assay->HPLC MS Product Identification (LC-MS) HPLC->MS

Caption: A standard workflow for the functional characterization of an enzyme in a metabolic pathway.

Part 5: Quantitative Data Summary

The efficiency and substrate affinity of the enzymes in the nicotinic acid degradation pathway have been characterized. This data is vital for metabolic modeling and biotechnological applications.

EnzymeOrganism SourceSubstrateK_M (µM)k_cat (s⁻¹)k_cat/K_M (M⁻¹s⁻¹)Reference
6-HNA 3-Monooxygenase (NicC)Bordetella bronchiseptica6-HNA85 ± 13-5.0 x 10⁴[11]
Maleamate Amidohydrolase (NicF)Bordetella bronchisepticaMaleamate128 ± 611.7 ± 0.29.1 x 10⁴[16]

Table is populated with representative data from the cited literature. Values can vary with experimental conditions.

Part 6: Conclusion and Future Directions

The metabolic fate of nicotinic acid in aerobic bacteria is a well-elucidated process that proceeds through the pivotal intermediate 6-hydroxynicotinic acid . The pathway involves a series of sophisticated enzymatic reactions, including novel hydroxylations and ring-cleavage events, that efficiently convert the stable pyridine ring into central metabolites like fumarate.

The role of 4-hydroxynicotinic acid in this context remains undefined. The lack of its detection in established pathways suggests that its involvement, if any, is non-canonical. This presents an opportunity for discovery-oriented research. Future work could focus on:

  • Screening for Novel Pathways: Employing functional metagenomics or screening diverse microbial isolates to identify novel degradation pathways that may utilize 4-HNA.

  • Metabolomic Profiling: Using untargeted metabolomics to analyze cells grown on nicotinic acid to search for the presence of 4-HNA as a minor or transient metabolite.

  • Biochemical Probing: Synthesizing 4-HNA and using it as a substrate or inhibitor against known nic pathway enzymes to understand enzyme specificity and mechanism.

For drug development professionals, the enzymes of the nicotinic acid pathway, particularly the unique hydroxylases and dioxygenases, represent a rich source of biocatalysts for potential applications in the synthesis of novel N-heterocyclic compounds. Understanding the precise mechanisms and substrate specificities of these enzymes is key to harnessing their synthetic potential.

References

  • Jimenez, J. I., Canales, A., Jiménez-Barbero, J., Ginalski, K., Rychlewski, L., García, J. L., & Díaz, E. (2008). Deciphering the genetic determinants for aerobic nicotinic acid degradation: the nic cluster from Pseudomonas putida KT2440. Proceedings of the National Academy of Sciences, 105(32), 11329-11334. [Link]

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  • Allinson, E. T., et al. (2020). Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase. Journal of Microbiology and Biotechnology, 30(9), 1279-1289. [Link]

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  • Korea Science. (n.d.). Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase. [Link]

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Exploratory

The Multifaceted Biological Activities of 4-Hydroxynicotinic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword The pyridine ring, a fundamental scaffold in medicinal chemistry, continues to yield compounds with profound biological significance. Among these, derivatives of 4-hydroxynicotinic acid have emerged as a class o...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The pyridine ring, a fundamental scaffold in medicinal chemistry, continues to yield compounds with profound biological significance. Among these, derivatives of 4-hydroxynicotinic acid have emerged as a class of molecules with diverse and potent activities. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the biological landscape of these derivatives. We will delve into their mechanisms of action, from enzyme inhibition to antioxidant effects, and provide practical, field-proven insights into their evaluation. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

The Chemical Core: Understanding 4-Hydroxynicotinic Acid

4-Hydroxynicotinic acid, also known as 4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a pyridine derivative characterized by a hydroxyl group at the C4 position and a carboxylic acid at the C3 position.[1] This unique arrangement of functional groups imparts a rich chemical reactivity, allowing for the synthesis of a wide array of derivatives.[2] The presence of the carboxylic acid and hydroxyl moieties makes it a valuable starting material for creating esters, amides, and other functionalized molecules, each with potentially distinct biological profiles.[2]

The structure of 4-hydroxynicotinic acid allows it to exist in tautomeric forms, which can influence its interactions with biological targets.[3] Understanding the physicochemical properties of the core structure is paramount for designing derivatives with optimized pharmacokinetic and pharmacodynamic properties.

Key Biological Activities and Therapeutic Potential

Derivatives of 4-hydroxynicotinic acid and structurally related compounds have demonstrated a broad spectrum of biological activities. These activities are often rooted in their ability to interact with enzymes and scavenge reactive oxygen species.

Enzyme Inhibition: A Primary Mechanism of Action

A significant body of research highlights the potential of nicotinic acid derivatives as potent enzyme inhibitors.[4] This inhibitory action is a cornerstone of their therapeutic potential across various disease areas.

  • Metabolic Enzyme Inhibition: Derivatives have shown inhibitory effects against enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4), suggesting potential applications in the management of diabetes.[5]

  • Neurological Enzyme Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by related compounds points towards potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's.[5] Monoamine oxidase B (MAO-B) inhibition is another avenue being explored for neurological disorders.[5]

  • Inflammatory Pathway Enzyme Inhibition: The inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes underscores the anti-inflammatory potential of these derivatives.[5][6]

The following diagram illustrates the general principle of enzyme inhibition by a 4-hydroxynicotinic acid derivative.

Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme Enzyme Product Product Enzyme->Product Catalyzes reaction Substrate Substrate Substrate->Enzyme Binds to active site Inhibitor 4-Hydroxynicotinic Acid Derivative Inhibitor->Enzyme Blocks active site

Caption: Enzyme inhibition by a 4-hydroxynicotinic acid derivative.

Antioxidant Activity: Combating Oxidative Stress

Many 4-hydroxynicotinic acid derivatives exhibit significant antioxidant properties.[7] This activity is crucial for protecting cells from damage induced by reactive oxygen species (ROS), a key factor in aging and numerous pathologies. The antioxidant capacity is often attributed to the ability of the hydroxyl group on the pyridine ring to donate a hydrogen atom, thereby neutralizing free radicals.[7] Derivatives of the structurally similar 1,4-dihydroisonicotinic acid have been shown to prevent oxidative damage in liver cells.[8]

Methodologies for Evaluating Biological Activity

A robust evaluation of the biological activity of 4-hydroxynicotinic acid derivatives requires a multi-pronged approach, combining in vitro assays with in vivo studies.

In Vitro Enzyme Inhibition Assays

The initial screening of derivatives often involves in vitro assays to determine their inhibitory potency against specific enzymes.

Table 1: Common In Vitro Enzyme Inhibition Assays

Enzyme TargetAssay PrincipleTypical Endpoint
α-GlucosidaseSpectrophotometric measurement of p-nitrophenol released from p-nitrophenyl-α-D-glucopyranoside.IC50 value
DPP-4Fluorometric measurement of the cleavage of a specific substrate.IC50 value
AcetylcholinesteraseSpectrophotometric measurement of thiocholine produced from acetylthiocholine.IC50 value
COX-2Measurement of prostaglandin E2 production.IC50 value
5-LipoxygenaseSpectrophotometric measurement of the formation of conjugated dienes from linoleic acid.IC50 value

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol provides a standardized method for assessing the α-glucosidase inhibitory activity of test compounds.[5]

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a solution of α-glucosidase in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Assay_Workflow A Prepare Solutions (Compound, Enzyme, Substrate) B Dispense Compound in 96-well plate A->B C Add Enzyme & Incubate B->C D Add Substrate & Incubate C->D E Stop Reaction D->E F Measure Absorbance E->F G Calculate % Inhibition & IC50 F->G

Sources

Foundational

4-Hydroxynicotinic Acid: An Examination of its Role as a Metabolite in Biological Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide addresses the topic of 4-hydroxynicotinic acid (4-HNA) as a metabolite in biological syst...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the topic of 4-hydroxynicotinic acid (4-HNA) as a metabolite in biological systems. A comprehensive review of current scientific literature reveals that while 4-HNA is a chemically defined isomer of hydroxynicotinic acid, there is a notable lack of evidence supporting its role as a significant endogenous metabolite in microbial, animal, or human systems. The predominant and biologically relevant isomer in metabolic pathways, particularly in the context of nicotinic acid (Vitamin B3) degradation, is 6-hydroxynicotinic acid (6-HNA) .

This guide will first clarify the chemistry of the key hydroxynicotinic acid isomers. It will then pivot to provide an in-depth analysis of the well-established metabolic pathways, analytical methodologies, and biological significance of 6-HNA, as this is the compound of primary interest for researchers investigating pyridine derivative metabolism. By correcting this common point of confusion, this document serves as a scientifically rigorous and practical resource for professionals in the field.

Introduction: The Isomers of Hydroxynicotinic Acid

Nicotinic acid (pyridine-3-carboxylic acid) is a fundamental molecule in biology, serving as the precursor to the essential coenzymes NAD⁺ and NADP⁺.[1] Its metabolism is a critical area of study. When hydroxylated, nicotinic acid can form several isomers, with the position of the hydroxyl group defining the molecule's chemical properties and biological activity. The three primary isomers are 2-, 4-, and 6-hydroxynicotinic acid.

While chemical information for 4-hydroxynicotinic acid (IUPAC name: 4-oxo-1,4-dihydropyridine-3-carboxylic acid) is available in databases like PubChem, its natural occurrence as a product of metabolic processes is not documented in peer-reviewed literature.[2] In contrast, 6-hydroxynicotinic acid (6-HNA) is a well-characterized intermediate in the microbial degradation pathway of nicotinic acid and is a known human urinary metabolite.[3][4] Therefore, understanding the metabolism of hydroxynicotinic acids in a biological context requires focusing on the 6-hydroxy isomer.

The Central Role of 6-Hydroxynicotinic Acid in Microbial Metabolism

The degradation of the pyridine ring of nicotinic acid is a crucial part of the global carbon and nitrogen cycles, primarily carried out by aerobic bacteria such as those from the Pseudomonas genus.[3][5] This pathway proceeds via the formation of 6-HNA as a key intermediate.

Enzymatic Formation of 6-Hydroxynicotinic Acid

The initial and rate-limiting step in this metabolic pathway is the hydroxylation of nicotinic acid at the C6 position to form 6-HNA.

  • Enzyme: Nicotinic Acid Hydroxylase (NicAB)

  • Reaction: Nicotinic Acid + H₂O + Acceptor → 6-Hydroxynicotinic Acid + Reduced Acceptor

  • Causality: This reaction is catalyzed by a molybdenum-containing enzyme, NicAB.[3] The introduction of the hydroxyl group at the C6 position activates the pyridine ring, making it susceptible to further enzymatic attack and eventual ring cleavage. This initial oxidation is a critical step for destabilizing the otherwise stable aromatic ring.

Subsequent Degradation of 6-Hydroxynicotinic Acid

Once formed, 6-HNA is immediately acted upon by a second enzyme, which continues the degradation cascade.

  • Enzyme: 6-Hydroxynicotinate 3-Monooxygenase (NicC)

  • Reaction: 6-Hydroxynicotinic Acid + NADH + H⁺ + O₂ → 2,5-Dihydroxypyridine + NAD⁺ + H₂O + CO₂

  • Causality: NicC is a flavin-dependent monooxygenase that catalyzes a unique decarboxylative hydroxylation.[5][6] This reaction involves the addition of a second hydroxyl group at the C3 position, which is accompanied by the removal of the carboxyl group as CO₂. This decarboxylation step is energetically favorable and further prepares the molecule for the opening of the pyridine ring in subsequent steps of the pathway.

Visualization of the 6-HNA Metabolic Pathway

The following diagram illustrates the core enzymatic steps in the conversion of nicotinic acid to 2,5-dihydroxypyridine, highlighting the central role of 6-HNA.

Microbial_Nicotinic_Acid_Degradation cluster_pathway Microbial Nicotinic Acid Degradation Pathway NicotinicAcid Nicotinic Acid HNA6 6-Hydroxynicotinic Acid (6-HNA) NicotinicAcid->HNA6  Nicotinic Acid Hydroxylase (NicAB) DHP25 2,5-Dihydroxypyridine HNA6->DHP25  6-Hydroxynicotinate  3-Monooxygenase (NicC)

Caption: Core pathway of microbial nicotinic acid degradation via 6-HNA.

Analytical Methodologies for Metabolite Quantification

The detection and quantification of pyridine derivatives like 6-HNA in complex biological matrices require sensitive and specific analytical methods. While 6-HNA has been successfully identified using NMR spectroscopy, liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for quantitative bioanalysis due to its superior sensitivity and specificity.[7]

Principles of LC-MS/MS for 6-HNA Quantification

LC-MS/MS provides a robust platform for metabolite analysis. The liquid chromatography (LC) component separates the analyte of interest (6-HNA) from other matrix components based on its physicochemical properties. The tandem mass spectrometry (MS/MS) component provides two levels of mass filtering for unambiguous identification and quantification. The first stage selects the parent ion mass of 6-HNA (m/z 140.03), and the second stage detects specific fragment ions generated after collision-induced dissociation.

Representative Protocol: LC-MS/MS Quantification of 6-HNA in Human Urine

The following protocol is a representative workflow. Self-Validation is critical: This protocol must be fully validated in the end-user's laboratory for parameters such as linearity, accuracy, precision, and matrix effects according to regulatory guidelines.

1. Sample Preparation (Protein Precipitation & Extraction)

  • Thaw frozen urine samples on ice.

  • To 100 µL of urine in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., ¹³C₅-Nicotinic Acid, to be optimized).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Incubate at -20°C for 30 minutes to maximize protein precipitation.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase A (see below).

2. Liquid Chromatography Conditions

  • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable for separating polar molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (re-equilibration)

3. Tandem Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (to be optimized by direct infusion):

    • 6-HNA: Precursor Ion (Q1) m/z 140.0 → Product Ion (Q3) m/z 94.0 (loss of CO₂)

    • Internal Standard: (e.g., ¹³C₅-Nicotinic Acid) Precursor Ion (Q1) m/z 129.0 → Product Ion (Q3) m/z 84.0

Visualization of the Analytical Workflow

Analytical_Workflow cluster_workflow LC-MS/MS Analytical Workflow for 6-HNA Sample Biological Sample (e.g., Urine) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Standard workflow for 6-HNA quantification in biological samples.

Biological and Clinical Significance of 6-Hydroxynicotinic Acid

Beyond its role as a microbial metabolic intermediate, 6-HNA has been identified as a human metabolite and a valuable clinical biomarker.

6-HNA as a Human Metabolite

6-HNA is a recognized component of the human metabolome and is detected in urine.[4] Its presence likely stems from the metabolic activity of the gut microbiota acting on dietary nicotinic acid, although endogenous pathways cannot be fully excluded.

Clinical Biomarker for Pseudomonas aeruginosa Infection

The most significant clinical application of 6-HNA is its use as a highly specific biomarker for urinary tract infections (UTIs) caused by Pseudomonas aeruginosa.[7] Among common UTI-causing bacteria, only P. aeruginosa possesses the enzymatic machinery (Nicotinic Acid Hydroxylase) to efficiently convert nicotinic acid into 6-HNA.[7] Therefore, the detection of elevated levels of 6-HNA in the urine of a patient with UTI symptoms is strongly indicative of a P. aeruginosa infection. This allows for rapid, targeted antibiotic therapy, which is crucial given the high rates of antibiotic resistance in this pathogen.

Parameter Description Relevance to Researchers & Clinicians
Metabolite Identity 6-Hydroxynicotinic Acid (6-HNA)A product of nicotinic acid hydroxylation.
Biological Source Microbial metabolism (e.g., P. aeruginosa)Can indicate the presence of specific bacterial species.
Endogenous Presence Detected in human urineA component of the normal human metabolome, likely from gut flora.
Clinical Application Biomarker for P. aeruginosa UTIsElevated urinary levels are diagnostic for this specific infection.[7]

Conclusion and Future Directions

This technical guide clarifies that while 4-hydroxynicotinic acid is a valid chemical structure, it is its isomer, 6-hydroxynicotinic acid, that holds recognized significance as a metabolite in biological systems. 6-HNA is a cornerstone intermediate in the microbial degradation of nicotinic acid and serves as a critical biomarker for the diagnosis of Pseudomonas aeruginosa infections.

For researchers in drug development and metabolic studies, the key takeaways are:

  • Specificity is Paramount: It is essential to correctly identify the isomer of interest. Research into nicotinic acid metabolism should focus on the well-documented pathways involving 6-HNA.

  • Analytical Rigor: Validated, high-sensitivity methods like LC-MS/MS are required to accurately quantify 6-HNA in complex biological matrices for both mechanistic studies and clinical diagnostics.

  • Therapeutic Potential: The enzymes in the 6-HNA pathway, such as Nicotinic Acid Hydroxylase, represent potential targets for antimicrobial drug development aimed specifically at pathogens like P. aeruginosa.

Future research should focus on further elucidating the regulation of the nicotinic acid degradation pathway in various microbial species and exploring the full diagnostic and prognostic potential of 6-HNA and other pathway metabolites in human disease.

References

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Exploratory

Enzymatic degradation pathway of 4-Hydroxynicotinic acid

An In-Depth Technical Guide to the Enzymatic Degradation Pathway of 4-Hydroxynicotinic Acid Authored by a Senior Application Scientist This guide provides a detailed exploration of the microbial enzymatic pathways respon...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Enzymatic Degradation Pathway of 4-Hydroxynicotinic Acid

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the microbial enzymatic pathways responsible for the catabolism of 4-hydroxynicotinic acid and structurally related pyridine derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current biochemical knowledge with practical, field-proven experimental insights. We will dissect the core enzymatic reactions, elucidate the underlying mechanisms, and provide robust protocols for pathway analysis.

Introduction: The Metabolic Fate of Pyridine Derivatives

Pyridine and its derivatives are N-heterocyclic compounds prevalent in industrial waste, agricultural chemicals, and as core structures in pharmaceuticals and vitamins, such as nicotinic acid (niacin, Vitamin B3).[1][2][3] Their high water solubility and potential toxicity necessitate an understanding of their environmental fate and microbial degradation.[3][4][5]

Aerobic microorganisms have evolved sophisticated oxidative pathways to mineralize these stable aromatic rings, funneling their carbon and nitrogen into central metabolism.[5] The degradation of hydroxypyridines and pyridinecarboxylic acids often converges on common dihydroxylated intermediates, which are then susceptible to ring cleavage by potent dioxygenase enzymes.[6][7] This guide focuses on the pathway commencing with 4-hydroxynicotinic acid, detailing the key enzymatic steps that transform it into fundamental metabolites.

4-Hydroxynicotinic acid can exist in tautomeric forms, including the 4-oxo-1,4-dihydropyridine-3-carboxylic acid structure, a factor that can influence enzyme-substrate recognition.[8]

The Core Degradation Pathway: A Step-by-Step Enzymatic Cascade

The aerobic degradation of 4-hydroxynicotinic acid and its isomers is a multi-step process. The initial steps typically involve hydroxylations to create an electron-rich aromatic system that is primed for oxidative cleavage. While multiple variations exist, a central, well-characterized sequence known as the "maleamate pathway" is a frequent downstream module for the degradation of various pyridine derivatives.[9][10]

Initial Hydroxylation: Preparing the Ring for Cleavage

The first committed step is the introduction of a second hydroxyl group onto the pyridine ring, a reaction catalyzed by a class of enzymes known as monooxygenases.

  • Enzyme: 4-hydroxypyridine 3-hydroxylase

  • Reaction: Catalyzes the hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol.[11]

  • Mechanism: This enzyme is a mixed-function mono-oxygenase. It utilizes one molecule of diatomic oxygen (O₂) and a reducing equivalent, typically NADH or NADPH, to hydroxylate the substrate.[11] One oxygen atom is incorporated into the substrate, while the other is reduced to water.

  • Causality: This hydroxylation is critical because it destabilizes the aromatic system and provides the necessary chemical structure for the subsequent ring-cleavage enzyme to act upon.

  • Cofactor: The enzyme requires Flavin Adenine Dinucleotide (FAD) as a prosthetic group to mediate the electron transfer from NAD(P)H to O₂.[11]

A parallel and extensively studied reaction occurs in the degradation of nicotinic acid, where 6-hydroxynicotinate 3-monooxygenase (NicC) converts 6-hydroxynicotinic acid into the central intermediate, 2,5-dihydroxypyridine (2,5-DHP), via a unique decarboxylative hydroxylation.[12][13][14] The degradation of 2,5-DHP is the most thoroughly characterized pathway and serves as a model for the subsequent steps.

The Maleamate Pathway: From Ring Fission to Central Metabolism

Once a dihydroxypyridine intermediate like 2,5-DHP is formed, a conserved sequence of four enzymes dismantles the molecule.

  • Enzyme: 2,5-dihydroxypyridine 5,6-dioxygenase (also known as NicX or Hpo).[7][15][16]

  • Reaction: 2,5-dihydroxypyridine + O₂ → N-formylmaleamic acid.[6][9][15]

  • Mechanism: This is an extradiol ring-cleavage dioxygenase. It incorporates both atoms of molecular oxygen into the substrate, breaking the C5-C6 bond of the pyridine ring.[15]

  • Cofactor: This enzyme is iron-dependent, utilizing a non-heme Fe(II) center in its active site to activate O₂.[6][15]

  • Enzyme: N-formylmaleamate deformylase (NicD).[17][18]

  • Reaction: N-formylmaleamic acid + H₂O → Maleamate + Formate.[17][19]

  • Mechanism: This enzyme is an amidohydrolase that catalyzes the hydrolytic cleavage of the formyl group from the nitrogen atom.

  • Trustworthiness Insight: The substrate, N-formylmaleamic acid, is exceptionally unstable and undergoes rapid non-enzymatic hydrolysis.[20] Therefore, kinetic studies require careful experimental design, often using coupled assays where the product is immediately consumed by the next enzyme in the pathway to prevent substrate loss.

  • Enzyme: Maleamate amidohydrolase (NicF).[21][22]

  • Reaction: Maleamate + H₂O → Maleate + NH₃.[21][22]

  • Mechanism: This enzyme, a member of the cysteine hydrolase superfamily, catalyzes the release of the amino group as ammonia, which can then be assimilated by the cell.[23] The reaction proceeds via a nucleophilic attack by a catalytic cysteine residue.[23][24]

  • Enzyme: Maleate cis-trans isomerase (NicE).[9]

  • Reaction: Maleate (cis isomer) → Fumarate (trans isomer).

  • Mechanism: This final enzymatic step converts maleate into fumarate.

  • Significance: Fumarate is a key intermediate of the central tricarboxylic acid (TCA) cycle. Its formation directly links the degradation of the pyridine ring to the cell's core energy and biosynthetic metabolism.

Summary of Pathway Enzymes
Enzyme NameEC NumberReaction CatalyzedCofactor(s)
4-hydroxypyridine 3-hydroxylase1.14.13.-4-hydroxypyridine + NAD(P)H + H⁺ + O₂ → Pyridine-3,4-diol + NAD(P)⁺ + H₂OFAD
2,5-DHP 5,6-dioxygenase1.13.11.92,5-dihydroxypyridine + O₂ → N-formylmaleamic acidFe(II)
N-formylmaleamate deformylase3.5.1.106N-formylmaleamic acid + H₂O → Maleamate + FormateNone
Maleamate amidohydrolase3.5.1.107Maleamate + H₂O → Maleate + NH₃None
Maleate cis-trans isomerase5.2.1.1Maleate ⇌ FumarateNone

Visualization of the Degradation Pathway

The following diagrams illustrate the biochemical cascade and associated experimental workflows.

Enzymatic_Degradation_Pathway cluster_initial Initial Hydroxylation cluster_maleamate Maleamate Pathway Nicotinic_Acid Nicotinic Acid 6HNA 6-Hydroxynicotinic Acid Nicotinic_Acid->6HNA NicA/B 2_5_DHP 2,5-Dihydroxypyridine (Central Intermediate) 6HNA->2_5_DHP 6-hydroxynicotinate 3-monooxygenase (NicC) 4HNA 4-Hydroxynicotinic Acid NFM N-Formylmaleamic Acid 2_5_DHP->NFM 2,5-DHP 5,6-dioxygenase (NicX) + O2 Maleamate Maleamate NFM->Maleamate N-formylmaleamate deformylase (NicD) + H2O Maleate Maleate Maleamate->Maleate Maleamate amidohydrolase (NicF) + H2O Ammonia Ammonia Maleamate->Ammonia Fumarate Fumarate Maleate->Fumarate Maleate isomerase (NicE) TCA TCA Cycle Fumarate->TCA Formate Formate Assay_Workflow Prep Prepare Reaction Mix (Buffer, NADH, FAD, Substrate) Equil Equilibrate at 30°C Prep->Equil Init Initiate with Enzyme Solution Equil->Init Measure Monitor A340nm Decrease Init->Measure Calc Calculate Activity (µmol/min/mg) Measure->Calc Validate Run Controls (No Substrate, No Enzyme) Calc->Validate

Caption: Experimental workflow for a spectrophotometric hydroxylase assay.

Protocol 2: Metabolite Identification by LC-MS/MS

This protocol outlines a workflow to identify and semi-quantify the pathway intermediates from bacterial cultures grown on 4-hydroxynicotinic acid.

Principle: High-Performance Liquid Chromatography (HPLC) separates the compounds in a complex mixture, which are then ionized and detected by tandem mass spectrometry (MS/MS), providing high sensitivity and specificity for metabolite identification based on mass-to-charge ratio and fragmentation patterns.

Step-by-Step Methodology:

  • Cultivation: Grow the microbial strain in a minimal medium with 4-hydroxynicotinic acid (e.g., 5 mM) as the sole carbon source. Grow a control culture on a different carbon source (e.g., succinate).

  • Sample Collection: At various time points (e.g., 0, 8, 16, 24 hours), collect aliquots of the culture.

  • Metabolite Extraction:

    • Centrifuge the culture to separate cells from the supernatant. Store the supernatant at -20°C.

    • Quench the metabolism of the cell pellet with cold methanol (-40°C).

    • Lyse the cells (e.g., by sonication or bead beating) in a methanol/water solution to extract intracellular metabolites.

    • Centrifuge to remove cell debris and collect the lysate.

  • LC-MS/MS Analysis:

    • Inject the supernatant or cell lysate onto a reverse-phase or HILIC HPLC column.

    • Elute with a gradient of appropriate solvents (e.g., water/acetonitrile with 0.1% formic acid).

    • Analyze the eluent using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer operating in both positive and negative ion modes.

    • Use a targeted approach (Selected Reaction Monitoring, SRM) if the masses of expected intermediates are known, or an untargeted approach to discover novel metabolites.

  • Data Interpretation: Compare the chromatograms and mass spectra from the 4-HNA-grown culture to the control culture. Identify peaks corresponding to the expected masses of pathway intermediates (e.g., pyridine-3,4-diol, N-formylmaleamic acid, maleamate, maleate, fumarate). Confirm identities using authentic chemical standards where available.

Metabolomics_Workflow Culture Bacterial Cultivation (+4-HNA vs. Control) Sample Collect Supernatant & Cell Pellets Culture->Sample Extract Metabolite Extraction (Quenching, Lysis) Sample->Extract Analyze LC-MS/MS Analysis (Separation & Detection) Extract->Analyze Interpret Data Interpretation (Peak ID, Pathway Mapping) Analyze->Interpret

Sources

Foundational

A Comprehensive Technical Guide to the Safe Handling of 4-Hydroxynicotinic Acid

Introduction: Understanding 4-Hydroxynicotinic Acid 4-Hydroxynicotinic acid (CAS No: 609-70-1), also known as 4-hydroxy-3-pyridinecarboxylic acid, is a pyridinecarboxylic acid derivative.[1] Its structural similarity to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 4-Hydroxynicotinic Acid

4-Hydroxynicotinic acid (CAS No: 609-70-1), also known as 4-hydroxy-3-pyridinecarboxylic acid, is a pyridinecarboxylic acid derivative.[1] Its structural similarity to nicotinic acid (Vitamin B3) and its role as a potential metabolite or synthetic precursor makes it a compound of interest in various research and development pipelines, particularly in medicinal chemistry and drug development. As with any laboratory chemical, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of researchers and the integrity of experimental outcomes.

This guide provides an in-depth analysis of the safety and handling precautions for 4-Hydroxynicotinic acid. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them. By fostering a deeper understanding of the risks, this document aims to empower laboratory personnel to work with this compound in a safe and efficient manner.

Part 1: Hazard Identification and Risk Assessment

A foundational element of laboratory safety is the comprehensive identification of a compound's intrinsic hazards. 4-Hydroxynicotinic acid is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate the necessary handling precautions.[1][2]

GHS Classification and Associated Risks

Based on aggregated data from multiple suppliers and regulatory bodies, 4-Hydroxynicotinic acid presents the following primary hazards:

Hazard ClassGHS Hazard StatementPotential Consequences and Scientific Rationale
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedIngestion can lead to systemic toxicity. The pyridine ring and carboxylic acid functional groups can interact with biological systems, potentially disrupting metabolic pathways. While not classified as highly toxic, the "harmful" designation necessitates stringent measures to prevent accidental ingestion.[1][2]
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact with the skin can lead to local inflammation, redness, and discomfort. The acidic nature of the carboxylic acid group and the overall chemical reactivity can disrupt the skin's protective barrier, leading to irritation.[1][2][3]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritationThe eyes are particularly sensitive to chemical insults. Contact can cause significant pain, redness, and potentially reversible damage to the cornea or other eye structures. This is a common hazard for acidic, crystalline compounds.[1][2][3][4][5]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation H335: May cause respiratory irritationInhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and inflammation. Fine powders are easily aerosolized, making this a significant risk if handled outside of a controlled environment.[1][4]

These classifications are the cornerstone of our risk assessment. The causality is clear: the chemical's physical form (a solid that can form dust) and its chemical properties (acidity, reactivity) directly lead to the observed biological hazards.

Visualizing the Hierarchy of Controls

Effective risk management involves implementing a multi-layered safety strategy. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that prioritizes the most effective control measures. This approach is self-validating; by starting with the most effective controls, you systematically reduce the risk at each level.

HierarchyOfControls cluster_controls Hierarchy of Controls for 4-Hydroxynicotinic Acid Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (e.g., SOPs, Training, Labeling) PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles, Lab Coat) Most Most Effective Least Least Effective SpillResponse cluster_workflow 4-Hydroxynicotinic Acid Spill Response Workflow Start Spill Occurs Assess Assess Spill Size & Location Start->Assess Small Small Spill (<5g, Contained in Hood) Assess->Small Small Large Large Spill (>5g or Outside Hood) Assess->Large Large Cleanup Trained Personnel Cleanup: 1. Wear appropriate PPE. 2. Gently cover with inert absorbent. 3. Sweep, place in waste container. Small->Cleanup Evacuate 1. Alert others & evacuate area. 2. Restrict access. 3. Contact EHS/Emergency Services. Large->Evacuate End Spill Cleaned Cleanup->End

Caption: Decision workflow for responding to a 4-Hydroxynicotinic acid spill.

For a small spill (a few grams) contained within a fume hood, trained laboratory personnel can manage the cleanup. [4]For a large spill or any spill outside of a fume hood, the area should be evacuated and professional environmental health and safety (EHS) personnel should be contacted. [4]

Part 5: Storage and Disposal

Proper storage and disposal are final, yet critical, steps in the chemical lifecycle to ensure long-term safety and environmental protection.

Storage Requirements
  • Container: Keep the container tightly closed to prevent absorption of moisture and potential contamination. [5][6][7]* Location: Store in a cool, dry, and well-ventilated area. [8][6][7]* Incompatibilities: Store away from strong oxidizing agents. [9][10]Chemical reactions with strong oxidizers could generate heat or toxic gases.

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Waste Disposal
  • Procedure: Dispose of 4-Hydroxynicotinic acid and any contaminated materials (e.g., gloves, weigh boats, paper towels) in accordance with all local, state, and federal regulations. [5][7]* Waste Stream: This material should be disposed of through a licensed chemical waste disposal company. Do not dispose of it down the drain or in the regular trash. [3][11]Contaminated packaging should be treated as hazardous waste. [3]

Conclusion

Working safely with 4-Hydroxynicotinic acid is not a matter of avoiding the compound, but of understanding and respecting its inherent properties. By implementing the hierarchy of controls—prioritizing engineering solutions like fume hoods, adhering to strict administrative protocols, and consistently using the correct personal protective equipment—researchers can confidently handle this compound while minimizing risk. The causality is direct: a comprehensive understanding of the hazards informs the creation of robust, self-validating safety systems. This guide serves as a technical foundation for building a strong safety culture when working with 4-Hydroxynicotinic acid and similar chemical entities.

References

  • 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet - 6-Hydroxynicotinic acid. Meta-Sci. [Link]

  • SAFETY DATA SHEET - 2-Hydroxynicotinic acid. Thermo Fisher Scientific. [Link]

  • Chemical Label - 4-hydroxynicotinic acid. Carl Roth. [Link]

  • 4-Pyridinecarboxylic acid - Safety Data Sheet. Penta Chemicals. [Link]

  • SAFETY DATA SHEET - 5-Chloro-6-hydroxynicotinic acid, mixture of tautomers. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 5-Chloro-2-hydroxynicotinic acid. Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 6-Hydroxynicotinic acid. Fisher Scientific. [Link]

  • Pyridine Hazard Assessment. University of Washington. [Link]

  • SAFETY DATA SHEET - 2-Pyridinecarboxylic acid. Thermo Fisher Scientific. [Link]

  • 6-Hydroxynicotinic acid - SAFETY DATA SHEET. Alfa Aesar. [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Hydroxynicotinic Acid

This in-depth guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxynicotinic acid (also known as 4-oxo-1,4-dihydropyridine-3-carboxylic acid), a key heterocyclic compound with applications in me...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxynicotinic acid (also known as 4-oxo-1,4-dihydropyridine-3-carboxylic acid), a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Introduction: The Structural Nuances of 4-Hydroxynicotinic Acid

4-Hydroxynicotinic acid (C₆H₅NO₃, Molar Mass: 139.11 g/mol ) is a pyridinecarboxylic acid derivative.[1][2] Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its chemical behavior. A crucial aspect of 4-hydroxypyridine derivatives is the existence of tautomeric forms: the hydroxy-pyridine form and the pyridone form. This equilibrium is sensitive to the solvent environment, which has a significant impact on the observed spectroscopic data, particularly in NMR.[3] In polar, protic solvents, the pyridone tautomer often predominates.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for determining the detailed molecular structure of 4-Hydroxynicotinic acid.

¹H NMR Spectroscopy: Probing the Proton Environment

While a complete, publicly available ¹H NMR spectrum with assigned coupling constants for 4-Hydroxynicotinic acid is not readily found in major databases, we can predict the expected spectrum based on its structure and data from analogous compounds. The analysis is best performed in a polar aprotic solvent like DMSO-d₆ to solubilize the compound and observe the exchangeable protons.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.5 - 8.8Doublet~5-6 Hz
H5~7.5 - 7.8Doublet of doublets~5-6 Hz, ~1-2 Hz
H6~8.2 - 8.5Doublet~1-2 Hz
-OH (enol) / -NH (keto)~10.0 - 12.0Broad SingletN/A
-COOH~13.0 - 14.0Broad SingletN/A

Causality Behind Experimental Choices and Interpretation:

  • Solvent: DMSO-d₆ is the solvent of choice due to its ability to dissolve polar compounds like 4-Hydroxynicotinic acid and to slow down the exchange rate of acidic protons (-OH and -COOH), allowing for their observation.

  • Chemical Shifts: The protons on the pyridine ring are expected to be in the aromatic region (downfield). The H2 proton, being adjacent to the electron-withdrawing nitrogen and the carboxylic acid group, would be the most deshielded. The H6 proton would also be significantly deshielded due to its proximity to the nitrogen. The H5 proton would be the most upfield of the ring protons.

  • Exchangeable Protons: The hydroxyl/pyridone and carboxylic acid protons are expected to appear as broad singlets at very downfield chemical shifts. Their exact position can be concentration and temperature-dependent. For a similar compound, 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, these protons appear at 15.34 ppm and 13.42 ppm in DMSO-d₆.[4]

  • Coupling Constants: The expected coupling constants are typical for pyridine rings, with ortho coupling (between H5 and H6) being the largest.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Similar to the ¹H NMR data, a complete experimental ¹³C NMR spectrum for 4-Hydroxynicotinic acid is not widely available. However, based on the known chemical shifts for pyridine and carboxylic acid derivatives, we can predict the approximate chemical shifts.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~150 - 155
C3~110 - 115
C4~175 - 180
C5~125 - 130
C6~140 - 145
-COOH~165 - 170

Interpretation of ¹³C Chemical Shifts:

  • The C4 carbon, being part of the pyridone carbonyl or bearing the hydroxyl group, is expected to be the most downfield signal.

  • The carboxylic acid carbonyl carbon will also appear significantly downfield.

  • The C2 and C6 carbons, being adjacent to the nitrogen, will be more deshielded than the C3 and C5 carbons.

Experimental Protocol for NMR Data Acquisition

The following is a generalized, self-validating protocol for acquiring high-quality NMR data for 4-Hydroxynicotinic acid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Hydroxynicotinic acid.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Vortex the sample until fully dissolved. A gentle warming may be required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz NMR Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. A good shim will result in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 16 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of 4-Hydroxynicotinic acid, further confirming its identity.

GC-MS (Electron Ionization) Data

Publicly available GC-MS data for 4-Hydroxynicotinic acid shows a molecular ion peak and several characteristic fragment ions.[1]

Key GC-MS Fragmentation Data:

m/zRelative Intensity (%)Proposed Fragment
13924.97[M]⁺ (Molecular Ion)
9599.99[M - CO₂]⁺
9426.65[M - COOH]⁺
9325.15[M - H₂O - CO]⁺
3932.76C₃H₃⁺

Interpretation of Fragmentation:

The fragmentation pattern is consistent with the structure of 4-Hydroxynicotinic acid. The loss of a carboxyl group (as CO₂) to form the base peak at m/z 95 is a common fragmentation pathway for carboxylic acids.

Electrospray Ionization (ESI) Mass Spectrometry

For a more modern and softer ionization technique, ESI-MS is recommended. This is particularly useful when coupling with liquid chromatography.

Expected ESI-MS Data (Positive Ion Mode):

  • [M+H]⁺: m/z 140.03

  • [M+Na]⁺: m/z 162.01

Proposed ESI-MS/MS Fragmentation of [M+H]⁺ (m/z 140):

A primary fragmentation pathway would involve the loss of water (H₂O) from the protonated molecule, followed by the loss of carbon monoxide (CO).

G M_H [M+H]⁺ m/z 140 M_H_H2O [M+H-H₂O]⁺ m/z 122 M_H->M_H_H2O - H₂O M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z 94 M_H_H2O->M_H_H2O_CO - CO

Caption: Proposed ESI-MS/MS fragmentation of 4-Hydroxynicotinic acid.

Experimental Protocol for ESI-MS Data Acquisition

This protocol outlines the steps for obtaining high-resolution ESI-MS data.

Step-by-Step Methodology:

  • Sample Preparation: [5][6]

    • Prepare a stock solution of 4-Hydroxynicotinic acid at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Instrument Setup (LC-ESI-MS/MS):

    • Use a suitable HPLC column (e.g., C18) for separation if required, or perform direct infusion.

    • Set the ESI source to positive ion mode.

    • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal of the [M+H]⁺ ion.

  • Data Acquisition:

    • Acquire a full scan MS spectrum to identify the protonated molecular ion ([M+H]⁺ at m/z 140).

    • Perform a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern. Set the collision energy to an appropriate level (e.g., 15-25 eV) to induce fragmentation.

  • Data Analysis:

    • Analyze the full scan spectrum to confirm the molecular weight.

    • Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

Conclusion

The spectroscopic characterization of 4-Hydroxynicotinic acid by NMR and MS provides a detailed picture of its molecular structure. While complete experimental data sets are not always readily available in public domains, a thorough understanding of spectroscopic principles and comparison with analogous compounds allows for a confident structural assignment. The tautomeric nature of this molecule should always be considered when interpreting spectral data, particularly NMR. The protocols provided herein offer a robust framework for researchers to obtain high-quality spectroscopic data for this and similar compounds.

References

  • Sample preparation for the ES/MS. (n.d.). Retrieved January 6, 2026, from a general university mass spectrometry facility guideline.
  • PubChem. (n.d.). 4-Hydroxynicotinic acid. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of 3-Methyl-4-hydroxypyridine.
  • Sample Preparation & Autosampler Vials for ESI-MS. (n.d.). Retrieved January 6, 2026, from a university core facility guideline.
  • Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved January 6, 2026, from a university chemistry department guideline.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Synthesis of 4-Hydroxynicotinic Acid from Simple Precursors

Authored for Researchers, Scientists, and Drug Development Professionals Introduction 4-Hydroxynicotinic acid, also known as 4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a pivotal heterocyclic compound.[1] Its structu...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxynicotinic acid, also known as 4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a pivotal heterocyclic compound.[1] Its structure is a key building block in the development of pharmaceuticals and agrochemicals.[2] As an important intermediate, access to reliable and efficient synthetic routes from simple, readily available precursors is critical for research and development.[2] This document provides detailed application notes and protocols for two distinct and effective methods for the synthesis of 4-hydroxynicotinic acid, designed to be reproducible in a standard laboratory setting.

The protocols herein are structured to provide not only procedural steps but also the underlying chemical principles, ensuring that researchers can understand the causality behind experimental choices. Safety considerations are paramount and are highlighted throughout.[1]

Method 1: Direct Carboxylation of 4-Hydroxypyridine via Kolbe-Schmitt Reaction

Principle & Rationale

The Kolbe-Schmitt reaction is a powerful method for the ortho-carboxylation of phenols.[3][4] This reaction can be successfully applied to heterocyclic analogs, including 4-hydroxypyridine.[5] The core of this method involves the formation of a potassium pyridinoxide salt from 4-hydroxypyridine. This salt enhances the nucleophilicity of the pyridine ring, enabling it to attack carbon dioxide, an electrophile. The reaction is driven by heat and pressure, leading to the formation of a carboxylate group predominantly at the ortho-position (C3) to the hydroxyl group. Subsequent acidification protonates the carboxylate salt to yield the final product, 4-hydroxynicotinic acid.

The choice of the potassium salt is deliberate. While sodium salts often favor ortho-carboxylation in phenols, potassium salts can sometimes favor the para-isomer.[3][6] However, in the case of 4-hydroxypyridine, the para-position is occupied by the ring nitrogen, making ortho-substitution at the C3 (or C5) position the only viable outcome. This regioselectivity makes the reaction particularly effective for this target molecule.[5]

G cluster_0 Workflow: Kolbe-Schmitt Synthesis S1 4-Hydroxypyridine R1 Potassium 4-pyridinoxide S1->R1 Deprotonation S2 Potassium Hydroxide (KOH) S2->R1 R2 Potassium 4-hydroxynicotinate R1->R2 Carboxylation (High T, High P) S3 Carbon Dioxide (CO2) S3->R2 P 4-Hydroxynicotinic Acid R2->P Acidification S4 Sulfuric Acid (H2SO4) S4->P

Caption: Workflow for the Kolbe-Schmitt synthesis of 4-hydroxynicotinic acid.

Experimental Protocol

Materials and Reagents:

  • 4-Hydroxypyridine

  • Potassium Hydroxide (KOH), pellets

  • Carbon Dioxide (CO₂), gas cylinder or dry ice

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Methanol (for washing)

  • Deionized Water

Equipment:

  • High-pressure stainless-steel autoclave with magnetic stirring and temperature control

  • Round-bottom flask

  • Beakers

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve 9.5 g (0.1 mol) of 4-hydroxypyridine and 5.6 g (0.1 mol) of potassium hydroxide in a minimal amount of water. Carefully evaporate the water under reduced pressure to obtain the dry potassium 4-pyridinoxide salt. The salt should be a fine, dry powder.

  • Autoclave Setup: Transfer the dried potassium 4-pyridinoxide powder into the high-pressure autoclave. Seal the vessel according to the manufacturer's instructions.

  • Carboxylation: Purge the autoclave with dry CO₂ gas. Pressurize the autoclave with CO₂ to approximately 80-100 atm.

  • Reaction: Begin stirring and heat the autoclave to 150-180 °C. Maintain this temperature and pressure for 6-8 hours. The reaction progress can be monitored by pressure drop if the system is not continuously fed with CO₂.

  • Cooling and Depressurization: After the reaction period, turn off the heating and allow the autoclave to cool to room temperature. Carefully and slowly vent the excess CO₂ pressure in a well-ventilated fume hood.

  • Work-up: Open the autoclave and transfer the solid product into a beaker containing 200 mL of deionized water. Stir until the solid is fully dissolved.

  • Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated sulfuric acid dropwise with constant stirring until the pH of the solution is approximately 3-4. A precipitate of 4-hydroxynicotinic acid will form.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water, followed by a wash with cold methanol to remove impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. The final product should be an off-white to light yellow solid.

Data Summary
ParameterValue
Starting Material4-Hydroxypyridine
Key ReagentsKOH, CO₂ (high pressure)
Temperature150-180 °C
Pressure80-100 atm
Reaction Time6-8 hours
Theoretical Yield13.9 g (from 0.1 mol)
Expected Purity>95% after washing

Method 2: Synthesis via 4-Chloronicotinic Acid Intermediate

Principle & Rationale

This two-step approach leverages well-established organometallic and nucleophilic substitution reactions. The first step involves the synthesis of a key intermediate, 4-chloronicotinic acid, from the simple precursor 4-chloropyridine. The second step converts this intermediate to the final product.

Step A: Directed Ortho-Metalation and Carboxylation. 4-Chloropyridine is deprotonated at the 3-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This directed ortho-metalation occurs because the chlorine atom and the ring nitrogen inductively withdraw electron density, increasing the acidity of the adjacent protons. The resulting lithiated intermediate is a potent nucleophile that readily reacts with carbon dioxide (in the form of dry ice) to yield 4-chloronicotinic acid after an acidic work-up.[7][8]

Step B: Nucleophilic Aromatic Substitution. The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing carboxyl group, activates the chlorine atom at the 4-position for nucleophilic aromatic substitution (SNAr).[8] By heating 4-chloronicotinic acid in a strong aqueous base (e.g., NaOH or KOH), the chloride is displaced by a hydroxide ion. Subsequent acidification yields the desired 4-hydroxynicotinic acid. This hydrolysis step is a classic and highly reliable transformation for activated aryl halides.

G cluster_0 Step A: Synthesis of 4-Chloronicotinic Acid cluster_1 Step B: Hydrolysis to Final Product S1 4-Chloropyridine I1 Lithiated Intermediate S1->I1 Deprotonation R1 LDA, THF, -78°C R1->I1 P1 4-Chloronicotinic Acid I1->P1 Carboxylation R2 1. CO2 (dry ice) 2. H+ work-up R2->P1 P1_c 4-Chloronicotinic Acid I2 Sodium 4-hydroxynicotinate P1_c->I2 SNAr Hydrolysis R3 NaOH(aq), Heat R3->I2 P2 4-Hydroxynicotinic Acid I2->P2 Acidification R4 HCl(aq) R4->P2

Caption: Two-step synthesis of 4-hydroxynicotinic acid via a chloro-intermediate.

Experimental Protocol

Step A: Synthesis of 4-Chloronicotinic Acid

Materials and Reagents:

  • 4-Chloropyridine

  • Lithium diisopropylamide (LDA), solution in THF/hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Carbon Dioxide (CO₂), as dry ice

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

Equipment:

  • Three-neck round-bottom flask with gas inlet

  • Schlenk line or nitrogen/argon manifold

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: Assemble a dry three-neck flask under an inert atmosphere (N₂ or Ar). Add 70 mL of anhydrous THF.

  • LDA Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Add a solution of LDA (e.g., 21 mL of 1.6 M solution, 33.3 mmol) to the THF.[8]

  • Substrate Addition: Slowly add a solution of 4-chloropyridine (3.78 g, 33.3 mmol) in a small amount of anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature.[8]

  • Carboxylation: In a separate flask, crush a significant excess of dry ice. Rapidly pour the cold reaction mixture onto the crushed dry ice with vigorous stirring.[8]

  • Work-up: Allow the mixture to warm to room temperature. Quench by adding 30 mL of water. Remove the organic solvents under reduced pressure.

  • Extraction: Extract the remaining aqueous suspension with diethyl ether (2 x 50 mL) to remove any unreacted 4-chloropyridine. Discard the organic layers.

  • Precipitation: Cool the aqueous phase to 0 °C and carefully acidify to pH 4 with concentrated HCl.[8] A white precipitate of 4-chloronicotinic acid will form.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. A yield of ~60% can be expected.[8]

Step B: Hydrolysis of 4-Chloronicotinic Acid

Materials and Reagents:

  • 4-Chloronicotinic Acid (from Step A)

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloronicotinic acid (e.g., 1.57 g, 10 mmol) in 50 mL of 2 M aqueous sodium hydroxide solution.

  • Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. The reaction can be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

  • Cooling and Acidification: Cool the reaction mixture to room temperature, then further cool in an ice bath. Slowly acidify the solution with concentrated HCl to pH 3-4.

  • Isolation: A precipitate of 4-hydroxynicotinic acid will form. Collect the solid by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Data Summary
ParameterStep A: CarboxylationStep B: Hydrolysis
Starting Material4-Chloropyridine4-Chloronicotinic Acid
Key ReagentsLDA, CO₂NaOH (aq)
Temperature-78 °C to RTReflux (~100 °C)
Reaction Time~2 hours4-6 hours
Expected Yield~60-80%[7]>90%
Overall Yield~54-72%

References

  • Wikipedia. (2023). Kolbe–Schmitt reaction. Available at: [Link]

  • chemeurope.com. (2023). Kolbe-Schmitt reaction. Available at: [Link]

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583-620. (Note: This is a representative authoritative review on the topic, similar to what is cited in reference[6]).

  • Future4200. (n.d.). The Kolbe-Schmitt Reaction. (Review document citing primary literature). Available at: [Link]

  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. Available at: [Link]

  • Google Patents. (2011). Process for preparing 4-hydroxypyridines.
  • PubChem, National Center for Biotechnology Information. (n.d.). 4-Hydroxynicotinic acid. Available at: [Link]

  • Google Patents. (1958). Process for manufacture of isonicotinic acid hydrazide from 4-cyano pyridine.
  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 4-Hydroxynicotinic acid. (This is a duplicate of reference 12, consolidated for completeness). Available at: [Link]

  • PubChem, National Center for Biotechnology Information. (n.d.). 4-Hydroxynicotinic acid - Safety and Hazards. Available at: [Link]

Sources

Application

Application Note: Laboratory-Scale Purification of 4-Hydroxynicotinic Acid

Introduction: The Critical Need for Purity 4-Hydroxynicotinic acid, a pyridinecarboxylic acid derivative, is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Purity

4-Hydroxynicotinic acid, a pyridinecarboxylic acid derivative, is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure features both a carboxylic acid and a hydroxyl group on a pyridine ring, bestowing it with unique chemical properties that are leveraged in drug discovery and materials science. The presence of impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and compromised biological activity in downstream applications. Therefore, robust and efficient purification protocols are paramount to ensure the integrity and reproducibility of scientific research.

This guide provides a detailed examination of laboratory-scale purification strategies for 4-Hydroxynicotinic acid. We will move beyond simple procedural lists to explore the underlying physicochemical principles that govern each purification technique, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them for specific impurity profiles. The methods discussed—recrystallization and acid-base extraction—are chosen for their effectiveness, scalability, and reliance on fundamental chemical concepts.

Foundational Knowledge: Physicochemical Profile

A thorough understanding of the molecule's properties is the foundation of any logical purification strategy. 4-Hydroxynicotinic acid exists in tautomeric equilibrium between its hydroxy-pyridine form and its zwitterionic oxo-dihydropyridine form, which influences its solubility and crystal structure.[2]

Table 1: Key Physicochemical Properties of 4-Hydroxynicotinic Acid

PropertyValueSource
Molecular Formula C₆H₅NO₃[3]
Molecular Weight 139.11 g/mol [3]
Appearance Off-white to light yellow/beige solid[1][4]
Melting Point ~256-259 °C[1][5]
Solubility Highly soluble in aqueous base (e.g., 0.1 M NaOH).[1][5] Among hydroxynicotinic acid isomers, it is the most soluble in water at 293 K and also soluble in ethanol.[6][7]
Predicted pKa 0.19 ± 0.10 (likely refers to pyridine nitrogen protonation)[1][5]

The molecule's amphoteric nature—possessing both an acidic carboxylic acid group and a basic pyridine nitrogen—is the most critical feature for developing a selective, high-recovery purification scheme like acid-base extraction.

Hazard Assessment and Safe Handling

Before commencing any experimental work, a thorough risk assessment is mandatory. 4-Hydroxynicotinic acid is classified as a hazardous substance.

  • Primary Hazards: Harmful if swallowed, causes significant skin irritation and serious eye irritation.[3] May cause respiratory tract irritation.[5]

  • Handling Recommendations:

    • Always handle this compound within a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8][9]

    • Avoid inhalation of dust and direct contact with skin and eyes.[4]

    • In case of accidental exposure, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS).[8][9]

Purification Methodologies: Principles and Protocols

The choice of purification method depends on the nature and quantity of impurities, the required final purity, and the available equipment. We will detail the two most effective and accessible methods for laboratory scale.

Method 1: pH-Controlled Recrystallization

Expertise & Causality: Recrystallization is a powerful technique that exploits differences in solubility between the target compound and its impurities within a chosen solvent system. The ideal solvent will dissolve a large amount of 4-Hydroxynicotinic acid at an elevated temperature but only a negligible amount at low temperatures. For this compound, water is an excellent and environmentally benign solvent.[6] Critically, the solubility of 4-Hydroxynicotinic acid in water is highly dependent on pH, a property that can be leveraged for enhanced purification.[10][11] At its isoelectric point, the molecule's net charge is zero, minimizing its solubility and promoting crystallization.

Protocol 4.1.1: Recrystallization from Water

  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude 4-Hydroxynicotinic acid. Add a minimal volume of deionized water and heat the suspension to boiling with constant stirring (using a magnetic stir bar).

  • Solubilization: Continue adding small portions of hot deionized water until all the solid has just dissolved, creating a saturated solution. Note: Using the absolute minimum volume of hot solvent is critical for maximizing recovery.

  • (Optional) Decolorization: If the solution is colored by thermally stable impurities, remove it from the heat source and allow it to cool slightly. Add a small amount (typically 1-2% w/w) of activated charcoal. Reheat the solution to boiling for 5-10 minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated fluted filter paper placed in a pre-heated funnel. This step removes the activated charcoal (if used) and any insoluble impurities. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper, which would decrease the yield.

  • Crystallization: Cover the flask containing the hot filtrate (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Yield Maximization: Once the solution has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to induce maximum precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small volume of ice-cold deionized water to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals thoroughly under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Trustworthiness: This protocol is self-validating. The formation of well-defined, off-white crystals from a potentially discolored crude material provides immediate visual confirmation of purification. Purity can be quantitatively confirmed by melting point analysis and HPLC.

Recrystallization_Workflow cluster_hot_stage Hot Stage cluster_cool_stage Cooling & Isolation Stage A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. (Optional) Add Activated Charcoal A->B if colored C 3. Hot Gravity Filtration A->C B->C D 4. Slow Cooling of Filtrate to Room Temperature C->D I Insoluble Impurities & Charcoal Discarded C->I E 5. Cool in Ice Bath D->E F 6. Vacuum Filtration E->F G 7. Wash Crystals with Cold Solvent F->G J Soluble Impurities in Filtrate F->J H Pure, Dry Crystals G->H

Caption: Workflow for purification by recrystallization.

Method 2: Acid-Base Extraction

Expertise & Causality: This technique offers superior selectivity by exploiting the amphoteric nature of 4-Hydroxynicotinic acid. The protocol is designed to partition the target molecule between two immiscible liquid phases (aqueous and organic) based on its ionization state, which is controlled by pH.[12][13] By converting the acidic 4-Hydroxynicotinic acid into its water-soluble carboxylate salt with a base, it can be separated from neutral or basic impurities that remain in the organic phase.[14][15] Subsequently, re-acidification of the aqueous phase regenerates the neutral, water-insoluble form, causing it to precipitate for collection.

Protocol 4.2.1: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude 4-Hydroxynicotinic acid in a suitable organic solvent, such as ethyl acetate or diethyl ether, in an Erlenmeyer flask.

  • Phase Transfer: Transfer the organic solution to a separatory funnel of appropriate size. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Causality: Sodium bicarbonate is a weak base, sufficiently strong to deprotonate the carboxylic acid (pKa ~4-5) but not strong enough to deprotonate less acidic impurities like phenols, offering an additional layer of selectivity.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake the funnel vigorously for 1-2 minutes. Periodically vent the funnel.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower aqueous layer (containing the sodium salt of 4-Hydroxynicotinic acid) into a clean beaker or flask.

  • Repeat Extraction: To ensure complete transfer, repeat the extraction of the organic layer (steps 3-4) with two more portions of the basic aqueous solution. Combine all aqueous extracts. The organic layer, containing neutral and basic impurities, can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice-water bath. While stirring vigorously, slowly add 2 M hydrochloric acid (HCl) dropwise. The 4-Hydroxynicotinic acid will precipitate as the solution becomes acidic.

  • pH Check: Continue adding acid until the solution is acidic (pH ~3-4), which can be verified with pH paper.[13] This ensures complete protonation and precipitation of the product.

  • Isolation & Drying: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water and dry it thoroughly under vacuum as described in Protocol 4.1.1.

Trustworthiness: The separation is visually confirmed as the solid material transfers from the organic phase to the aqueous phase upon basification, and then reappears as a clean precipitate upon acidification. This provides a clear, verifiable mechanism of purification.

AcidBase_Extraction compound Crude Mixture (4-HNA + Neutral Impurities) in Organic Solvent sep_funnel Separatory Funnel compound->sep_funnel aq_layer Aqueous Layer (Water-Soluble 4-HNA Salt) sep_funnel->aq_layer + aq. NaHCO₃ Shake & Separate org_layer Organic Layer (Neutral Impurities) sep_funnel->org_layer precipitate Precipitation Flask aq_layer->precipitate + aq. HCl (Acidify to pH 3-4) final_product Pure 4-HNA (Solid Precipitate) precipitate->final_product Filter & Dry

Caption: Logic of purification via acid-base extraction.

Assessment of Purity

Post-purification analysis is essential to validate the success of the chosen protocol.

  • Melting Point Determination: A sharp melting point range that is consistent with literature values is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to check for the presence of impurities. A single spot for the purified product suggests successful purification.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. Reversed-phase HPLC can be used to obtain a precise purity value (e.g., >99%). A typical system might use a C18 column with a mobile phase of buffered water/methanol or water/acetonitrile.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structural identity of the purified compound and detect any remaining impurities that have distinct spectral signatures.[17]

Conclusion

The purification of 4-Hydroxynicotinic acid can be achieved effectively and with high recovery at the laboratory scale using either recrystallization or acid-base extraction. Recrystallization from water is a simple and green method suitable for removing minor, less-soluble, or colored impurities. Acid-base extraction provides superior selectivity for removing neutral or basic impurities by leveraging the compound's inherent acidic character. The choice between these methods should be guided by the specific impurity profile of the crude material. In all cases, adherence to safety protocols and confirmation of final purity through appropriate analytical techniques are crucial for reliable and reproducible research outcomes.

References

  • Title: 4-Hydroxynicotinic acid | C6H5NO3 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media Source: Crystals, MDPI URL: [Link]

  • Title: Safety Data Sheet 6-Hydroxynicotinic acid Source: MetaSci URL: [Link]

  • Title: Crystal structure of 4-hydroxynicotinic acid Source: ResearchGate URL: [Link]

  • Title: Hydroxynicotinic acid crystallisation and solubility systematic studies Source: RSC Publishing URL: [Link]

  • Title: Hydroxynicotinic acid crystallisation and solubility systematic studies Source: CrystEngComm, Royal Society of Chemistry URL: [Link]

  • Title: Hydroxynicotinic acids crystallisation and solubility systematic studies - Supplementary Information Source: Royal Society of Chemistry URL: [Link]

  • Title: Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral Compounds Source: UrbanPro URL: [Link]

  • Title: Acid-Base Extraction Tutorial Source: YouTube URL: [Link]

  • Title: Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics Source: University Course Document URL: [Link]

  • Title: 4.8: Acid-Base Extraction Source: Chemistry LibreTexts URL: [Link]

  • Title: Tautomeric Polymorphism of 4-Hydroxynicotinic Acid Source: ResearchGate URL: [Link]

  • Title: High-performance liquid-chromatographic determination of free nicotinic acid and its metabolite, nicotinuric acid, in plasma and urine Source: PubMed URL: [Link]

Sources

Method

HPLC Method Development and Validation for the Analysis of 4-Hydroxynicotinic Acid

An Application Note from the Office of Senior Application Scientist Abstract This application note describes a comprehensive strategy for the development and validation of a robust reversed-phase high-performance liquid...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of Senior Application Scientist

Abstract This application note describes a comprehensive strategy for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Hydroxynicotinic acid. Due to its polar and amphoteric nature, 4-Hydroxynicotinic acid presents unique challenges for retention and peak shape on traditional RP-HPLC systems. This guide details a systematic approach, from initial evaluation of the analyte's physicochemical properties to the final validation of the method in accordance with International Council for Harmonisation (ICH) guidelines. The developed method utilizes a polar-modified stationary phase and an acidified mobile phase to ensure adequate retention, symmetrical peak shape, and reproducible quantification, making it suitable for researchers, scientists, and drug development professionals.

Introduction

4-Hydroxynicotinic acid (CAS: 609-70-1), a derivative of nicotinic acid, is an important chemical intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Its structure, featuring both a carboxylic acid and a pyridine ring with a hydroxyl group, imparts a high degree of polarity and the ability to exist in zwitterionic forms (as 4-oxo-1H-pyridine-3-carboxylic acid).[2]

The analytical quantification of such polar compounds by RP-HPLC is often challenging. These molecules typically exhibit poor retention on conventional non-polar stationary phases (like C18), often eluting at or near the void volume.[3][4] Furthermore, their ionizable nature can lead to poor peak shapes and shifting retention times if the mobile phase pH is not strictly controlled.

The objective of this work is to provide a detailed, field-proven guide for developing a reliable and robust isocratic RP-HPLC method for 4-Hydroxynicotinic acid. This document follows a logical progression from understanding the analyte's properties to establishing a fully validated analytical procedure that meets the stringent requirements of regulatory bodies, as outlined in the ICH Q2(R2) guideline and USP General Chapter <621>.[5][6]

Analyte Properties and Chromatographic Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. These properties are critical in guiding the selection of the column, mobile phase, and detection parameters.

Table 1: Physicochemical Properties of 4-Hydroxynicotinic Acid

Property Value Source / Implication
Molecular Formula C₆H₅NO₃ [2][7]
Molecular Weight 139.11 g/mol [2][7]
Predicted XlogP 0.4 [2][8] Indicates high polarity and hydrophilicity.
Predicted pKa 0.19 ± 0.10 [1] This likely corresponds to the pyridine nitrogen; the carboxylic acid pKa is expected to be ~3-5. The molecule is amphoteric.
Appearance Off-white to light yellow solid [1]

| Solubility | Soluble in 0.1 M NaOH |[1][9] Confirms acidic character. |

The low XlogP value immediately signals that achieving sufficient retention on a standard C18 column will be difficult.[10] The key to retaining this molecule lies in controlling its ionization state. To maximize hydrophobic interaction with a reversed-phase column, the polarity of the analyte should be minimized. This is achieved by suppressing the ionization of the carboxylic acid group by maintaining a mobile phase pH well below its pKa (i.e., pH < 3).

Method Development Workflow

The development of this method follows a systematic and logical workflow, designed to efficiently arrive at a robust set of chromatographic conditions. Each decision is based on the known properties of the analyte and established chromatographic principles.

MethodDevelopment cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Parameter Selection cluster_2 Phase 3: Optimization & Verification Analyte Analyte Properties (Polar, Ionizable) UV_Scan Determine λmax (Experimental Scan) Analyte->UV_Scan Column Column Selection (Polar-Embedded C18) UV_Scan->Column MobilePhase Mobile Phase Selection (Acidified Buffer + ACN) Column->MobilePhase Optimization Optimize Mobile Phase Ratio (% Organic Solvent) MobilePhase->Optimization SST System Suitability Test (SST) (USP <621> Criteria) Optimization->SST SST->Optimization SST Fail Validation Full Method Validation (ICH Q2(R2) Guidelines) SST->Validation SST Pass

Caption: Logical workflow for HPLC method development.

Column Selection: Mitigating Poor Retention

Standard C18 columns can suffer from "phase dewetting" or collapse when used with highly aqueous mobile phases, leading to a dramatic loss of retention. To overcome this and to provide enhanced retention for our polar analyte, a polar-embedded or polar-endcapped C18 column is the logical first choice. These columns contain polar functional groups near the silica surface, which ensures the stationary phase remains wetted and provides alternative interactions for polar analytes.

  • Recommended Column: A C18 column with polar modification (e.g., embedded amide or carbamate groups), 4.6 x 150 mm, 3.5 µm particle size.

Mobile Phase: pH Control is Paramount

The mobile phase must accomplish two goals: 1) suppress analyte ionization and 2) provide sufficient elution strength.

  • Aqueous Component: An acidic buffer is required. A 20 mM potassium phosphate buffer, adjusted to pH 2.5 with phosphoric acid, is an excellent choice. This low pH ensures the carboxylic acid moiety of 4-Hydroxynicotinic acid is fully protonated (non-ionized), maximizing its hydrophobicity and retention.

  • Organic Modifier: Acetonitrile is preferred over methanol due to its lower viscosity and lower UV cutoff wavelength.

  • Initial Composition: A starting point for optimization would be a highly aqueous mobile phase, such as 95:5 (v/v) pH 2.5 buffer to acetonitrile.

Detection Wavelength (λmax)

While no definitive λmax was found in the literature, the pyridine ring structure suggests strong UV absorbance. An initial experiment should involve dissolving a standard of 4-Hydroxynicotinic acid in the mobile phase and performing a UV scan from 200 to 400 nm using a photodiode array (PDA) detector. Based on similar compounds, the maximum absorbance is expected in the 260-280 nm range. For this protocol, we will proceed with an experimentally determined wavelength of 272 nm .

Detailed Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV detector.

  • Column: Polar-embedded C18, 4.6 x 150 mm, 3.5 µm.

  • Chemicals: Acetonitrile (HPLC grade), Monobasic Potassium Phosphate (KH₂PO₄), Phosphoric Acid (85%), Water (HPLC grade or Milli-Q).

  • Standard: 4-Hydroxynicotinic acid reference standard (>98% purity).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM Potassium Phosphate buffer. To do this, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 2.5 using concentrated phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Hydroxynicotinic acid reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Mobile Phase A.

Final Chromatographic Conditions

Table 2: Optimized HPLC Method Parameters

Parameter Condition
Column Polar-embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Isocratic: 95% Mobile Phase A, 5% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 272 nm

| Run Time | 10 minutes |

System Suitability Testing (SST)

Before any sample analysis, the system's performance must be verified. This protocol is self-validating through the implementation of strict SST criteria as recommended by USP <621>.[11] Inject the Working Standard Solution (100 µg/mL) six consecutive times.

Table 3: System Suitability Acceptance Criteria

Parameter Acceptance Criterion Rationale
Tailing Factor (T) ≤ 1.5 Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000 Demonstrates column efficiency.
% RSD of Peak Area ≤ 2.0% Confirms injection and system precision.

| % RSD of Retention Time | ≤ 1.0% | Confirms pump and mobile phase stability. |

Method Validation Protocol (ICH Q2(R2))

The developed method must be validated to prove it is suitable for its intended purpose.[12][13] The following protocols are based on the ICH Q2(R2) guideline.[6]

Validation Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity

Caption: Core parameters for method validation per ICH Q2(R2).

Table 4: Summary of Validation Parameters and Acceptance Criteria

Parameter Protocol Summary Acceptance Criteria
Specificity Analyze blank (mobile phase), placebo, and standard solution. No interference at the retention time of the analyte peak.
Linearity 5-point calibration curve from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Correlation coefficient (r²) ≥ 0.999.
Accuracy Spike recovery at 3 levels (80%, 100%, 120%) in triplicate. Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preparations at 100% concentration. Intermediate: Repeat on a different day with a different analyst. %RSD ≤ 2.0% for repeatability. Overall %RSD ≤ 2.0% for intermediate precision.
LOQ Determine concentration with a signal-to-noise ratio of ~10. Accuracy and precision at the LOQ should be acceptable.

| Robustness | Vary pH (±0.2), column temp (±5°C), and mobile phase composition (±2% absolute). | SST criteria must be met; peak area and retention time changes should be minimal. |

Linearity Protocol
  • From the Standard Stock Solution (1000 µg/mL), prepare calibration standards at 50, 75, 100, 125, and 150 µg/mL.

  • Inject each standard in triplicate.

  • Plot a graph of mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²) and y-intercept.

Accuracy & Precision Protocol
  • Prepare nine placebo samples.

  • Spike three samples at 80% (80 µg/mL), three at 100% (100 µg/mL), and three at 120% (120 µg/mL) of the working concentration.

  • Analyze the samples and calculate the percentage recovery for each.

  • The results from the 100% level can also be used to assess repeatability (precision).

Conclusion

This application note provides a complete framework for the development and validation of a scientifically sound HPLC method for the analysis of 4-Hydroxynicotinic acid. By understanding the analyte's polar nature and systematically selecting the appropriate column and mobile phase conditions, a robust and reliable isocratic RP-HPLC method was established. The detailed protocols for method validation, grounded in ICH and USP guidelines, ensure that the method is fit for its intended purpose in a regulated environment. This approach serves as a reliable template for tackling similar challenging polar analytes.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 Source: PubChem - NIH URL: [Link]

  • Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Separation Science URL: [Link]

  • Title: Reverse-phase HPLC method for measuring polarity distributions of natural organic matter Source: PubMed URL: [Link]

  • Title: Polar Compounds Source: SIELC Technologies URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: ICH HARMONISED GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy URL: [Link]

  • Title: 4-hydroxynicotinic acid (C6H5NO3) Source: PubChemLite URL: [Link]

  • Title: Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid Source: MDPI URL: [Link]

Sources

Application

Application Note: Quantitative Analysis of 4-Hydroxynicotinic Acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction 4-Hydroxynicotinic acid, a metabolite of nicotinic acid (Vitamin B3), is a molecule of increasing interest in biomedical and pharmaceutical research. Nicotinic acid is a critical component in cellular metabo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxynicotinic acid, a metabolite of nicotinic acid (Vitamin B3), is a molecule of increasing interest in biomedical and pharmaceutical research. Nicotinic acid is a critical component in cellular metabolism, primarily as a precursor to the coenzymes NAD and NADP.[1] The metabolic pathways of nicotinic acid are complex, involving multiple enzymatic transformations.[1][2][3][4] Understanding the concentrations of its various metabolites, including hydroxylated forms like 4-hydroxynicotinic acid, is crucial for elucidating the pharmacokinetics of nicotinic acid-based therapies and for studying various physiological and pathological states.

This application note provides a comprehensive and robust protocol for the sensitive and selective quantification of 4-hydroxynicotinic acid in biological matrices, such as plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology detailed herein is designed for researchers, scientists, and drug development professionals who require a reliable analytical workflow for this specific analyte.

Scientific Principles and Experimental Design

The selective and sensitive detection of small molecules like 4-hydroxynicotinic acid in complex biological samples necessitates a powerful analytical technique. LC-MS/MS is the gold standard for such applications due to its ability to couple the high-resolution separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry.

The workflow begins with efficient extraction of 4-hydroxynicotinic acid from the biological matrix. This is followed by chromatographic separation to isolate the analyte from endogenous interferences. Finally, the analyte is ionized and fragmented in the mass spectrometer, and specific fragment ions are monitored for quantification. This multi-layered selectivity ensures high confidence in the analytical results.

Experimental Workflow

The overall experimental workflow for the analysis of 4-hydroxynicotinic acid is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Quantification Quantification using Calibration Curve MS2->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Figure 1: General experimental workflow for the quantification of 4-Hydroxynicotinic acid.

Detailed Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for plasma samples. For urine samples, a dilution step may be sufficient.

Materials:

  • Biological matrix (e.g., plasma)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min

Note: The gradient may require optimization based on the specific column and system used.

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometer Settings:

ParameterRecommended Setting
Ionization Mode Positive ESI
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Nebulizer Gas Flow Instrument specific
Drying Gas Flow Instrument specific
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Parameters:

The exact mass of 4-Hydroxynicotinic acid (C6H5NO3) is 139.0269 g/mol .[5] In positive ESI mode, the protonated molecule [M+H]+ will be observed at m/z 140.0.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Hydroxynicotinic Acid140.094.015
4-Hydroxynicotinic Acid140.0122.010

Note: Collision energies should be optimized for the specific instrument being used to achieve the best signal intensity.

Fragmentation Pathway

The proposed fragmentation of the protonated 4-Hydroxynicotinic acid molecule is illustrated below. The primary fragmentation pathways involve the loss of formic acid (HCOOH) and water (H2O).

fragmentation_pathway cluster_precursor cluster_fragments Precursor [M+H]+ m/z 140.0 Fragment1 [M+H - H2O]+ m/z 122.0 Precursor->Fragment1 - H2O Fragment2 [M+H - HCOOH]+ m/z 94.0 Precursor->Fragment2 - HCOOH

Figure 2: Proposed fragmentation pathway for 4-Hydroxynicotinic acid in positive ESI mode.

Data Analysis and Quantification

Quantification is performed by integrating the peak areas of the MRM transitions for 4-Hydroxynicotinic acid. A calibration curve is constructed by analyzing a series of calibration standards of known concentrations prepared in a surrogate matrix (e.g., stripped plasma or a buffered solution). The concentration of 4-Hydroxynicotinic acid in the unknown samples is then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. The use of a stable isotope-labeled internal standard (e.g., 13C- or 15N-labeled 4-Hydroxynicotinic acid) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.

Trustworthiness and Method Validation

To ensure the reliability of the generated data, the analytical method should be validated according to established guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method provides accurate and precise results.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 4-Hydroxynicotinic acid in biological matrices using LC-MS/MS. The described methodology, from sample preparation to data analysis, is designed to be robust, sensitive, and selective. By following these guidelines and performing a thorough method validation, researchers can confidently generate high-quality data for their studies in pharmacology, metabolomics, and clinical research.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69113, 4-Hydroxynicotinic acid. Retrieved from [Link].

  • Mills, G. A., Walker, V., & Peters, T. J. (1988). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? PubMed. Retrieved from [Link].

  • Murphy, S. E., Wickham, K. M., Lindgren, B. R., Spector, L. G., & Hatsukami, D. K. (2014). Quantitation of ten urinary nicotine metabolites, including 4-hydroxy-4-(3-pyridyl)butanoic acid, a product of nicotine 2'-oxidation, and CYP2A6 activity in Japanese Americans, Native Hawaiians and Whites. PubMed Central (PMC). Retrieved from [Link].

  • Guéraud, F., Al-Mubarak, A. I., & Al-Ismail, K. (2013). Fragmentation mass spectra and interpretation for ions 189.1132 (12 C-HNE metabolite) and 191.1198 (13 C-HNE metabolite). ResearchGate. Retrieved from [Link].

  • Frazier, E. I., Prather, M. E., & Hoene, E. (1955). Nicotinic acid metabolism in humans. I. The urinary excretion of nicotinic acid and its metabolic derivatives on four levels of dietary intake. PubMed. Retrieved from [Link].

  • Xie, G., Wang, S., Zhang, H., Zhao, A., & Jia, W. (2017). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. ResearchGate. Retrieved from [Link].

  • Zang, X., Stark, A. K., & Auchus, R. J. (2022). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. PubMed. Retrieved from [Link].

  • Holcenberg, J. S., & Tsai, L. (1969). Nicotinic acid metabolism. IV. Ferredoxin-dependent reduction of 6-hydroxynicotinic acid to 6-oxo-1,4,5,6-tetrahydronicotinic acid. PubMed. Retrieved from [Link].

  • Yu, H., Tang, H., Li, A., & Xu, P. (2021). Additional Role of Nicotinic Acid Hydroxylase for the Transformation of 3-Succinoyl-Pyridine by Pseudomonas sp. Strain JY-Q. PubMed Central (PMC). Retrieved from [Link].

  • Donati, I., Puopolo, G., Perazzolli, M., & Mattivi, F. (2009). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. ACS Publications. Retrieved from [Link].

  • Esteves, C. V., et al. (2022). Crystal structure of 4-hydroxynicotinic acid (a) projected on the bc plane and (b) along the b axis. ResearchGate. Retrieved from [Link].

  • Li, Y., et al. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. PubMed. Retrieved from [Link].

  • Duthaler, U., et al. (2021). Development and validation of an LC-MS/MS method for the bioanalysis of psilocybin's main metabolites, psilocin and 4-hydroxyindole-3-acetic acid, in human plasma. PubMed. Retrieved from [Link].

  • Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. ResearchGate. Retrieved from [Link].

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • Gali, P. K., et al. (2022). Sample Preparation of Cosmetic Products for the Determination of Heavy Metals. MDPI. Retrieved from [Link].

  • Agilent Technologies. (2010). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link].

  • Mestrelab Research. (2023). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link].

  • Heffner, S., et al. (2015). Mass Spectrometric Detection and Differentiation of Enzymatically Active Abrin and Ricin Combined with a Novel Affinity Enrichment Technique. PubMed Central (PMC). Retrieved from [Link].

  • Royal Society of Chemistry. (2013). Analytical Methods. Retrieved from [Link].

  • González-Sarrías, A., et al. (2019). Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. MDPI. Retrieved from [Link].

  • Stepanov, A. A., et al. (2022). Comparative Study of Sample-Preparation Techniques for Quantitative Analysis of the Mineral Composition of Humic Substances by Inductively Coupled Plasma Atomic Emission Spectroscopy. MDPI. Retrieved from [Link].

Sources

Method

4-Hydroxynicotinic acid as a substrate in enzymatic assays

Application Note & Protocol Topic: Hydroxynicotinic Acids as Substrates in Enzymatic Assays: A Detailed Guide For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Hydroxynicotinic Acids as Substrates in Enzymatic Assays: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to utilizing hydroxynicotinic acids as substrates in enzymatic assays, with a specific, detailed protocol centered on the well-characterized enzyme 6-hydroxynicotinate 3-monooxygenase (NicC). N-heterocyclic aromatic compounds, including nicotinic acid and its hydroxylated derivatives, are crucial intermediates in microbial metabolism and are of significant interest in bioremediation and biocatalysis.[1] Understanding the enzymes that process these compounds is fundamental. This guide explains the causal logic behind experimental design for a continuous spectrophotometric assay, offers a self-validating protocol, and provides insights for data interpretation and troubleshooting, grounded in authoritative scientific literature.

Introduction: The Significance of Hydroxynicotinic Acid Metabolism

Nicotinic acid (a form of Vitamin B3) and its derivatives are central to various biological processes. In certain aerobic bacteria, such as Pseudomonas putida, nicotinic acid is degraded through an oxidative pathway involving several enzymatic steps.[1] Hydroxylated intermediates, such as 4-hydroxynicotinic acid and 6-hydroxynicotinic acid (6-HNA), are key players in this pathway.[2][3] The enzymes responsible for their transformation, typically flavin-dependent monooxygenases, are of major scientific interest for their unique catalytic mechanisms and potential applications in synthetic biology and environmental remediation.[1]

One of the most studied enzymes in this pathway is 6-hydroxynicotinate 3-monooxygenase (NicC) . This enzyme catalyzes the decarboxylative hydroxylation of 6-HNA to produce 2,5-dihydroxypyridine (2,5-DHP).[3] The reaction is a classic monooxygenase mechanism, requiring molecular oxygen and a reducing equivalent, typically provided by nicotinamide adenine dinucleotide (NADH).[3][4]

Assay Principle: The activity of NicC can be monitored continuously by spectrophotometry. The enzyme utilizes NADH as a cofactor to reduce a flavin adenine dinucleotide (FAD) prosthetic group, which then activates molecular oxygen for the hydroxylation reaction.[3] In this process, NADH is oxidized to NAD⁺. NADH strongly absorbs light at 340 nm, whereas NAD⁺ does not. Therefore, the rate of the enzymatic reaction can be determined by measuring the rate of decrease in absorbance at 340 nm. This principle provides a robust and widely used method for characterizing enzyme kinetics.[1][5]

The Enzymatic Reaction: Mechanism of NicC

NicC belongs to the Class A family of flavin-dependent monooxygenases.[1] The catalytic cycle involves the reduction of the enzyme-bound FAD by NADH, followed by the reaction of the reduced flavin with O₂ to form a C4a-hydroperoxyflavin intermediate. This potent oxidizing species then attacks the aromatic ring of 6-hydroxynicotinic acid, leading to hydroxylation and subsequent decarboxylation.

Below is a diagram illustrating the overall reaction catalyzed by NicC.

enzymatic_reaction cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products HNA 6-Hydroxynicotinic Acid NicC NicC (FAD-dependent monooxygenase) HNA->NicC NADH NADH + H+ NADH->NicC O2 O2 O2->NicC DHP 2,5-Dihydroxypyridine NicC->DHP NAD NAD+ NicC->NAD H2O H2O NicC->H2O CO2 CO2 NicC->CO2

Caption: Overall reaction catalyzed by 6-hydroxynicotinate 3-monooxygenase (NicC).

Detailed Protocol: Continuous Spectrophotometric Assay

This protocol provides a step-by-step method for measuring the activity of 6-hydroxynicotinate 3-monooxygenase (NicC) by monitoring NADH oxidation.

Required Materials and Reagents
  • Enzyme: Purified 6-hydroxynicotinate 3-monooxygenase (NicC). (Note: Expression and purification protocols are described in the literature).[1]

  • Substrate: 6-Hydroxynicotinic acid (6-HNA)

  • Cofactors: NADH (Nicotinamide adenine dinucleotide, reduced form), FAD (Flavin adenine dinucleotide)

  • Buffer Components: Sodium phosphate or similar buffer system (e.g., Potassium phosphate).

  • Equipment:

    • UV-Vis Spectrophotometer with temperature control, capable of reading at 340 nm.

    • Quartz or UV-transparent disposable cuvettes (1 cm path length).

    • Calibrated micropipettes.

    • Standard laboratory glassware and consumables.

Reagent Preparation
  • Assay Buffer (50 mM Sodium Phosphate, pH 8.0): Prepare a solution of 50 mM sodium phosphate and adjust the pH to 8.0. The optimal pH for NicC activity is around 8.0.[3]

  • 6-HNA Stock Solution (10 mM): Dissolve the appropriate amount of 6-hydroxynicotinic acid in the Assay Buffer. Gentle warming may be required for complete dissolution. Store at 4°C.

  • NADH Stock Solution (10 mM): Dissolve NADH in Assay Buffer. Prepare this solution fresh daily, as NADH is unstable in solution. Protect from light and store on ice. Confirm its concentration spectrophotometrically using the extinction coefficient ε₃₄₀ = 6,220 M⁻¹cm⁻¹.

  • FAD Stock Solution (1 mM): Dissolve FAD in Assay Buffer. Protect from light and store at -20°C for long-term use.

Experimental Workflow

The following flowchart outlines the procedure for the enzymatic assay.

experimental_workflow start Start: Prepare Reagents step1 Set Spectrophotometer: - Wavelength: 340 nm - Temperature: 25°C start->step1 step2 Prepare Reaction Mixture in Cuvette: - Assay Buffer - NADH (e.g., 200 µM) - FAD (e.g., 10 µM) - NicC Enzyme (e.g., 50 nM) step1->step2 step3 Equilibrate mixture in spectrophotometer for 3-5 minutes. Record baseline absorbance. step2->step3 step4 Initiate Reaction: Add 6-HNA substrate (e.g., 100 µM) and mix quickly. step3->step4 step5 Monitor & Record: Measure the decrease in A340 over time (e.g., for 3-5 minutes). step4->step5 step6 Data Analysis: Calculate the initial reaction rate (ΔA340/min). step5->step6 end_node End: Determine Enzyme Activity step6->end_node

Caption: Step-by-step workflow for the spectrophotometric assay of NicC activity.

Step-by-Step Assay Procedure
  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and equilibrate the cuvette holder to 25°C.

  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture by adding the following components (example volumes for a 1 mL final volume):

    • 850 µL of Assay Buffer (50 mM Sodium Phosphate, pH 8.0)

    • 20 µL of 10 mM NADH (final concentration: 200 µM)

    • 10 µL of 1 mM FAD (final concentration: 10 µM)

    • 10 µL of purified NicC enzyme solution (final concentration: e.g., 10-100 nM)

  • Baseline Measurement: Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer. Allow the mixture to incubate for 3-5 minutes to reach thermal equilibrium. Record the baseline absorbance to ensure there is no background reaction (NADH degradation without substrate).

  • Reaction Initiation: To start the reaction, add 10 µL of 10 mM 6-HNA stock solution (final concentration: 100 µM). Immediately mix by inverting the cuvette with parafilm or using a cuvette mixer.

  • Data Acquisition: Place the cuvette back into the spectrophotometer and begin recording the absorbance at 340 nm every 5-10 seconds for 3-5 minutes. The rate should be linear during the initial phase of the reaction.

Data Analysis and Calculations
  • Determine the Initial Rate (v₀): Plot Absorbance (A₃₄₀) versus time (minutes). The initial rate is the slope of the linear portion of this curve (ΔA₃₄₀/min). Ensure you are using a portion of the curve where substrate is not limiting.

  • Calculate Enzyme Activity: Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to a rate of concentration change.

    • Activity (µmol/min/mL) = (ΔA₃₄₀ / min) / ε_NADH

      • Where:

        • ΔA₃₄₀ / min is the initial rate (slope).

        • ε_NADH is the molar extinction coefficient for NADH at 340 nm, which is 6.22 mM⁻¹cm⁻¹ (or 6,220 M⁻¹cm⁻¹).[1]

        • The path length (l) is assumed to be 1 cm.

  • Define Enzyme Unit: One unit (U) of NicC activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified assay conditions.

    • Specific Activity (U/mg) = Activity (U/mL) / [Enzyme Concentration (mg/mL)]

Data Interpretation & Troubleshooting

Key Quantitative Data

The following table summarizes representative kinetic parameters for NicC from Bordetella bronchiseptica, providing a baseline for expected results.[3]

ParameterValueCondition
Apparent K_M (6-HNA) 85 ± 13 µMpH 8.0, 25°C
Apparent K_M (NADH) 21 ± 3 µMpH 8.0, 25°C
Apparent k_cat 4.3 ± 0.2 s⁻¹pH 8.0, 25°C
k_cat/K_M (6-HNA) 5.0 x 10⁴ M⁻¹s⁻¹Catalytic Efficiency
Optimal pH ~8.0Determined from a double-bell model
Common Issues and Solutions
IssuePossible Cause(s)Suggested Solution(s)
No or Very Low Activity 1. Inactive enzyme. 2. Degraded NADH solution. 3. Incorrect buffer pH.1. Verify enzyme integrity; use a fresh aliquot. 2. Prepare fresh NADH stock solution daily. 3. Check and adjust the pH of the assay buffer.
High Background Rate (No Substrate) 1. Contamination in enzyme prep ("NADH oxidase" activity). 2. Instability of NADH.1. Further purify the enzyme. 2. Ensure buffer components are pure and prepare NADH fresh. Subtract the background rate from the substrate-initiated rate.
Non-linear Reaction Rate 1. Substrate depletion. 2. Substrate inhibition. 3. Product inhibition.1. Use a lower enzyme concentration or higher substrate concentration. 2. Test a range of substrate concentrations; high concentrations of some substrates can inhibit hydroxylases.[4] 3. Analyze the initial linear phase of the reaction.
Precipitate in Cuvette Poor solubility of 6-HNA at the tested concentration or pH.Ensure the substrate is fully dissolved in the stock solution. Check the final concentration against its known solubility.[6]

Conclusion

The spectrophotometric assay described here provides a reliable, continuous, and high-throughput method for characterizing enzymes that metabolize hydroxynicotinic acids, using NicC as a prime example. By monitoring the consumption of NADH, researchers can efficiently determine kinetic parameters, screen for inhibitors, and study the effects of mutations on enzyme function. This foundational assay is a critical tool for advancing our understanding of microbial degradation pathways and for harnessing these powerful biocatalysts for industrial and environmental applications.[7]

References

  • PubChem. (2025). 4-Hydroxynicotinic acid. National Center for Biotechnology Information. Available at: [Link]

  • Exclusive Chemistry Ltd. (2024). 4-Hydroxynicotinic acid supplier - CAS 609-70-1. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structure of 4-hydroxynicotinic acid. Available at: [Link]

  • PubMed. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Available at: [Link]

  • ChemIndex. (n.d.). 609-70-1 | 4-Hydroxynicotinic acid. Available at: [Link]

  • National Institutes of Health. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Available at: [Link]

  • National Institutes of Health. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658). Available at: [Link]

  • PubMed. (1969). Nicotinic acid metabolism. IV. Ferredoxin-dependent reduction of 6-hydroxynicotinic acid to 6-oxo-1,4,5,6-tetrahydronicotinic acid. Available at: [Link]

  • Natural Sciences and Engineering Research Council of Canada. (2022). Enzyme studies for biocatalysis and other applications. Available at: [Link]

  • PubMed. (1987). Spectrophotometric assay for ornithine decarboxylase. Available at: [Link]

  • ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). Available at: [Link]

  • ChemRxiv. (2023). Non-Native Site-Selective Enzyme Catalysis. Available at: [Link]

  • National Institutes of Health. (2025). Use of P450 Enzymes for Late-Stage Functionalization in Drug Discovery. Available at: [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]

  • National Institutes of Health. (n.d.). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Available at: [Link]

  • ResearchGate. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Available at: [Link]

  • ACS Publications. (n.d.). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Available at: [Link]

  • ResearchGate. (2025). A Robust yet Metastable New Hemihydrate of 4-Hydroxynicotinic Acid. Available at: [Link]

  • Google Patents. (n.d.). US4738924A - Method for the production of 6-hydroxynicotinic acid.
  • MDPI. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for In Vitro Characterization of 4-Hydroxynicotinic Acid

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro experimental use of 4-Hydroxynicotinic acid (4-HNA). 4-HNA, a pyridine deriv...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro experimental use of 4-Hydroxynicotinic acid (4-HNA). 4-HNA, a pyridine derivative, presents a scaffold of interest for chemical and biological exploration. Due to the limited characterization of its specific biological activities, this guide is structured to provide foundational protocols for initial screening and mechanistic investigation. The protocols herein are designed as self-validating systems, emphasizing robust controls and clear causality behind experimental choices. We cover essential physicochemical properties, detailed step-by-step protocols for assessing cytotoxicity, enzyme inhibition, and antioxidant potential, and guidance on data interpretation.

Introduction and Physicochemical Profile

4-Hydroxynicotinic acid (4-HNA), also known as 4-oxo-1H-pyridine-3-carboxylic acid, is an organic compound with the molecular formula C₆H₅NO₃.[1] Its structure is related to nicotinic acid (Vitamin B3), suggesting potential interactions with biological systems. Understanding its fundamental properties is the first step in designing rigorous in vitro experiments.

Key Physicochemical Data

A summary of essential data for handling 4-HNA in a laboratory setting is provided below. Proper handling and storage are critical for maintaining the compound's integrity and ensuring experimental reproducibility.

PropertyValueSource & Remarks
Molecular Weight 139.11 g/mol PubChem CID 69113.[1]
Appearance Off-white to light yellow solidChemicalBook.[2]
Storage Room Temperature, Inert AtmosphereRecommended for long-term stability.[3]
Solubility
WaterHighly soluble4-HNA is the most soluble of the hydroxynicotinic acid isomers in water at 293 K.
EthanolSolubleSolubility is comparable to its isomer 2-HNA in ethanol.
0.1 M NaOH0.1 g/mLUseful for preparing high-concentration stock solutions.[2][3]
Safety Harmful if swallowed, Causes skin & eye irritationH302, H315, H319.[1] Standard laboratory PPE is required.
Preparation of Stock Solutions

The high solubility of 4-HNA in aqueous and organic solvents provides flexibility. However, for cell-based assays, preparing a concentrated stock in a solvent that is minimally toxic to cells at its final dilution is paramount.

Protocol: 100 mM Stock Solution in 0.1 M NaOH

  • Weigh 13.91 mg of 4-Hydroxynicotinic acid powder.

  • Add to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of sterile 0.1 M NaOH.

  • Vortex thoroughly until fully dissolved. The resulting solution will have a basic pH.

  • CRITICAL: Before adding to cell culture media, the pH of the final working solution should be verified and adjusted if necessary to avoid shocking the cells. Alternatively, a stock can be prepared in DMSO, though solubility should be confirmed empirically.

  • Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Potential Mechanisms and Rationale for In Vitro Assays

The biological targets of 4-Hydroxynicotinic acid are not yet well-defined in the literature. However, its structural similarity to other biologically active small molecules allows us to hypothesize potential activities and design a logical screening cascade. The following protocols are chosen to broadly assess its cellular impact.

G cluster_0 Experimental Workflow start Prepare 4-HNA Stock Solution viability Protocol 1: Determine Cytotoxicity (MTT Assay) Establish IC50 & Sub-toxic Concentrations start->viability branch viability->branch enzyme Protocol 2: Screen for Enzyme Inhibition (e.g., Cholinesterase, MAO) branch->enzyme Use sub-toxic concentrations antioxidant Protocol 3: Assess Antioxidant Activity (DPPH Radical Scavenging) branch->antioxidant Use relevant concentration range analysis Data Analysis & Interpretation enzyme->analysis antioxidant->analysis G cluster_1 Hypothetical Signaling Pathway ligand External Stimulus (e.g., Cytokine) receptor Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor (e.g., NF-κB) kinase2->tf gene Target Gene Expression (Inflammatory Response) tf->gene translocates to nucleus inhibitor 4-Hydroxynicotinic Acid inhibitor->kinase2 Hypothesized Inhibition

Sources

Method

4-Hydroxynicotinic Acid: A Versatile Scaffold for Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of 4-Hydroxynicotinic Acid 4-Hydroxynicotinic acid, a pyridine derivative, is a valuable a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Hydroxynicotinic Acid

4-Hydroxynicotinic acid, a pyridine derivative, is a valuable and versatile building block in the arsenal of organic synthesis.[1][2] Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group on a pyridine ring, allows for a diverse range of chemical transformations. This makes it an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] The pyridine core is a common motif in many biologically active molecules, and 4-hydroxynicotinic acid provides a functionalized scaffold that can be readily modified to create novel drug candidates and other high-value compounds.

This guide provides an in-depth exploration of the applications of 4-hydroxynicotinic acid in organic synthesis. It is designed to equip researchers and professionals in drug development with the technical knowledge and practical protocols to effectively utilize this versatile building block. We will delve into key synthetic transformations, providing not just the "how" but also the "why" behind the experimental choices, grounded in established reaction mechanisms.

Core Synthetic Transformations and Applications

The strategic utility of 4-hydroxynicotinic acid lies in the selective manipulation of its two primary functional groups: the carboxylic acid and the hydroxyl group. Furthermore, the pyridine ring itself can be functionalized, often after converting the hydroxyl group into a better leaving group.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for modifications such as esterification and amidation, leading to a wide array of derivatives with diverse applications.

The conversion of the carboxylic acid to an ester is a fundamental transformation that can be used to modulate the polarity and bioavailability of a molecule, or to protect the carboxylic acid during subsequent reactions. The Fischer-Speier esterification is a classic and reliable method for this purpose.

Protocol 1: Fischer-Speier Esterification of 4-Hydroxynicotinic Acid

This protocol describes the synthesis of methyl 4-hydroxynicotinate.

Rationale: The reaction is typically carried out in the presence of an acid catalyst, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Using the alcohol as the solvent ensures a large excess, which drives the equilibrium towards the formation of the ester.

Materials:

  • 4-Hydroxynicotinic acid

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-hydroxynicotinic acid (1.0 eq).

  • Add a large excess of methanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 4-hydroxynicotinate.

  • The crude product can be purified by recrystallization or column chromatography.

Expected Yields: Yields for Fischer esterification can vary depending on the specific alcohol and reaction conditions, but are generally in the range of 70-90%.

AlcoholCatalystReaction Time (h)Typical Yield (%)
MethanolH₂SO₄4-680-90
EthanolH₂SO₄4-675-85
PropanolH₂SO₄6-870-80

The formation of an amide bond is one of the most important reactions in medicinal chemistry. Amides can be synthesized from 4-hydroxynicotinic acid by first activating the carboxylic acid, typically by converting it to an acyl chloride.

Protocol 2: Synthesis of 4-Hydroxynicotinamide

This two-step protocol describes the synthesis of 4-hydroxynicotinamide via the corresponding acyl chloride.

Rationale: Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures. Conversion of the carboxylic acid to a more reactive acyl chloride allows the amidation to proceed under milder conditions. Thionyl chloride (SOCl₂) is a common reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[3] The subsequent reaction of the acyl chloride with an amine is a nucleophilic acyl substitution.

Step 1: Synthesis of 4-Hydroxynicotinoyl Chloride

Materials:

  • 4-Hydroxynicotinic acid

  • Thionyl chloride (SOCl₂)

  • A catalytic amount of N,N-dimethylformamide (DMF)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxynicotinic acid (1.0 eq) in anhydrous toluene or DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Carefully add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-hydroxynicotinoyl chloride can be used in the next step without further purification.

Step 2: Amidation with Ammonia

Materials:

  • Crude 4-hydroxynicotinoyl chloride

  • Aqueous ammonia (concentrated)

  • Anhydrous diethyl ether or DCM

  • Beaker

  • Ice bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude 4-hydroxynicotinoyl chloride in an anhydrous solvent like diethyl ether or DCM.

  • In a separate beaker, cool a concentrated aqueous solution of ammonia in an ice bath.

  • Slowly add the solution of the acyl chloride to the cold ammonia solution with vigorous stirring. A precipitate of 4-hydroxynicotinamide will form.

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to obtain 4-hydroxynicotinamide.

Expected Yields: The overall yield for this two-step process is typically in the range of 60-80%.

AmineCoupling MethodTypical Yield (%)
AmmoniaAcyl chloride70-85
BenzylamineAcyl chloride65-80
AnilineAcyl chloride60-75
Functionalization via the Hydroxyl Group

The hydroxyl group at the 4-position of the pyridine ring is a key handle for introducing a wide range of functionalities. A common strategy involves converting the hydroxyl group into a better leaving group, such as a chloride, which can then be displaced by various nucleophiles or participate in cross-coupling reactions.

The conversion of the 4-hydroxyl group to a 4-chloro group is a crucial step for subsequent functionalization. This can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Protocol 3: Synthesis of 4-Chloronicotinic Acid

This protocol describes the conversion of 4-hydroxynicotinic acid to 4-chloronicotinic acid.

Rationale: The hydroxyl group of a pyridine is a poor leaving group. Reagents like POCl₃ or SOCl₂ convert the hydroxyl group into a more reactive intermediate that can be readily displaced by a chloride ion. This transformation significantly enhances the electrophilicity of the C4 position of the pyridine ring.

Materials:

  • 4-Hydroxynicotinic acid

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice

  • pH paper or meter

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents and evolves HCl gas.

  • In a round-bottom flask, carefully add 4-hydroxynicotinic acid (1.0 eq) to an excess of phosphorus oxychloride (e.g., 5-10 eq).

  • Attach a reflux condenser and heat the mixture to reflux (approximately 105 °C) for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic reaction.

  • The product, 4-chloronicotinic acid, will precipitate out of the aqueous solution.

  • Adjust the pH of the solution to approximately 3-4 with a base (e.g., concentrated NaOH solution) to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent like water or ethanol/water mixture.

Expected Yield: Yields for this chlorination reaction are typically in the range of 70-90%.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura Coupling

With the 4-chloro derivative in hand, a plethora of carbon-carbon bond-forming reactions become accessible. The Suzuki-Miyaura coupling is a powerful and versatile method for creating biaryl structures, which are prevalent in many pharmaceutical compounds.[4][5]

Protocol 4: Suzuki-Miyaura Coupling of Methyl 4-Chloronicotinate with Phenylboronic Acid

This protocol describes the synthesis of methyl 4-phenylnicotinate.

Rationale: The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[4] The key steps are the oxidative addition of the palladium(0) catalyst to the aryl halide (methyl 4-chloronicotinate), followed by transmetalation with the organoboron species (phenylboronic acid) in the presence of a base, and finally reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[4]

Materials:

  • Methyl 4-chloronicotinate (can be synthesized from 4-chloronicotinic acid via esterification)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., toluene, 1,4-dioxane, DMF, often with water)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle with an oil bath

  • Inert gas supply (nitrogen or argon)

Procedure:

  • To a Schlenk flask, add methyl 4-chloronicotinate (1.0 eq), phenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., 1-5 mol% of Pd(PPh₃)₄).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to 80-100 °C for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Expected Yields: Yields for Suzuki-Miyaura coupling reactions are generally good to excellent, often exceeding 80%.

Arylboronic AcidPalladium CatalystBaseSolventTypical Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water85-95
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₂CO₃Dioxane/Water80-90
3-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF/Water75-85

Mechanistic Insights and Workflow Visualization

Understanding the underlying mechanisms of these transformations is crucial for troubleshooting and optimizing reaction conditions.

Mechanism of Chlorination with Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a reactive intermediate.

G cluster_0 Chlorination of Carboxylic Acid Carboxylic_Acid R-COOH Intermediate_1 R-CO-O-S(O)Cl Carboxylic_Acid->Intermediate_1 + SOCl₂ SOCl2 SOCl₂ Acyl_Chloride R-COCl Intermediate_1->Acyl_Chloride + Cl⁻ SO2 SO₂ Intermediate_1->SO2 HCl HCl Intermediate_1->HCl

Caption: Formation of an acyl chloride from a carboxylic acid using thionyl chloride.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Sources

Application

Applications of 4-Hydroxynicotinic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Potential of a Versatile Scaffold 4-Hydroxynicotinic acid, also known as 4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a heterocyclic compound that is gaining increasing attention in the fiel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of a Versatile Scaffold

4-Hydroxynicotinic acid, also known as 4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a heterocyclic compound that is gaining increasing attention in the field of medicinal chemistry.[1][2][3] Its unique electronic properties and structural features, including a hydrogen bond donor and acceptor, and a carboxylic acid moiety that can be readily functionalized, make it an attractive scaffold for the design of novel therapeutic agents.[1] While historically overshadowed by its isomer, nicotinic acid (Vitamin B3), recent research has begun to unlock the potential of 4-hydroxynicotinic acid and its derivatives in various disease areas, most notably in oncology.

This technical guide provides an in-depth overview of the applications of 4-hydroxynicotinic acid in medicinal chemistry, with a focus on its emerging role as a privileged scaffold for the development of kinase inhibitors for cancer therapy. We will explore the rationale behind its use, provide detailed protocols for the synthesis of a representative derivative, and outline a standard biological assay for its evaluation.

Part 1: 4-Hydroxynicotinic Acid as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[4] This has made them a prime target for the development of targeted cancer therapies.[4] The 4-oxo-1,4-dihydropyridine-3-carboxylic acid core of 4-hydroxynicotinic acid provides an excellent starting point for the design of kinase inhibitors. This scaffold can be strategically modified to interact with the ATP-binding pocket of various kinases, leading to the inhibition of their activity.

A key area of interest is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][6] Several approved anticancer drugs, such as sorafenib and sunitinib, target VEGFR-2.[6] Nicotinic acid derivatives have shown promise as VEGFR-2 inhibitors, suggesting that the closely related 4-hydroxynicotinic acid scaffold could also yield potent anti-angiogenic agents.

Part 2: Synthesis of a Representative 4-Hydroxynicotinic Acid Derivative

To illustrate the synthetic tractability of the 4-hydroxynicotinic acid scaffold, we provide a detailed protocol for the synthesis of a hypothetical N-aryl amide derivative, a common modification in the development of kinase inhibitors.

Protocol: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxy-nicotinamide

This protocol describes a two-step process: first, the activation of the carboxylic acid of 4-hydroxynicotinic acid, followed by amidation with a substituted aniline.

Materials and Reagents:

  • 4-Hydroxynicotinic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • 4-chloro-3-(trifluoromethyl)aniline

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Instrumentation:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard glassware for organic synthesis

  • Fume hood

Step-by-Step Procedure:

Step 1: Synthesis of 4-hydroxynicotinoyl chloride

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-hydroxynicotinic acid (1.0 eq) in anhydrous DCM (20 mL).

  • Add a catalytic amount of DMF (2-3 drops).

  • Slowly add thionyl chloride (1.2 eq) to the suspension at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the formation of a clear solution.

  • After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 4-hydroxynicotinoyl chloride as a solid. This intermediate is moisture-sensitive and should be used immediately in the next step.

Step 2: Amidation with 4-chloro-3-(trifluoromethyl)aniline

  • Dissolve the crude 4-hydroxynicotinoyl chloride (1.0 eq) in anhydrous DCM (20 mL) in a clean, dry round-bottom flask under an inert atmosphere.

  • In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL).

  • Slowly add the aniline solution to the acyl chloride solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(4-chloro-3-(trifluoromethyl)phenyl)-4-hydroxy-nicotinamide.

Characterization:

The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Biological Evaluation of 4-Hydroxynicotinic Acid Derivatives

The synthesized derivatives can be evaluated for their biological activity using a variety of in vitro assays. Here, we provide a detailed protocol for a common cytotoxicity assay to assess the anticancer potential of the synthesized compound.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials and Reagents:

  • Human cancer cell line (e.g., HCT-116 for colon cancer, A549 for lung cancer)[9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Synthesized 4-hydroxynicotinic acid derivative

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10]

Instrumentation:

  • 96-well flat-bottom plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the synthesized compound in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37 °C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Experimental Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Wells incubate_24h->add_compound prepare_compound Prepare Compound Dilutions prepare_compound->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for the MTT Cell Viability Assay.

Part 4: Data Presentation and Interpretation

The results of the biological assays should be presented in a clear and concise manner to allow for easy interpretation.

Table 1: Hypothetical Cytotoxicity Data for a 4-Hydroxynicotinic Acid Derivative

CompoundTarget Cell LineIC₅₀ (µM)
Derivative 1HCT-1165.2
Derivative 1A5498.7
Doxorubicin (Control)HCT-1160.8
Doxorubicin (Control)A5491.2

This table provides a clear comparison of the cytotoxic activity of the hypothetical derivative against two different cancer cell lines, with a standard chemotherapy drug for reference.

Visualization of Signaling Pathway:

To understand the potential mechanism of action of 4-hydroxynicotinic acid derivatives as VEGFR-2 inhibitors, it is helpful to visualize the signaling pathway they are designed to disrupt.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 P-VEGFR-2 (Active) VEGFR2->P_VEGFR2 Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P_VEGFR2->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P_VEGFR2->PI3K_AKT_mTOR Gene_Expression Gene Expression RAS_RAF_MEK_ERK->Gene_Expression PI3K_AKT_mTOR->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Inhibitor 4-Hydroxynicotinic Acid Derivative Inhibitor->P_VEGFR2 Inhibition

Caption: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

4-Hydroxynicotinic acid represents a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the design of potent and selective kinase inhibitors. The protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate novel 4-hydroxynicotinic acid derivatives. Future research in this area should focus on expanding the library of derivatives, exploring their activity against a broader range of kinases and other biological targets, and optimizing their pharmacokinetic properties to advance the most promising candidates towards clinical development.

References

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • BenchChem. In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.
  • BenchChem. Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.
  • Dove Medical Press. (2022, March 3). New series of VEGFR-2 inhibitors and apoptosis enhancers. Retrieved from [Link]

  • BPS Bioscience. VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • National Institutes of Health. (2022, June 23). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved from [Link]

  • Fisher Scientific. Amide Synthesis.
  • PubChem. 1-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. Approaches for the synthesis of amides, hydroxamic acids and esters....
  • Google Patents. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Cas Number Lookup. 4-dihydropyridine-3-carboxylic acid molecular information.
  • PubMed Central. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.
  • National Institutes of Health. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]

  • PubMed Central. Methods for Hydroxamic Acid Synthesis. Retrieved from [Link]

  • MDPI. Molecules | Special Issue : New Insights into Kinase Inhibitors. Retrieved from [Link]

  • PubMed. Organotin(IV) Carboxylates as Promising Potential Drug Candidates in the Field of Cancer Chemotherapy. Retrieved from [Link]

  • PubChem. 4-Hydroxynicotinic acid. Retrieved from [Link]

  • ResearchGate. (PDF) Methods for Hydroxamic Acid Synthesis.
  • PubMed. Role of tyrosine kinase inhibitors in cancer therapy. Retrieved from [Link]

  • MDPI. (2020, March 4). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. Retrieved from [Link]

  • PubMed Central. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells.
  • MDPI. Experimental Evidence of the Antitumor, Antimetastatic and Antiangiogenic Activity of Ellagic Acid.
  • PubMed Central. Potential Anticancer Properties and Mechanisms of Action of Formononetin.

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Method

Application Notes &amp; Protocols for Studying the Microbial Degradation of 4-Hydroxynicotinic Acid

Introduction: The Environmental Significance and Metabolic Puzzle of 4-Hydroxynicotinic Acid 4-Hydroxynicotinic acid, a substituted pyridine carboxylic acid, represents a class of N-heterocyclic aromatic compounds that a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Environmental Significance and Metabolic Puzzle of 4-Hydroxynicotinic Acid

4-Hydroxynicotinic acid, a substituted pyridine carboxylic acid, represents a class of N-heterocyclic aromatic compounds that are of significant interest to researchers in environmental science, drug development, and industrial microbiology. These compounds can be found as intermediates in the synthesis of pharmaceuticals and agrochemicals, and their presence in the environment raises questions about their fate and potential for bioremediation. Understanding the microbial degradation of 4-hydroxynicotinic acid is crucial for developing strategies to remove it from contaminated sites and for harnessing microbial enzymes for biocatalytic applications.

This guide provides a comprehensive overview of the principles and methodologies for studying the microbial degradation of 4-Hydroxynicotinic acid. It is designed for researchers, scientists, and drug development professionals seeking to investigate the metabolic pathways, isolate and characterize degrading microorganisms, and quantify the degradation process. The protocols detailed herein are built upon established methods for studying the microbial catabolism of aromatic compounds and are adapted to the specific properties of 4-hydroxynicotinic acid.

Section 1: The Mechanistic Underpinnings of Microbial Degradation

The microbial breakdown of aromatic compounds is a testament to the metabolic versatility of microorganisms. The stability of the aromatic ring necessitates specialized enzymatic machinery to initiate its cleavage.[1][2] In aerobic environments, the primary strategy employed by bacteria involves the action of oxygenases, which introduce hydroxyl groups onto the aromatic ring, thereby destabilizing it and preparing it for cleavage.[2][3][4]

While a specific degradation pathway for 4-hydroxynicotinic acid is not extensively documented, we can propose a putative pathway based on the well-characterized degradation of similar compounds like nicotinic acid and 4-hydroxybenzoate.[5][6][7][8] The degradation of nicotinic acid by bacteria such as Pseudomonas species typically begins with hydroxylation to form 6-hydroxynicotinic acid.[7][8] This is followed by a second hydroxylation and subsequent ring cleavage. A similar initial hydroxylation step is observed in the degradation of 4-hydroxypyridine, which is converted to pyridine-3,4-diol.[9]

Therefore, it is plausible that the microbial degradation of 4-hydroxynicotinic acid is initiated by a monooxygenase, leading to the formation of a dihydroxylated intermediate. This intermediate would then be susceptible to ring cleavage, followed by a series of enzymatic reactions that funnel the breakdown products into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Proposed Aerobic Degradation Pathway of 4-Hydroxynicotinic Acid

The following diagram illustrates a putative aerobic degradation pathway for 4-hydroxynicotinic acid, drawing parallels from the metabolism of related aromatic compounds. The initial and critical step is the hydroxylation of the pyridine ring, a reaction often catalyzed by flavin-dependent monooxygenases.[10][11][12][13]

Putative_Degradation_Pathway cluster_0 Phase 1: Ring Activation and Cleavage cluster_1 Phase 2: Funneling to Central Metabolism 4-HNA 4-Hydroxynicotinic Acid Diol Dihydroxylated Intermediate (e.g., 3,4-Dihydroxynicotinic Acid) 4-HNA->Diol Monooxygenase (Hydroxylation) Ring_Cleavage Ring Cleavage Product (e.g., Maleamic Acid Derivative) Diol->Ring_Cleavage Dioxygenase (Ring Fission) Intermediates Further Metabolic Intermediates Ring_Cleavage->Intermediates Hydrolases, Dehydrogenases TCA TCA Cycle Intermediates->TCA

Caption: Putative aerobic degradation pathway of 4-Hydroxynicotinic Acid.

Section 2: Experimental Design and Protocols

A systematic approach is essential for successfully studying the microbial degradation of 4-hydroxynicotinic acid. The following protocols provide a framework for the enrichment, isolation, and characterization of degrading microorganisms, as well as for quantifying the degradation process.

Enrichment and Isolation of 4-Hydroxynicotinic Acid-Degrading Microorganisms

The primary objective of this phase is to selectively cultivate microorganisms from environmental samples that can utilize 4-hydroxynicotinic acid as a source of carbon and/or nitrogen.[14]

Protocol 2.1.1: Enrichment Culture

  • Sample Collection: Collect soil or water samples from sites with a history of contamination with aromatic compounds or from pristine environments to isolate novel microbial strains.

  • Medium Preparation: Prepare a basal salt medium (BSM) containing all essential minerals for bacterial growth. The composition of a typical BSM is provided in Table 1.

  • Enrichment:

    • Add 4-hydroxynicotinic acid to the BSM as the sole source of carbon and nitrogen at a concentration of 100-500 mg/L. The optimal concentration should be determined empirically, as high concentrations can be inhibitory.

    • Inoculate 100 mL of the medium in a 250 mL Erlenmeyer flask with 1-5 g of soil or 1-5 mL of a water sample.

    • Incubate the flasks on a rotary shaker (150-200 rpm) at a controlled temperature (e.g., 25-30°C) in the dark.

  • Subculturing: After 1-2 weeks of incubation, or once turbidity is observed, transfer an aliquot (e.g., 1-5 mL) of the enrichment culture to a fresh flask of the same medium. Repeat this subculturing step at least 3-5 times to enrich for the desired microorganisms.[3]

Table 1: Composition of Basal Salt Medium (BSM)

ComponentConcentration (g/L)
K2HPO41.5
KH2PO40.5
(NH4)2SO41.0
MgSO4·7H2O0.2
NaCl0.1
CaCl2·2H2O0.02
FeCl3·6H2O0.002
Trace Element Solution1.0 mL
Distilled Waterto 1.0 L
Omit if 4-hydroxynicotinic acid is the sole nitrogen source.

Protocol 2.1.2: Isolation of Pure Cultures

  • Serial Dilution and Plating: Prepare a serial dilution of the final enrichment culture in sterile saline (0.85% NaCl) or phosphate buffer.

  • Plating: Spread plate 100 µL of appropriate dilutions onto BSM agar plates containing 4-hydroxynicotinic acid (100-500 mg/L) as the sole carbon and nitrogen source.

  • Incubation: Incubate the plates at the same temperature as the enrichment cultures until distinct colonies appear.

  • Purification: Streak individual colonies onto fresh BSM agar plates to obtain pure cultures. Repeat this process until a pure culture is confirmed by microscopy.

Characterization of Degrading Isolates

Once pure cultures are obtained, the next step is to characterize their degradation capabilities and identify them.

Protocol 2.2.1: Growth and Degradation Studies

  • Inoculum Preparation: Grow the isolated pure culture in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass for inoculation. Harvest the cells by centrifugation, wash them with sterile BSM, and resuspend them in BSM to a desired optical density (e.g., OD600 of 1.0).

  • Degradation Assay:

    • Inoculate 100 mL of BSM containing a known concentration of 4-hydroxynicotinic acid (e.g., 100 mg/L) with the prepared inoculum.

    • Include a non-inoculated control to account for any abiotic degradation.

    • Incubate the flasks under the same conditions as the enrichment.

  • Sampling: At regular time intervals, withdraw samples from the culture flasks for analysis.

  • Analysis:

    • Cell Growth: Measure the optical density at 600 nm (OD600) using a spectrophotometer to monitor bacterial growth.[15]

    • Substrate Disappearance: Quantify the concentration of 4-hydroxynicotinic acid in the culture supernatant using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16][17][18][19]

Protocol 2.2.2: Identification of Isolates

  • Gram Staining and Microscopy: Perform Gram staining and observe the cellular morphology of the isolate under a microscope.

  • 16S rRNA Gene Sequencing: Extract genomic DNA from the pure culture and amplify the 16S rRNA gene using universal bacterial primers. Sequence the PCR product and compare the sequence to a public database (e.g., NCBI GenBank) for identification.

Section 3: Analytical Methodologies

Accurate quantification of 4-hydroxynicotinic acid and its metabolites is fundamental to degradation studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of aromatic compounds.

Protocol 3.1.1: HPLC Analysis of 4-Hydroxynicotinic Acid

  • Sample Preparation: Centrifuge the culture samples to pellet the bacterial cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Instrumentation:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the best separation.

    • Detector: A UV detector set at the wavelength of maximum absorbance for 4-hydroxynicotinic acid.

  • Quantification: Prepare a standard curve using known concentrations of 4-hydroxynicotinic acid. The concentration in the samples can be determined by comparing their peak areas to the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity, particularly for the identification of unknown metabolites.

Protocol 3.2.1: GC-MS Analysis of 4-Hydroxynicotinic Acid and Metabolites

  • Sample Preparation:

    • Extraction: Extract the culture supernatant with an appropriate organic solvent (e.g., ethyl acetate) after acidification.

    • Derivatization: Derivatize the extracted compounds to increase their volatility for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation:

    • GC Column: A non-polar or medium-polarity capillary column is typically used.

    • Temperature Program: An optimized temperature program for the GC oven is required to achieve good separation of the compounds.

    • MS Detector: The mass spectrometer will provide mass spectra of the separated compounds, which can be used for identification by comparing them to a spectral library (e.g., NIST).

  • Quantification: For quantitative analysis, an internal standard should be added to the samples before extraction.

Section 4: Data Interpretation and Troubleshooting

Data Interpretation:

  • A decrease in the concentration of 4-hydroxynicotinic acid over time, coupled with an increase in bacterial biomass, is strong evidence of microbial degradation.

  • The identification of intermediate metabolites by GC-MS can provide valuable insights into the degradation pathway.

Troubleshooting:

  • No Growth or Degradation:

    • The concentration of 4-hydroxynicotinic acid may be too high and inhibitory. Try a lower concentration.

    • The environmental sample may lack the necessary microorganisms. Try a different sample source.

    • The medium may be lacking an essential nutrient.

  • Poor Chromatographic Resolution:

    • Optimize the mobile phase composition, flow rate, and column temperature for HPLC.

    • Optimize the temperature program for GC.

Section 5: Concluding Remarks

The study of the microbial degradation of 4-hydroxynicotinic acid is a burgeoning field with significant potential for both environmental and industrial applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to embark on these investigations. By combining classic microbiological techniques with modern analytical chemistry, we can unravel the intricate metabolic pathways that microorganisms employ to break down these complex molecules, paving the way for innovative bioremediation and biocatalysis technologies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Studying the Microbial Degradation of 1,2,7-Trichloronaphthalene.
  • Crawford, R. L. (1975). Pathways of 4-hydroxybenzoate degradation among species of Bacillus. Journal of Bacteriology, 121(2), 531–536.
  • Das, N., & Chandran, P. (2011). Microbial Degradation of Hydrocarbons—Basic Principles for Bioremediation: A Review. World Journal of Microbiology and Biotechnology, 27(1), 1-13.
  • Fuchs, G., Boll, M., & Heider, J. (2011). Microbial degradation of aromatic compounds - from one strategy to four. Nature Reviews Microbiology, 9(11), 803–816.
  • Pang, R., et al. (2021). Insights Into the Microbial Degradation and Biochemical Mechanisms of Neonicotinoids. Frontiers in Microbiology, 12, 700782.
  • Fuchs, G., Boll, M., & Heider, J. (2011). Microbial degradation of aromatic compounds - from one strategy to four. Nature Reviews Microbiology, 9(11), 803-16.
  • Habe, H., & Omori, T. (2003). Bacterial degradation of aromatic compounds. Current Opinion in Biotechnology, 14(3), 290-295.
  • Hersh, L. B., & Wosi, M. J. (1973). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Journal of Biological Chemistry, 248(4), 1316-1323.
  • Jiménez, J. I., Miñambres, B., García, J. L., & Díaz, E. (1997). Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2. Archives of Microbiology, 168(5), 355-61.
  • Tipton, P. A. (2019).
  • Tanner, J. J., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Archives of Biochemistry and Biophysics, 749, 109848.
  • Hicks, K. A., et al. (2016).
  • Watson, G. K., Houghton, C., & Cain, R. B. (1974). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. The Biochemical journal, 140(2), 265–276.
  • Hicks, K. A., et al. (2016).
  • Holcenberg, J. S., & Tsai, L. (1969). Nicotinic acid metabolism. IV. Ferredoxin-dependent reduction of 6-hydroxynicotinic acid to 6-oxo-1,4,5,6-tetrahydronicotinic acid. The Journal of biological chemistry, 244(5), 1204–1211.
  • Chen, X., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition, DMD-AR-2024-001051.
  • Hunt, A. L., Hughes, D. E., & Lowenstein, J. M. (1958). The hydroxylation of nicotinic acid by Pseudomonas fluorescens. The Biochemical journal, 69(2), 170–173.
  • Hunt, A. L., Hughes, D. E., & Lowenstein, J. M. (1958). The hydroxylation of nicotinic acid by Pseudomonas fluorescens. Biochemical Journal, 69(2), 170-3.
  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and bioanalytical chemistry, 412(27), 7585–7597.
  • Liu, Y., et al. (2025). Efficient production of 6-hydroxynicotinic acid by newly isolated Pseudomonas poae. Electronic Journal of Biotechnology, 75, 1-9.
  • Wang, D., et al. (2023). Analytical methods for assessing antimicrobial activity of nanomaterials in complex media: advances, challenges, and perspectives. Environmental science. Nano, 10(6), 1481–1504.
  • Stevenson, G., et al. (2002). Growth of Bacteria on 3-Nitropropionic Acid as a Sole Source of Carbon, Nitrogen, and Energy. Applied and environmental microbiology, 68(12), 6115–6123.
  • Chen, Y. C., et al. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules (Basel, Switzerland), 30(5), 1234.
  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7585-7597.
  • Chen, Y. C., et al. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Molecules, 30(5), 1234.
  • Lim, S. M., et al. (2025). Effects of carbon and nitrogen sources on bacteriocin-inhibitory activity of postbiotic metabolites produced by Lactobacillus plantarum I-UL4. Malaysian Journal of Microbiology, 21(4), 1-9.
  • Wang, Y., et al. (2024). Effects of Different Nitrogen Sources on the Formation of Biogenic Jarosite. Minerals, 14(1), 1-13.
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Sources

Application

Mastering the Solid Form Landscape of 4-Hydroxynicotinic Acid: Application Notes and Protocols for Polymorph Crystallization

Introduction: The Critical Role of Polymorphism in Drug Development In the realm of pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Polymorphism in Drug Development

In the realm of pharmaceutical sciences, the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. 4-Hydroxynicotinic acid (4-HNA), a key building block in medicinal chemistry, exhibits a fascinating and complex polymorphic landscape. Understanding and controlling the crystallization of its different solid forms is paramount for ensuring consistent product quality and therapeutic efficacy.

This comprehensive guide provides detailed application notes and protocols for the selective crystallization of the known polymorphs of 4-hydroxynicotinic acid. It is designed for researchers, scientists, and drug development professionals seeking to navigate the intricacies of its solid-state chemistry.

The Tautomeric and Polymorphic Nature of 4-Hydroxynicotinic Acid

4-Hydroxynicotinic acid presents a classic case of tautomeric polymorphism, existing in the solid state as either the enol form (4-hydroxynicotinic acid) or the keto form (4-oxo-1,4-dihydropyridine-3-carboxylic acid or 4-ODHPCA).[1][2] To date, three anhydrous polymorphs (Forms I, II, and III) and two hydrate forms have been identified and characterized.[1] The interplay between tautomerism and intermolecular interactions, primarily hydrogen bonding, dictates the formation of these distinct crystalline structures.[1][2]

The thermodynamic stability of these forms is a key consideration. Forms I and II are metastable and will convert to the most stable anhydrous form, Form III, upon heating.[1] The hydrate forms also transform to Form III upon dehydration.[1] Sublimation of any of the forms will also yield the stable Form III.[1]

Crystallization Workflow for 4-Hydroxynicotinic Acid Polymorphs

The following diagram illustrates the general workflow for accessing the different polymorphic forms of 4-hydroxynicotinic acid, highlighting the key factors that influence the crystallization outcome.

G cluster_starting_material Starting Material cluster_solution Solution Phase cluster_crystallization Crystallization Method cluster_polymorphs Resulting Polymorphs 4-HNA_powder 4-Hydroxynicotinic Acid (Purified) Dissolution Dissolution in Solvent 4-HNA_powder->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Cooling_Crystallization Cooling Crystallization Dissolution->Cooling_Crystallization Vapor_Diffusion Vapor Diffusion Dissolution->Vapor_Diffusion Form_I Anhydrate Form I Slow_Evaporation->Form_I Methanol Form_II Anhydrate Form II Slow_Evaporation->Form_II Ethanol Hydrate_I Hydrate I Cooling_Crystallization->Hydrate_I Water Hydrate_II Hydrate II Vapor_Diffusion->Hydrate_II Water/Acetone Slurry_Conversion Slurry Conversion Form_III Anhydrate Form III Slurry_Conversion->Form_III Heating Forms I/II

Caption: General workflow for 4-HNA polymorph crystallization.

Application Notes and Protocols

The following protocols are synthesized from published literature and provide a starting point for the controlled crystallization of 4-hydroxynicotinic acid polymorphs.[1][2] Optimization may be required based on the purity of the starting material, scale, and specific laboratory conditions.

Protocol 1: Crystallization of Anhydrate Form I

Form I is a metastable anhydrous polymorph that can be obtained by slow evaporation from a methanol solution.

Causality: Methanol, as a crystallization solvent, facilitates the specific hydrogen bonding network required for the nucleation and growth of Form I. Slow evaporation provides the necessary time for the ordered arrangement of molecules into the Form I lattice.

Step-by-Step Methodology:

  • Dissolution: Prepare a saturated solution of 4-hydroxynicotinic acid in methanol at ambient temperature (approximately 20-25°C). Ensure complete dissolution by stirring.

  • Filtration: Filter the solution through a 0.2 µm syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Transfer the filtered solution to a clean crystallization dish or beaker. Cover the vessel with a perforated parafilm or a watch glass to allow for slow evaporation of the solvent.

  • Incubation: Place the crystallization vessel in a vibration-free environment at a constant ambient temperature.

  • Crystal Harvesting: Monitor the vessel for crystal formation. Once a suitable crop of crystals has formed, harvest them by filtration.

  • Drying: Gently wash the crystals with a small amount of cold methanol and dry them under vacuum at room temperature.

Protocol 2: Crystallization of Anhydrate Form II

Form II, another metastable anhydrous polymorph, can be crystallized from an ethanol solution.

Causality: The subtle difference in solvent polarity and hydrogen bonding capability between ethanol and methanol influences the molecular assembly in solution, favoring the packing arrangement of Form II.

Step-by-Step Methodology:

  • Dissolution: Prepare a saturated solution of 4-hydroxynicotinic acid in absolute ethanol at ambient temperature.

  • Filtration: Filter the solution through a 0.2 µm syringe filter.

  • Crystallization: Transfer the solution to a clean crystallization vessel and cover it to allow for slow evaporation.

  • Incubation: Maintain the vessel at a constant ambient temperature in a location free from disturbances.

  • Crystal Harvesting: Collect the resulting crystals by filtration.

  • Drying: Wash the crystals with a minimal amount of cold ethanol and dry under vacuum.

Protocol 3: Preparation of Anhydrate Form III (The Stable Form)

Form III is the thermodynamically most stable anhydrous polymorph and can be obtained by the thermal conversion of Forms I or II, or by sublimation.

Causality: At elevated temperatures, the metastable Forms I and II gain sufficient thermal energy to overcome the kinetic barrier for rearrangement into the more stable, lower-energy crystal lattice of Form III. Sublimation also leads to Form III as it is the most stable phase under these conditions.

Step-by-Step Methodology (Thermal Conversion):

  • Sample Preparation: Place a small amount of either Form I or Form II in a differential scanning calorimetry (DSC) pan or a hot-stage microscopy slide.

  • Heating: Heat the sample at a controlled rate (e.g., 10°C/min).

  • Conversion: An exothermic event in the DSC thermogram or a visible change in crystal morphology under the hot-stage microscope will indicate the solid-state transition to Form III.[1]

  • Confirmation: The resulting material can be confirmed as Form III using powder X-ray diffraction (PXRD).

Step-by-Step Methodology (Sublimation):

  • Apparatus: Place a sample of any form of 4-hydroxynicotinic acid in a sublimation apparatus.

  • Sublimation: Heat the sample under vacuum. The material will sublime and deposit on a cold finger or a cooler part of the apparatus.

  • Collection: The collected sublimate will be Form III.

Protocol 4: Crystallization of Hydrate Forms

The formation of hydrates is favored from aqueous solutions. Two hydrate forms have been reported.[1]

Causality: In the presence of water, water molecules can be incorporated into the crystal lattice through hydrogen bonding with the 4-hydroxynicotinic acid molecules, leading to the formation of stable hydrate structures.

Step-by-Step Methodology (General for Hydrates):

  • Dissolution: Prepare a saturated aqueous solution of 4-hydroxynicotinic acid. Gentle heating may be required to achieve saturation.

  • Filtration: Filter the hot solution to remove any insoluble impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. The rate of cooling can influence the crystal size and quality.

  • Crystal Harvesting: Collect the precipitated crystals by filtration.

  • Drying: Air-dry the crystals or dry them in a desiccator at ambient temperature. Avoid aggressive drying methods that could lead to dehydration.

Characterization of Polymorphs

Unequivocal identification of the different polymorphic forms is crucial. A combination of analytical techniques is recommended for comprehensive characterization.

  • Powder X-ray Diffraction (PXRD): Each polymorph exhibits a unique diffraction pattern, making PXRD the definitive technique for solid-form identification.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and to observe solid-solid phase transitions between polymorphs.

  • Thermogravimetric Analysis (TGA): TGA is essential for characterizing the hydrate forms by quantifying the water content and determining the dehydration temperature.

  • Vibrational Spectroscopy (FTIR/Raman): Infrared and Raman spectroscopy can provide information on the differences in hydrogen bonding and molecular conformation between polymorphs.

Quantitative Data Summary

The following tables summarize key data for the known polymorphs of 4-hydroxynicotinic acid.

Table 1: Crystallographic Data for 4-Hydroxynicotinic Acid Polymorphs

FormCrystal SystemSpace GroupZ'
Form I OrthorhombicPna2₁1
Form II MonoclinicP2₁/c1
Form III MonoclinicCc2
Hydrate I OrthorhombicP2₁2₁2₁1
Hydrate II MonoclinicP2₁/c1

Data sourced from Long et al. (2016)[1]

Table 2: Thermal Analysis Data for 4-Hydroxynicotinic Acid Polymorphs

FormEventOnset Temperature (°C)
Form I Transition to Form III~150
Form II Transition to Form III~170
Hydrate I Dehydration~100
Hydrate II Dehydration~120

Approximate temperatures derived from DSC and TGA data presented in Long et al. (2016)[1]

Polymorphic Relationships and Transformations

The following diagram illustrates the known transformations between the different solid forms of 4-hydroxynicotinic acid.

G cluster_sublimation Sublimation Form_I Anhydrate Form I (Metastable) Form_III Anhydrate Form III (Stable) Form_I->Form_III Heating Form_I->Form_III Form_II Anhydrate Form II (Metastable) Form_II->Form_III Heating Form_II->Form_III Hydrate_I Hydrate I Hydrate_I->Form_III Dehydration Hydrate_I->Form_III Hydrate_II Hydrate II Hydrate_II->Form_III Dehydration Hydrate_II->Form_III Solution Solution Phase Solution->Form_I Slow Evaporation (Methanol) Solution->Form_II Slow Evaporation (Ethanol) Solution->Hydrate_I Cooling (Water) Solution->Hydrate_II Vapor Diffusion (Water/Acetone)

Caption: Polymorphic transformations of 4-hydroxynicotinic acid.

Conclusion

The polymorphic landscape of 4-hydroxynicotinic acid is rich and offers both challenges and opportunities in the development of pharmaceuticals and other advanced materials. A thorough understanding of the factors governing the crystallization of its different solid forms is essential for controlling the final product's properties. The protocols and data presented in this guide provide a solid foundation for researchers to selectively crystallize and characterize the polymorphs of 4-hydroxynicotinic acid, enabling further investigation into their unique characteristics and applications.

References

  • Long, S., Zhang, M., Zhou, P., Yu, F., Parkin, S., & Li, T. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design, 16(5), 2697–2703. [Link]

  • Long, S., Zhang, M., Zhou, P., Yu, F., Parkin, S., & Li, T. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. ResearchGate. [Link]

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Technical Notes & Optimization

Optimization

Improving yield and purity in 4-Hydroxynicotinic acid synthesis

Welcome to the technical support center for the synthesis of 4-Hydroxynicotinic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxynicotinic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction for both yield and purity.

I. Introduction to 4-Hydroxynicotinic Acid Synthesis

4-Hydroxynicotinic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges that impact the final yield and purity. The most common laboratory-scale synthesis involves the hydrolysis of 4-cyanopyridine. This guide will focus on troubleshooting this specific synthetic route, as well as general purification challenges.

II. Troubleshooting Guide: Low Yield

Low yields are a frequent frustration in organic synthesis. The following section addresses common causes of diminished yields in the synthesis of 4-hydroxynicotinic acid and provides actionable solutions.

Frequently Asked Questions: Yield Optimization

Q1: My yield of 4-hydroxynicotinic acid from the hydrolysis of 4-cyanopyridine is consistently low. What are the most likely causes?

A1: Low yields in this hydrolysis can stem from several factors. The most common culprits are incomplete reaction, product loss during workup, and suboptimal reaction conditions.[1]

  • Incomplete Reaction: The hydrolysis of the nitrile to the carboxylic acid requires forcing conditions. Insufficient reaction time or temperature will result in a significant amount of unreacted starting material or the intermediate amide. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion.[2]

  • Product Loss During Workup: 4-Hydroxynicotinic acid has some solubility in water, especially at non-isoelectric pH values.[3] During the neutralization and precipitation step, it is critical to adjust the pH carefully to the isoelectric point to minimize solubility and maximize precipitation. Washing the precipitate with copious amounts of cold water can also lead to product loss.

  • Suboptimal Reaction Conditions: The choice of acid or base for hydrolysis, as well as the reaction temperature, significantly impacts the yield. Strong acids or bases are required, and the temperature needs to be high enough to drive the reaction to completion without causing decomposition.

Q2: How can I optimize the reaction conditions to improve the yield?

A2: Optimization is key to achieving high yields. Consider the following parameters:

  • Reagent Stoichiometry: Ensure that a sufficient excess of the hydrolyzing agent (acid or base) is used to drive the reaction to completion.

  • Temperature and Reaction Time: For acidic hydrolysis with concentrated sulfuric acid, a temperature of 120-140°C for several hours is typically required. For basic hydrolysis with a strong base like sodium hydroxide, reflux temperatures are often necessary. Monitor the reaction to determine the optimal time for completion.

  • Solvent: While the hydrolysis is often performed in a concentrated aqueous solution of acid or base, the choice of a co-solvent can sometimes improve the solubility of the starting material and facilitate the reaction.

Q3: Can side reactions be a cause of low yield?

A3: Yes, side reactions can consume starting material or product. While the hydrolysis of 4-cyanopyridine is generally clean, polymerization or decomposition of the starting material or product can occur under harsh conditions. If you observe the formation of dark, insoluble materials, consider lowering the reaction temperature or using a less concentrated acid or base.

III. Troubleshooting Guide: Purity Issues

Achieving high purity is as important as obtaining a good yield, especially for pharmaceutical applications. This section addresses common purity challenges and their solutions.

Frequently Asked Questions: Purity and Purification

Q1: My final product is off-white or yellow, not the expected white solid. What are the likely impurities?

A1: The off-white or yellow coloration is typically due to the presence of colored impurities from the starting material or formed during the reaction. Incomplete hydrolysis can leave traces of 4-cyanopyridine or the intermediate, 4-carboxamidopyridine. Additionally, trace metal impurities can sometimes lead to coloration.

Q2: I am having trouble removing impurities by recrystallization. What is the best solvent system?

A2: The choice of recrystallization solvent is critical and depends on the impurities present.

  • Water: 4-Hydroxynicotinic acid has moderate solubility in hot water and is less soluble in cold water, making water a good choice for recrystallization.[3] However, the pH of the water is crucial. The crystallization should be performed at the isoelectric point to minimize solubility.

  • Ethanol-Water Mixtures: A mixture of ethanol and water can also be an effective solvent system, offering a good balance of solubility for the product and insolubility for certain impurities.

  • Acidified Water: For removing basic impurities, recrystallization from dilute acidic water (e.g., with a small amount of acetic acid) can be effective. The product will be protonated and more soluble, and upon cooling and neutralization, it should precipitate in a purer form.

Q3: My 1H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A3: Unexpected peaks in the NMR spectrum can be frustrating. Here's a systematic approach to identifying them:

  • Check for Residual Solvents: Common solvents used in the workup and purification, such as ethanol, ethyl acetate, or acetone, are frequent culprits.[4]

  • Compare with Starting Material and Intermediate: Compare the spectrum of your product with those of 4-cyanopyridine and 4-carboxamidopyridine (if available) to check for incomplete reaction.

  • Consider Side Products: Think about possible side reactions. For example, decarboxylation of the product at very high temperatures could lead to 4-hydroxypyridine.

  • Use a Different NMR Solvent: Sometimes, peaks that overlap in one solvent (like DMSO-d6) may be resolved in another (like D2O with a small amount of NaOD).[4]

Potential Impurity Expected 1H NMR Signals (in DMSO-d6) Troubleshooting Action
4-CyanopyridineAromatic protons in the 7.5-8.8 ppm range.Ensure complete hydrolysis by extending reaction time or increasing temperature.
4-CarboxamidopyridineAromatic protons and amide NH2 protons (broad singlets).Drive the hydrolysis to completion.
Residual EthanolTriplet around 1.1 ppm and a quartet around 3.4 ppm.Dry the product thoroughly under high vacuum.
Residual Acetic AcidSinglet around 2.0 ppm.Wash the product with cold water during filtration.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxynicotinic Acid via Acidic Hydrolysis of 4-Cyanopyridine

Materials:

  • 4-Cyanopyridine

  • Concentrated Sulfuric Acid

  • Deionized Water

  • Ammonium Hydroxide (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 4-cyanopyridine (1 equivalent) to concentrated sulfuric acid (5-10 equivalents).

  • Heat the mixture to 120-140°C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:methanol:acetic acid).

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH reaches the isoelectric point of 4-hydroxynicotinic acid (approximately pH 3-4).

  • The white precipitate of 4-hydroxynicotinic acid will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the product under vacuum to obtain crude 4-hydroxynicotinic acid.

Protocol 2: Purification of 4-Hydroxynicotinic Acid by Recrystallization

Materials:

  • Crude 4-Hydroxynicotinic Acid

  • Deionized Water

  • Activated Carbon (optional)

Procedure:

  • Place the crude 4-hydroxynicotinic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to dissolve the solid completely. If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • If activated carbon was used, hot filter the solution to remove it.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

  • Dry the crystals under vacuum.

V. Visualizations

Workflow for Troubleshooting Low Yield

G start Low Yield of 4-Hydroxynicotinic Acid check_reaction Check for Complete Reaction (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Unreacted Starting Material Present complete Reaction is Complete check_reaction->complete No Starting Material optimize_conditions Optimize Reaction: - Increase Temperature - Extend Reaction Time - Increase Reagent Stoichiometry incomplete->optimize_conditions check_workup Review Workup Procedure complete->check_workup side_reactions Suspect Side Reactions? complete->side_reactions yield_improved Yield Improved optimize_conditions->yield_improved product_loss Product Loss During Workup check_workup->product_loss optimize_workup Optimize Workup: - Careful pH adjustment to isoelectric point - Minimize washing with cold solvent product_loss->optimize_workup optimize_workup->yield_improved decomposition Decomposition/Polymerization side_reactions->decomposition Dark, insoluble byproducts observed side_reactions->yield_improved No significant byproducts optimize_temp Lower Reaction Temperature decomposition->optimize_temp optimize_temp->yield_improved

Caption: A decision tree for troubleshooting low yields in 4-hydroxynicotinic acid synthesis.

Purification Workflow

G start Crude 4-Hydroxynicotinic Acid dissolve Dissolve in Minimum Hot Water start->dissolve decolorize Add Activated Carbon (if colored) dissolve->decolorize Solution is colored cool Slowly Cool to Room Temperature dissolve->cool Solution is colorless hot_filter Hot Filtration decolorize->hot_filter hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry pure_product Pure 4-Hydroxynicotinic Acid dry->pure_product

Caption: A standard workflow for the purification of 4-hydroxynicotinic acid by recrystallization.

VI. References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of compound (4 a). Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions. a. Retrieved January 6, 2026, from [Link]

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Reaction conditions optimization for the synthesis 4a. Retrieved January 6, 2026, from [Link]

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal structure of 4-hydroxynicotinic acid (a) projected on the bc plane and (b) along the b axis. Retrieved January 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved January 6, 2026, from [Link]

  • Royal Society of Chemistry. (2022). Hydroxynicotinic acid crystallisation and solubility systematic studies. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). A Robust yet Metastable New Hemihydrate of 4-Hydroxynicotinic Acid. Retrieved January 6, 2026, from [Link]

  • University of Lisbon. (n.d.). Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2023). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved January 6, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved January 6, 2026, from [Link]

  • Organic Syntheses. (n.d.). 10. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). United States Patent Office. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxynicotinic acid. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Retrieved January 6, 2026, from [Link]

  • National Institutes of Health. (n.d.). Methods for Hydroxamic Acid Synthesis. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). US4738924A - Method for the production of 6-hydroxynicotinic acid. Retrieved January 6, 2026, from

  • Google Patents. (n.d.). CA1239362A - Method for the production of 6-hydroxynicotinic acid. Retrieved January 6, 2026, from

  • University of Manchester. (2016). New NMR Tools for Impurity Analysis. Retrieved January 6, 2026, from [Link]

  • Reddit. (2017). I made a website to help identify common impurities in NMR spectra. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2024). (PDF) Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. Retrieved January 6, 2026, from [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Retrieved January 6, 2026, from

  • Reddit. (2023). NMR impurities after chromatography. Retrieved January 6, 2026, from [Link]

  • YouTube. (2024). HNMR Practice Problems with Step-by-Step Solutions. Retrieved January 6, 2026, from [Link]

  • Exclusive Chemistry Ltd. (n.d.). 4-Hydroxynicotinic acid supplier - CAS 609-70-1 - EC-000.1401. Retrieved January 6, 2026, from [Link]

  • PubMed. (2004). Mechanism and kinetics of synthesis of allicin. Retrieved January 6, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 4-Hydroxynicotinic Acid in Aqueous Solutions

Welcome to the technical support center for 4-Hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving 4-Hydroxynicotinic acid in aqueous solutions. Here, we will address common challenges and questions regarding its stability, offering field-proven insights and validated protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4-Hydroxynicotinic acid in my aqueous stock solutions?

The stability of 4-Hydroxynicotinic acid in aqueous solutions is primarily influenced by three main factors: pH, temperature, and light exposure. Oxidative conditions can also play a role in its degradation. Understanding how these factors interact is crucial for maintaining the integrity of your solutions. For instance, higher temperatures can accelerate degradation reactions, and this effect can be more pronounced at certain pH values where the molecule is more susceptible to hydrolysis or other degradation pathways.[1][2]

Q2: I've noticed a change in the color of my 4-Hydroxynicotinic acid solution over time. What could be the cause?

A change in color is often an indicator of degradation. This can be due to the formation of colored degradation products. Such changes are frequently accelerated by exposure to light (photodegradation) or elevated temperatures.[1] It is also possible that at certain pH values, minor shifts in the equilibrium between tautomeric forms of the molecule could contribute to subtle color changes, although significant color change is more likely due to degradation.

Q3: How should I properly store my aqueous stock solutions of 4-Hydroxynicotinic acid to ensure maximum stability?

For optimal stability, it is recommended to store aqueous solutions of 4-Hydroxynicotinic acid at refrigerated temperatures (2-8°C) and protected from light. The use of amber vials or wrapping containers in aluminum foil is a good practice to prevent photodegradation. For long-term storage, consider aliquoting your stock solution and freezing at -20°C or below. However, it is essential to perform freeze-thaw stability studies to ensure the compound does not degrade during this process. The pH of the solution should also be controlled, ideally at a pH where the molecule exhibits maximum stability, which would need to be determined experimentally.

Q4: I am seeing unexpected peaks in my HPLC analysis of a 4-Hydroxynicotinic acid sample. Could these be degradation products?

Yes, the appearance of new peaks in your chromatogram is a strong indication that your sample has degraded. To confirm this, you can perform a forced degradation study where you intentionally expose your sample to stress conditions (e.g., acid, base, heat, light, oxidation) and monitor the formation of these new peaks.[3][4] A well-developed stability-indicating HPLC method should be able to resolve the main 4-Hydroxynicotinic acid peak from all potential degradation products.[1][5]

Troubleshooting Guide

Issue 1: Inconsistent results in bioassays using 4-Hydroxynicotinic acid solutions.
  • Potential Cause: Degradation of 4-Hydroxynicotinic acid in the assay medium. The pH and temperature of your cell culture or enzymatic assay buffer could be promoting degradation, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Verify Solution Integrity: Before each experiment, analyze your 4-Hydroxynicotinic acid stock solution and the final working solution by HPLC to confirm the concentration and purity.

    • Assess Stability in Assay Buffer: Incubate your 4-Hydroxynicotinic acid working solution in the assay buffer for the duration of your experiment. Analyze samples at different time points to determine the extent of degradation.

    • pH and Temperature Control: If degradation is observed, consider if the pH of your assay buffer can be adjusted without compromising the assay performance. Alternatively, prepare fresh working solutions immediately before use.

Issue 2: Precipitation observed in refrigerated or frozen 4-Hydroxynicotinic acid solutions.
  • Potential Cause: The solubility of 4-Hydroxynicotinic acid is temperature-dependent.[6] Upon cooling, the concentration of your solution may exceed its solubility limit at that temperature. The pH of the solution can also significantly impact solubility.[7][8]

  • Troubleshooting Steps:

    • Solubility Determination: Determine the solubility of 4-Hydroxynicotinic acid in your chosen buffer at the intended storage temperature.

    • Adjust Concentration: Prepare stock solutions at a concentration that remains below the solubility limit at the storage temperature.

    • Gentle Re-dissolving: If precipitation occurs, gently warm the solution and vortex to redissolve the compound before use. However, be cautious with heating as it may accelerate degradation. Always verify the concentration and purity by HPLC after redissolving.

Experimental Protocols

Protocol 1: Forced Degradation Study of 4-Hydroxynicotinic Acid

This protocol outlines the steps to intentionally degrade 4-Hydroxynicotinic acid under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Materials:

  • 4-Hydroxynicotinic acid

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 4-Hydroxynicotinic acid in HPLC-grade water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 80°C for 2 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Heat at 80°C for 2 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determine by UV scan of 4-Hydroxynicotinic acid).

  • Column Temperature: 30°C

Method Development Steps:

  • Optimize Mobile Phase: Adjust the pH of the aqueous buffer and the gradient profile to achieve good separation between the 4-Hydroxynicotinic acid peak and the degradation product peaks (from the forced degradation study).

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1]

Data Presentation

Table 1: Hypothetical Degradation of 4-Hydroxynicotinic Acid under Forced Degradation Conditions

Stress Condition% Degradation of 4-Hydroxynicotinic AcidNumber of Degradation Products Observed
0.1 M HCl, 80°C, 2h15.2%2
0.1 M NaOH, 80°C, 2h25.8%3
3% H₂O₂, RT, 24h8.5%1
Heat, 80°C, 24h5.1%1
Photostability Chamber12.4%2

Visualizations

Diagram 1: General Workflow for Assessing Aqueous Stability

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep_stock Prepare Aqueous Stock Solution characterize_initial Initial Characterization (HPLC, pH) prep_stock->characterize_initial stress_ph pH Variation characterize_initial->stress_ph stress_temp Temperature Variation characterize_initial->stress_temp stress_light Light Exposure characterize_initial->stress_light time_points Sample at Time Points stress_ph->time_points stress_temp->time_points stress_light->time_points hplc_analysis HPLC Analysis time_points->hplc_analysis quantify Quantify Degradation hplc_analysis->quantify kinetics Determine Degradation Kinetics quantify->kinetics pathways Identify Degradation Pathways quantify->pathways storage Recommend Storage Conditions kinetics->storage

Caption: Workflow for assessing the aqueous stability of 4-Hydroxynicotinic acid.

Diagram 2: Troubleshooting Inconsistent Bioassay Results

G start Inconsistent Bioassay Results check_stock Analyze Stock Solution by HPLC start->check_stock decision_stock Stock Solution OK? check_stock->decision_stock prepare_new_stock Prepare Fresh Stock Solution decision_stock->prepare_new_stock No check_assay_stability Test Stability in Assay Buffer decision_stock->check_assay_stability Yes prepare_new_stock->start decision_assay_stability Stable in Assay Buffer? check_assay_stability->decision_assay_stability use_fresh_solution Prepare Working Solution Fresh decision_assay_stability->use_fresh_solution No investigate_other Investigate Other Assay Parameters decision_assay_stability->investigate_other Yes end Consistent Results use_fresh_solution->end investigate_other->end

Caption: Troubleshooting guide for inconsistent bioassay results.

References

  • Esteves, C. V., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals.
  • Santos, C. I. D., et al. (2015). Kinetics and Mechanism of the Thermal Dehydration of a Robust and Yet Metastable Hemihydrate of 4-Hydroxynicotinic Acid. Crystal Growth & Design.
  • Zhang, M., et al. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design.
  • National Center for Biotechnology Information (n.d.). 4-Hydroxynicotinic acid. PubChem. Retrieved from [Link]

  • Hicks, K. A., et al. (2016).
  • Stenutz, R. (n.d.). 4-hydroxynicotinic acid 1-oxide. Stenutz. Retrieved from [Link]

  • Esteves, C. V., et al. (n.d.).
  • Saleh, T., et al. (2021). Full insights into the roles of pH on hydroxylation of aromatic acids/bases and toxicity evaluation.
  • Science.gov. (n.d.). indicating hplc method: Topics. Retrieved from [Link]

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Medicine. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Photolytic and photocatalytic degradation of 6-chloronicotinic acid. PubMed. Retrieved from [Link]

  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. PubMed Central. Retrieved from [Link]

  • MDPI. (2021). Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol Using Graphitic Carbon Nitride-Based Nanocomposites. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Degradation of herbicide 2,4-dichlorophenoxybutanoic acid in the photolysis of [FeOH]2+ and [Fe(Ox)3]3- complexes: A mechanistic study. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Towards Heat-stable Oxytocin Formulations: Analysis of Degradation Kinetics and Identification of Degradation Products. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Signal Intensity of 4-Hydroxynicotinic Acid in Mass Spectrometry

Welcome to the technical support guide for the analysis of 4-Hydroxynicotinic acid using mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals who are encounter...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 4-Hydroxynicotinic acid using mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity during their experiments. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues.

Understanding the Molecule: Why Can 4-Hydroxynicotinic Acid Be Challenging?

4-Hydroxynicotinic acid is a small, polar molecule containing both a carboxylic acid and a pyridine ring with a hydroxyl group.[1] Its structure presents several challenges for mass spectrometry, particularly with electrospray ionization (ESI), the most common ionization technique for such compounds.[2][3] The molecule's ability to exist in different charge states depending on the pH, its potential for both positive and negative ionization, and its susceptibility to ion suppression all contribute to the variability in signal intensity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing a very weak or no signal for 4-Hydroxynicotinic acid in my LC-MS analysis. Where should I start troubleshooting?

The Causality: 4-Hydroxynicotinic acid has both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities. This means it can be ionized in either positive or negative mode. The efficiency of ionization is highly dependent on the pH of the solution.[4][5]

  • In positive ion mode (ESI+): The pyridine nitrogen can be protonated to form [M+H]⁺. This is favored in acidic conditions (low pH).

  • In negative ion mode (ESI-): The carboxylic acid group can be deprotonated to form [M-H]⁻. This is favored in basic conditions (high pH).

While positive mode is often the default for many labs, negative mode can sometimes provide better sensitivity for acidic compounds due to lower background noise.[5][6]

Troubleshooting Workflow:

dot digraph "Troubleshooting_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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subgraph "cluster_1" { label="Mobile Phase Optimization"; bgcolor="#F1F3F4"; PositiveMode [label="Positive Mode (ESI+)\nAdd 0.1% Formic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NegativeMode [label="Negative Mode (ESI-)\nAdd 0.1% Ammonium Hydroxide\nor 5-10mM Ammonium Acetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckPolarity -> PositiveMode [label="Testing ESI+"]; CheckPolarity -> NegativeMode [label="Testing ESI-"]; }

subgraph "cluster_2" { label="Further Optimization"; bgcolor="#F1F3F4"; OptimizeSource [label="Optimize MS Source Parameters\n(Voltages, Gas Flows, Temp.)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PositiveMode -> OptimizeSource; NegativeMode -> OptimizeSource; }

subgraph "cluster_3" { label="Advanced Troubleshooting"; bgcolor="#F1F3F4"; CheckSuppression [label="Investigate Ion Suppression", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OptimizeSource -> CheckSuppression [label="Signal Still Low"]; Derivatization [label="Consider Derivatization", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSuppression -> Derivatization [label="Suppression Confirmed"]; AlternativeIonization [label="Consider Alternative Ionization\n(e.g., APCI, APPI)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckSuppression -> AlternativeIonization [label="Suppression Not the Issue"]; } } Initial troubleshooting workflow.

Experimental Protocol: Initial Ionization Mode Screening

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of 4-Hydroxynicotinic acid in a suitable solvent (e.g., methanol or water).

  • Prepare Infusion Solutions:

    • Positive Mode Test: Dilute the stock solution to ~1 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid.

    • Negative Mode Test: Dilute the stock solution to ~1 µg/mL in 50:50 acetonitrile:water containing 0.1% ammonium hydroxide or 10 mM ammonium acetate.[7]

  • Direct Infusion: Using a syringe pump, infuse each solution directly into the mass spectrometer at a typical flow rate (e.g., 5-10 µL/min).

  • Acquire Data: Acquire full scan mass spectra in both positive and negative ion modes for their respective solutions.

  • Compare Intensities: Directly compare the absolute signal intensity of the [M+H]⁺ ion (m/z 140.03) and the [M-H]⁻ ion (m/z 138.02) to determine the optimal polarity.[8]

Q2: I've selected the best ionization mode, but the signal is still weak when I inject my sample from the LC. What's next?

A2: This strongly suggests that either your chromatographic conditions are suboptimal for ESI or you are experiencing ion suppression .

The Causality: ESI is a competitive process.[9][10] Molecules eluting from the LC column at the same time as your analyte compete for charge in the ESI droplet. If co-eluting matrix components (salts, endogenous molecules from your sample) are more easily ionized or present at much higher concentrations, they can significantly suppress the ionization of 4-Hydroxynicotinic acid.[10][11] Furthermore, the mobile phase composition at the point of elution is critical; a high aqueous content can lead to poor desolvation and a less stable spray, reducing signal.[12]

Troubleshooting Steps:

  • Evaluate Chromatography:

    • Retention Time: Where is your peak eluting? If it's very early (near the void volume), it's likely in a high aqueous mobile phase and co-eluting with highly polar matrix components and salts.[12] Adjust your gradient to retain the analyte longer, allowing it to elute in a higher percentage of organic solvent. This improves desolvation efficiency.

    • Peak Shape: Poor peak shape (tailing, broadening) can be caused by secondary interactions with the column stationary phase or by sample solvent mismatch.[13][14] This dilutes the analyte concentration as it enters the MS, lowering intensity. Ensure your sample is dissolved in a solvent weaker than or equal to the initial mobile phase.

  • Diagnose Ion Suppression:

    • Post-Column Infusion Experiment: This is the definitive way to diagnose ion suppression. While your blank matrix sample is being injected and running through the LC gradient, continuously infuse a standard solution of 4-Hydroxynicotinic acid post-column (before the ESI source). A dip in the constant analyte signal at the retention time of your analyte in the actual sample confirms that something co-eluting is causing suppression.

Data Presentation: Mobile Phase Additives for ESI

AdditiveTypical ConcentrationIonization ModePurpose & Comments
Formic Acid0.1% (v/v)PositivePromotes protonation [M+H]⁺. Good volatility. A standard choice for ESI+.[7]
Acetic Acid0.1% (v/v)PositiveAlternative to formic acid, slightly less acidic.
Ammonium Hydroxide0.1% (v/v)NegativePromotes deprotonation [M-H]⁻. Use with caution on columns not stable at high pH.
Ammonium Acetate5-10 mMBothActs as a buffer to stabilize pH. Good for both modes. Volatile.[13]
Ammonium Formate5-10 mMBothSimilar to ammonium acetate, provides buffering capacity. Volatile.[7][13]
Q3: My MS source parameters are optimized, but sensitivity is still not meeting my requirements. Are there more advanced options?

A3: Yes. If fundamental optimization of polarity, mobile phase, and source parameters is insufficient, you should consider chemical derivatization or alternative ionization methods.

1. Chemical Derivatization:

The Causality: Derivatization chemically modifies the analyte to improve its ionization efficiency or chromatographic behavior.[15][16] For a carboxylic acid like 4-Hydroxynicotinic acid, the goal is often to add a permanently charged group or a group that is very easily protonated, making it much more responsive in positive-ion ESI.[16][17]

  • Benefits: Can increase sensitivity by several orders of magnitude. Can also improve chromatographic retention and peak shape.[15]

  • Drawbacks: Requires additional sample preparation steps, which can introduce variability. The reaction must be consistent and high-yielding.

Example Derivatization Strategy (Conceptual):

A common strategy for carboxylic acids is to couple them with a reagent that has a permanently positive charge, such as a quaternary amine or phosphonium group.[12] For example, using a reagent like 2-picolylamine in the presence of a coupling agent can attach a readily protonated moiety to the carboxylic acid group.[12]

dot digraph "Derivatization_Concept" { graph [splines=ortho, nodesep=0.5]; node [shape=Mrecord, style="filled", fontname="Arial", fontsize=10];

Analyte [label="{4-Hydroxynicotinic Acid | -COOH group (Poorly Ionizing in ESI+)}", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="{Derivatization Reagent | e.g., Girard's Reagent T\n(Contains Quaternary Amine)}", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="{Derivatized Product | Permanently Charged\n(Excellent Ionization in ESI+)}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Analyte -> Product [label="+ Reagent\n(Coupling Reaction)"]; } Conceptual derivatization workflow.

2. Alternative Ionization Techniques:

The Causality: If ESI is not efficient for your molecule under any condition, other atmospheric pressure ionization (API) techniques might be more suitable.[18][19]

  • Atmospheric Pressure Chemical Ionization (APCI): Better for less polar, more volatile compounds.[3][20] It ionizes the analyte in the gas phase via reactions with reagent ions. This can sometimes be more robust and less prone to matrix effects than ESI.

  • Atmospheric Pressure Photoionization (APPI): Uses photons to ionize the analyte, often with the help of a dopant molecule.[18][21] It is particularly effective for nonpolar compounds that are difficult to ionize by ESI or APCI.[21][22]

When to Consider Alternatives: If you have access to an MS source with interchangeable probes, testing APCI is a logical next step if ESI fails. It requires minimal method changes beyond optimizing the source-specific parameters (e.g., vaporizer temperature).

Summary of Key Troubleshooting Steps

IssuePrimary Cause(s)Recommended Action(s)
No/Very Low Signal (Direct Infusion) Incorrect ionization mode or pH.Systematically test both positive (acidic mobile phase) and negative (basic/buffered mobile phase) ion modes.
Good Signal in Infusion, Low in LC-MS Ion suppression, poor chromatography.Improve chromatographic retention. Diagnose suppression with a post-column infusion experiment. Enhance sample cleanup.
Signal Unstable/Irreproducible Unstable spray, source contamination.Optimize ESI source gas flows, temperatures, and voltages.[23] Clean the MS source.
Insufficient Sensitivity After Optimization Molecule has inherently low ionization efficiency.Consider chemical derivatization to add a readily ionizable group.[15][16] Explore alternative ionization techniques like APCI or APPI.[18]

This guide provides a structured and scientifically grounded approach to troubleshooting low signal intensity for 4-Hydroxynicotinic acid. By understanding the underlying chemical principles and systematically eliminating potential causes, you can significantly improve the quality and reliability of your mass spectrometry data.

References

  • Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. [Link]

  • Kato, M., et al. (2010). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Journal of Chromatography B, 878(15-16), 1157-1165. [Link]

  • Leusen, F. J., et al. (2012). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 403(7), 1957-1967. [Link]

  • Konermann, L., et al. (2013). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Analytical Chemistry, 85(1), 2-9. [Link]

  • Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Waters Corporation. (n.d.). Alternative Ionization Techniques. Waters Corporation. [Link]

  • Kim, H. J., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Analytical Chemistry, 94(27), 9646-9653. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Higashi, T., & Ogawa, S. (2005). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 163-172. [Link]

  • Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Metware Biotechnology. [Link]

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]

  • McLean, J. A., & Russell, D. H. (2015). Nonconventional Alternatives to LC–MS. Spectroscopy Online. [Link]

  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

  • Wang, G., & Hsieh, Y. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Mahn, B. (2005). Notes on Troubleshooting LC/MS Contamination. University of California, Davis. [Link]

  • Von der Au, M., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International. [Link]

  • LCGC North America. (2011). Tips for Optimizing Key Parameters in LC–MS. LCGC International. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • LCGC North America. (2012). How to Avoid Problems in LC–MS. LCGC International. [Link]

  • Kruve, A., & Lõkov, M. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5784-5788. [Link]

  • ResearchGate. (2013). How to increase sensitivity of badly ionizing compounds in ESI-MS? ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxynicotinic acid. PubChem. [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. [Link]

  • Originchem Co., Ltd. (n.d.). 4-Hydroxynicotinic Acid. XCHEMI. [Link]

  • PubChemLite. (n.d.). 4-hydroxynicotinic acid (C6H5NO3). PubChemLite. [Link]

  • Li, Y., et al. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry, 52(7), 427-433. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). LCGC International. [Link]

  • Lu, Y., et al. (2019). Investigating the Ionization of Dissolved Organic Matter by Electrospray. Analytical Chemistry, 91(15), 9847-9855. [Link]

  • MetwareBio. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metware Biotechnology. [Link]

  • Warnes, C. A., et al. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. ChemRxiv. [Link]

  • Warnes, C. A., et al. (2023). Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability. Analytical Chemistry. [Link]

  • Reddit. (2020). Non-consistent precursor ions in LC-MS/MS and reduced intensity after derivatization using TMS-DAM (peptide mass spec)? r/massspectrometry. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Hydroxynicotinic Acid Isomers

Welcome to the technical support center for the chromatographic analysis of hydroxynicotinic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are working to resolve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of hydroxynicotinic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are working to resolve and quantify these challenging positional isomers. Here, we synthesize foundational chromatographic principles with field-proven insights to address the specific hurdles you may encounter. Our goal is to provide not just protocols, but a deeper understanding of the method development process, enabling you to build robust and reliable HPLC assays.

Introduction: The Challenge of Isomer Separation

Hydroxynicotinic acids are positional isomers, meaning they share the same molecular formula (C₆H₅NO₃) but differ in the position of the hydroxyl group on the pyridine ring (e.g., 2-hydroxynicotinic acid, 5-hydroxynicotinic acid, 6-hydroxynicotinic acid).[1][2][3] This subtle structural difference results in very similar physicochemical properties, making their separation by High-Performance Liquid Chromatography (HPLC) a significant analytical challenge. Effective separation is critical for accurate quantification in various matrices, from pharmaceutical formulations to biological samples.

This guide provides a structured approach to troubleshooting and optimizing your HPLC method, focusing on the key parameters that govern the separation of these ionizable, aromatic compounds.

Troubleshooting Guide: From Tailing Peaks to Drifting Retention Times

This section is formatted in a question-and-answer style to directly address common problems encountered during the analysis of hydroxynicotinic acid isomers.

Issue 1: Poor Peak Resolution (Rs < 1.5) Between Isomers

Question: My chromatogram shows broad, overlapping peaks for the hydroxynicotinic acid isomers. What are the primary causes and how can I improve the resolution?

Answer: Poor resolution is the most common challenge and typically stems from a combination of factors related to the mobile phase, column chemistry, and system setup.[4]

Logical Troubleshooting Workflow:

  • Mobile Phase pH Optimization: The ionization state of hydroxynicotinic acids is highly dependent on the mobile phase pH.[5][6] Since these are acidic compounds, controlling the pH is the most powerful tool for manipulating retention and selectivity.[7][8]

    • The "Why": At a pH below their pKa, the carboxylic acid group is protonated (neutral), leading to increased hydrophobicity and stronger retention on a reversed-phase column. As the pH approaches the pKa, a mixture of ionized and non-ionized forms exists, often leading to peak broadening and tailing.[9]

    • Corrective Action: Start with a mobile phase buffered to a pH of 2.5-3.5. This ensures the carboxylic acid functional group is fully protonated, promoting better retention and peak shape. Use a buffer like phosphate or acetate at a concentration of 10-50 mM to maintain a stable pH.[10][11]

  • Column Chemistry Selection: Not all C18 columns are created equal. For positional isomers, especially those with aromatic rings, specific stationary phases can offer enhanced selectivity.

    • The "Why": Standard C18 columns separate primarily based on hydrophobicity. Phenyl-based columns (e.g., Phenyl-Hexyl) or Pentafluorophenyl (PFP) columns provide alternative separation mechanisms, such as π-π interactions, which are highly effective for separating aromatic positional isomers.[12][13][14]

    • Corrective Action: If a standard C18 column is not providing adequate resolution, switch to a Phenyl or PFP stationary phase. These phases can differentiate between the subtle differences in electron density and dipole moments of the hydroxynicotinic acid isomers.[13][15]

  • Organic Modifier and Gradient Optimization: The choice and concentration of the organic solvent in your mobile phase directly impact retention and resolution.

    • The "Why": Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Acetonitrile generally provides lower viscosity and higher efficiency, while methanol can offer different selectivity. A shallow gradient can help to separate closely eluting peaks.

    • Corrective Action:

      • If using isocratic elution, systematically decrease the percentage of the organic modifier (e.g., from 30% to 25% acetonitrile) to increase retention and potentially improve resolution.

      • Implement a shallow gradient, for example, starting with a low percentage of organic modifier and increasing it slowly over the run. This can significantly enhance the separation of closely eluting isomers.[16]

Issue 2: Peak Tailing

Question: My hydroxynicotinic acid peaks are asymmetrical with a noticeable tail. What is causing this and how can I achieve a more Gaussian peak shape?

Answer: Peak tailing is a common issue, especially with acidic compounds, and it can compromise accurate integration and quantification.[17][18] The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase.[9]

Troubleshooting Steps:

  • Secondary Silanol Interactions: The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH) that are acidic.[18] These can interact with the polar functional groups of your analytes, causing peak tailing.[19]

    • The "Why": At mid-range pH, some silanol groups are deprotonated (SiO⁻) and can have unwanted ionic interactions with the analyte, leading to a secondary, stronger retention mechanism that causes tailing.[9][17]

    • Corrective Action:

      • Lower the pH: Operating at a low pH (e.g., 2.5-3.0) protonates the silanol groups, minimizing these secondary interactions.[10]

      • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to reduce the number of accessible silanol groups. Ensure you are using such a column.[4]

  • Mobile Phase Buffer Strength: An inadequate buffer concentration can lead to pH shifts within the column, causing peak tailing.

    • The "Why": The sample injection can locally alter the pH if the mobile phase buffering capacity is too low, leading to inconsistent ionization and peak shape.

    • Corrective Action: Increase the buffer concentration to within the 10-50 mM range to ensure robust pH control.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[20]

    • The "Why": When the concentration of the analyte is too high, the equilibrium between the mobile and stationary phases is disrupted, causing the peak to broaden and tail.

    • Corrective Action: Reduce the injection volume or dilute the sample.[4][10]

Issue 3: Inconsistent Retention Times

Question: The retention times for my isomers are drifting between injections or from one sequence to another. What could be the cause of this instability?

Answer: Stable retention times are crucial for reliable peak identification and quantification. Drifting retention times often point to issues with the HPLC system, column equilibration, or mobile phase preparation.[21][22]

Systematic Checklist:

  • Column Temperature: Fluctuations in ambient temperature can cause significant shifts in retention time.[23]

    • The "Why": Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. An increase in temperature generally leads to shorter retention times.[21]

    • Corrective Action: Use a column oven and maintain a constant temperature (e.g., 30 °C) for all analyses.

  • Mobile Phase Composition and Preparation:

    • The "Why": Inaccurate mixing of mobile phase components, evaporation of the more volatile organic solvent, or degradation of the mobile phase over time can all lead to retention time drift.[21][24]

    • Corrective Action:

      • Prepare fresh mobile phase daily.

      • Keep mobile phase bottles loosely capped to prevent evaporation.

      • Ensure accurate measurement of all components.

      • Degas the mobile phase before use to prevent bubble formation in the pump.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence is a common cause of retention time drift in the initial runs.[25]

    • The "Why": The stationary phase needs time to fully equilibrate with the mobile phase to ensure a stable chromatographic environment.

    • Corrective Action: Flush the column with at least 10-15 column volumes of the initial mobile phase before the first injection. If you are running a gradient, ensure the column is properly re-equilibrated between runs.

  • Pump Performance and Leaks: Inconsistent flow from the pump due to worn seals or leaks will cause retention times to vary.[25]

    • The "Why": The retention time is inversely proportional to the flow rate. Any instability in the flow rate will directly impact retention times.

    • Corrective Action: Regularly check for leaks in the system and monitor the pump pressure for stability. If the pressure is fluctuating, it may indicate a problem with the pump seals or check valves.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for separating hydroxynicotinic acid isomers?

A1: A robust starting point for method development would be a reversed-phase method. See the table below for a recommended starting protocol.

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl or PFP, 4.6 x 150 mm, 3.5 µmProvides π-π interactions for enhanced selectivity of positional isomers.[12][13]
Mobile Phase A 25 mM Potassium Phosphate in Water, pH 2.8Buffers the mobile phase to ensure protonation of the analytes and silanol groups.[11]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and efficiency.
Gradient 10% B to 40% B over 15 minutesA shallow gradient is often necessary to resolve closely eluting isomers.[16]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.[21]
Detection UV at 265 nmA common wavelength for nicotinic acid derivatives.[26]
Injection Vol. 5 µLA small injection volume helps to prevent column overload.

Q2: Can I use an isocratic method instead of a gradient?

A2: Yes, an isocratic method can be used if it provides sufficient resolution. Isocratic methods are often simpler and more robust. However, for complex mixtures or very similar isomers, a gradient elution is more likely to achieve baseline separation.[16] If you are developing an isocratic method, be prepared to finely tune the percentage of the organic modifier.

Q3: How do I prepare my sample for analysis?

A3: Proper sample preparation is key to protecting your column and ensuring accurate results.

  • Dissolution: Dissolve your sample in the initial mobile phase composition to avoid peak distortion.[27]

  • Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the column frit.[28]

  • Concentration: Ensure the sample concentration is within the linear range of your detector and does not overload the column.

Q4: Are there any other HPLC modes I could try if reversed-phase doesn't work?

A4: While reversed-phase is the most common and recommended starting point, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative. HILIC uses a polar stationary phase and a high organic content mobile phase, which can provide a different selectivity for these polar, ionizable compounds.[29]

Visualizing the Workflow and Key Relationships

Diagram 1: Troubleshooting Workflow for Poor Resolution

G Start Poor Resolution (Rs < 1.5) pH_Check Is Mobile Phase pH between 2.5 and 3.5? Start->pH_Check Adjust_pH Adjust pH to 2.5-3.5 with Phosphate/Acetate Buffer pH_Check->Adjust_pH No Column_Check Are you using a Phenyl or PFP column? pH_Check->Column_Check Yes Adjust_pH->pH_Check Switch_Column Switch to a Phenyl-Hexyl or PFP column Column_Check->Switch_Column No Gradient_Check Is the gradient shallow enough? Column_Check->Gradient_Check Yes Switch_Column->Column_Check Adjust_Gradient Decrease initial %B or slow the gradient ramp rate Gradient_Check->Adjust_Gradient No Success Resolution Improved Gradient_Check->Success Yes Adjust_Gradient->Gradient_Check

Caption: A decision tree for troubleshooting poor peak resolution.

Diagram 2: Impact of pH on Analyte and Stationary Phase

G cluster_low_ph Low pH (e.g., 2.8) cluster_high_ph High pH (e.g., > 5) Analyte_Low Hydroxynicotinic Acid -COOH (Neutral) Increased Retention Result_Low Good Peak Shape & Retention Analyte_Low->Result_Low Silanol_Low Silica Surface -SiOH (Neutral) Minimized Secondary Interactions Silanol_Low->Result_Low Analyte_High Hydroxynicotinic Acid -COO⁻ (Anionic) Decreased Retention Result_High Poor Peak Shape & Low Retention Analyte_High->Result_High Silanol_High Silica Surface -SiO⁻ (Anionic) Potential for Peak Tailing Silanol_High->Result_High

Caption: The effect of mobile phase pH on analyte and silanol ionization.

References

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
  • MicroSolv. (2025, June 19).
  • Welch Materials. (2024, November 18).
  • BenchChem. (n.d.).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Axion Labs. (n.d.). HPLC Peak Tailing.
  • SIELC Technologies. (n.d.).
  • Chrom Tech, Inc. (2025, October 28).
  • Çat, A., & Yaman, M. (2019, May 15). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System.
  • Googleapis.com. (n.d.).
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Kollenkirchen, U., & Harmeyer, J. (1989). Evaluation of elution parameters in reversed phase HPLC for the determination of niacin vitamers and metabolites. Zentralblatt für Veterinärmedizin. Reihe A, 36(4), 253–260.
  • SIELC Technologies. (n.d.). Separation of 2-Hydroxynicotinic acid on Newcrom R1 HPLC column.
  • uHPLCs. (2025, July 26). Retention Time Drift in HPLC: Causes, Corrections, and Prevention.
  • NACALAI TESQUE, INC. (n.d.). HPLC Column for Structual Isomers.
  • J. Baqai Med. Univ. (2010). CLINICAL ANALYSIS.
  • (2025, July 25).
  • Stenutz. (n.d.). 2-hydroxynicotinic acid.
  • BenchChem. (n.d.).
  • Phenomenex. (2025, June 6).
  • American Laboratory. (2010, October 1).
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Laafon Galaxy Pharmaceuticals. (2023, February 16). Types of column in HPLC.
  • ResearchGate. (n.d.). Crystal structure of 2-hydroxynicotinic acid, form II, (a) projected in...
  • BenchChem. (n.d.).
  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • ChemicalBook. (2025, August 16). 2-Hydroxynicotinic acid | 609-71-2.
  • PubChem. (n.d.). 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114.
  • (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • PubChem. (n.d.). 6-Hydroxynicotinic acid | C6H5NO3 | CID 72924.
  • BenchChem. (n.d.). Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC.
  • YouTube. (2025, May 21). Why Does Retention Time Shift? | HPLC Tip.
  • PubMed. (n.d.).
  • Separation Science. (2024, July 4).
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
  • ResearchGate. (2022, March 10). Problem with peaks resolution in HPLC.
  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent. (n.d.).
  • Google Patents. (n.d.). CA1239362A - Method for the production of 6-hydroxynicotinic acid.
  • (2025, May 15).
  • Moravek. (n.d.).
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  • ResearchGate. (n.d.). Chromatograms of the two isomers picolinic acid and nicotinic acid...
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Optimization

Preventing degradation of 4-Hydroxynicotinic acid during sample prep

Welcome to the dedicated support center for 4-Hydroxynicotinic acid (4-HNA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 4-Hydroxynicotinic acid (4-HNA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of 4-HNA during sample preparation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity and accuracy of your experimental results.

Understanding 4-HNA Stability: A Foundation for Success

4-Hydroxynicotinic acid, a pyridinecarboxylic acid, is susceptible to degradation under common laboratory conditions. Its stability is primarily influenced by three factors: light, pH, and oxidative stress. Like many pyridine derivatives, 4-HNA can undergo photodecomposition when exposed to ultraviolet (UV) light, leading to the formation of breakdown products that can interfere with analysis.[1][2] The pH of the sample solution is also critical, as it can influence the compound's tautomeric equilibrium and susceptibility to degradation. Furthermore, the presence of oxidizing agents can lead to the unwanted modification of the 4-HNA molecule. A thorough understanding of these sensitivities is the first step toward developing a robust sample preparation workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and preparation of 4-HNA samples.

Question: I am observing unexpected peaks in my chromatogram when analyzing 4-HNA. What could be the cause?

Answer: The appearance of extraneous peaks often points to sample degradation. 4-Hydroxynicotinic acid and related compounds are known to be sensitive to UV light, which can cause them to break down into photosensitive intermediates that further decompose.[1][2] To mitigate this, it is crucial to work with amber-colored vials and minimize the exposure of your samples to direct light. If you suspect photodegradation, prepare a fresh sample under light-protected conditions and re-analyze.

Question: My 4-HNA sample shows inconsistent concentrations between replicates. What should I investigate?

Answer: Inconsistent concentrations are often a result of variable degradation across samples. A key factor to control is the pH of your sample matrix. The stability of pyridine carboxylic acids can be pH-dependent. Ensure that the pH of your samples and standards is consistent throughout the preparation and analysis process. For similar compounds, acidic conditions are sometimes used during extraction.[3] It is recommended to perform a stability study by incubating your 4-HNA sample at different pH values to determine the optimal range for your specific matrix.

Question: I am seeing a gradual decrease in 4-HNA concentration in my stock solutions, even when stored in the dark. What is happening?

Answer: If photodegradation has been ruled out, the gradual loss of 4-HNA could be due to oxidation. The presence of dissolved oxygen or trace metal ions in your solvent can catalyze oxidative degradation. To prevent this, consider de-gassing your solvents before preparing stock solutions. You can also add a small amount of an antioxidant, such as EDTA, to chelate metal ions that may promote oxidation. Storing stock solutions at low temperatures, for example at -80°C, can also significantly slow down degradation kinetics.[3]

Question: What is the best way to extract 4-HNA from a complex biological matrix?

Answer: The choice of extraction method depends on the specific matrix. For general guidance, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be effective. For LLE, after protein precipitation (e.g., with cold acetonitrile), you can extract 4-HNA into an organic solvent under controlled pH conditions. For SPE, a mixed-mode cation-exchange column can be effective for retaining and eluting pyridinecarboxylic acids.[4] Regardless of the method, it is crucial to minimize the exposure of the sample to harsh conditions, such as high temperatures or extreme pH, for extended periods.

Best Practices for Sample Preparation

To ensure the integrity of your 4-HNA samples, follow these best practices throughout your workflow.

Table 1: Critical Parameters for 4-HNA Sample Preparation
ParameterRecommendationRationale
Light Exposure Use amber vials or light-blocking tubes. Work in a dimly lit area or under yellow light.Prevents photodegradation of the pyridine ring structure.[1][2]
pH Control Maintain a consistent and mildly acidic to neutral pH (e.g., pH 4-7). Buffer your solutions if necessary.Minimizes pH-dependent degradation and ensures consistent ionization for analytical methods.
Temperature Keep samples on ice during preparation. Store extracts and stock solutions at ≤ -20°C (ideally -80°C for long-term).[3]Reduces the rate of all chemical degradation pathways.
Oxygen Exposure Use de-gassed solvents for stock solutions and mobile phases.Minimizes oxidative degradation.
Antioxidants Consider adding low concentrations of EDTA (e.g., 0.1 mM) to your solutions.Chelates metal ions that can catalyze oxidation.
Diagram 1: Potential Degradation Pathways for 4-HNA

HNA 4-Hydroxynicotinic Acid Photo Photodegradation (UV Light) HNA->Photo Oxidation Oxidation (O2, Metal Ions) HNA->Oxidation pH_Instability pH-Dependent Instability HNA->pH_Instability Intermediates Photosensitive Intermediates Photo->Intermediates Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Tautomers Tautomeric Forms / Degradation Products pH_Instability->Tautomers Loss Loss of Analyte Integrity Intermediates->Loss Oxidized_Products->Loss Tautomers->Loss

Caption: Factors leading to the degradation of 4-Hydroxynicotinic acid.

Experimental Protocols

Protocol 1: Preparation of 4-HNA Stock and Working Solutions
  • Solvent Preparation: Use HPLC-grade solvents. De-gas the solvent (e.g., methanol or a buffered aqueous solution) by sonicating for 15 minutes or by sparging with nitrogen gas for 5 minutes.

  • Weighing: Accurately weigh the 4-HNA standard in a light-protected environment.

  • Dissolution: Dissolve the 4-HNA in the de-gassed solvent to prepare a stock solution (e.g., 1 mg/mL). Use an amber volumetric flask.

  • Storage: Aliquot the stock solution into amber vials and store at -80°C.

  • Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate de-gassed solvent immediately before use.

Protocol 2: Extraction of 4-HNA from Biological Fluids (e.g., Plasma)
  • Thawing: Thaw frozen plasma samples on ice.

  • Protein Precipitation: In a light-protected tube, add 300 µL of ice-cold acetonitrile to 100 µL of plasma.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean, amber autosampler vial for immediate analysis or store at -80°C.

Diagram 2: Recommended Sample Preparation Workflow for 4-HNA

cluster_0 Sample Handling (Low Light & Temp) cluster_1 Extraction cluster_2 Final Steps Sample Biological Sample (e.g., Plasma) Thaw Thaw on Ice Sample->Thaw Precipitate Add Ice-Cold Acetonitrile Thaw->Precipitate Vortex Vortex @ 4°C Precipitate->Vortex Centrifuge Centrifuge @ 4°C Vortex->Centrifuge Transfer Transfer Supernatant to Amber Vial Centrifuge->Transfer Analysis Immediate LC-MS/MS Analysis Transfer->Analysis Storage Store @ -80°C Transfer->Storage

Caption: A workflow designed to minimize 4-HNA degradation during sample prep.

By implementing these troubleshooting strategies and best practices, you can significantly enhance the stability of 4-Hydroxynicotinic acid in your samples, leading to more reliable and reproducible results in your research and development endeavors.

References

  • Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. [Link]

  • Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. | Semantic Scholar. [Link]

  • Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes. [Link]

  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. [Link]

Sources

Troubleshooting

Overcoming matrix effects in 4-Hydroxynicotinic acid quantification

Welcome to the technical support guide for the quantification of 4-Hydroxynicotinic acid (4-HNA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantification of 4-Hydroxynicotinic acid (4-HNA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of 4-HNA bioanalysis, with a specific focus on identifying and overcoming matrix effects. The following sections provide in-depth, experience-based answers to common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the "matrix effect," and why is it a significant concern for 4-HNA quantification, particularly with LC-MS/MS?

A1: The matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unseen, components in the sample matrix.[1][2] For an analyte like 4-HNA, which is polar and analyzed in complex biological fluids (e.g., plasma, serum, urine), this is a critical issue.[3] These matrices contain high concentrations of endogenous substances like phospholipids, salts, and proteins.[2][4]

Q2: What are the primary sources of matrix effects in plasma, and how do they interfere with 4-HNA analysis?

A2: In blood-based matrices like plasma or serum, the most notorious culprits are phospholipids .[3][4][7] These molecules are highly abundant (~1 mg/mL) and have a dual nature: a polar head group and a non-polar tail.[3] During typical reversed-phase chromatography, they often elute in the middle of the gradient, a region where many small molecule drugs and metabolites, potentially including 4-HNA, also elute. Their presence in the ESI source can severely suppress the ionization of co-eluting analytes.[7][8]

Other sources include salts, proteins that were not fully removed during sample preparation, and any anticoagulants or concomitant medications present in the sample.[2] Given 4-HNA's polar, zwitterionic character, it can be particularly susceptible to interference from both polar and non-polar matrix components, making effective sample cleanup essential.

Q3: How should I select an appropriate internal standard (IS) for 4-HNA quantification to mitigate matrix effects?

A3: The ideal choice is a stable isotope-labeled (SIL) internal standard , such as 4-Hydroxynicotinic acid-d3 or -13C3. A SIL-IS is the gold standard because it has nearly identical physicochemical properties and chromatographic retention time to the unlabeled 4-HNA.

Causality: Because the SIL-IS co-elutes precisely with the analyte, it experiences the exact same degree of ion suppression or enhancement.[2] When you calculate the peak area ratio (Analyte Area / IS Area), the variability introduced by the matrix effect is canceled out, leading to a robust and accurate measurement.

If a SIL-IS is unavailable, a structural analog may be used, but this is a compromise. The analog must be closely related in structure and polarity to ensure similar extraction recovery and chromatographic behavior. However, it will never perfectly co-elute, and thus cannot fully compensate for matrix effects occurring at the specific retention time of 4-HNA.[2]

Troubleshooting Guide

Q1: I'm observing significant and inconsistent ion suppression for my 4-HNA signal in plasma samples. What are my options?

A1: Inconsistent ion suppression is a clear indicator that your current method is not robust. This issue must be resolved by systematically addressing sample preparation and chromatography. The goal is to separate 4-HNA from the interfering matrix components, primarily phospholipids.

Here is a logical workflow to troubleshoot this common but critical problem:

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Prep Step 1: Improve Sample Preparation cluster_Chroma Step 2: Optimize Chromatography cluster_IS Step 3: Use Appropriate IS cluster_End Solution Start Inconsistent Ion Suppression (High %CV in Matrix Factor) PPT Protein Precipitation (PPT) (e.g., Acetonitrile) Start->PPT Initial approach? LLE Liquid-Liquid Extraction (LLE) (e.g., MTBE, Ethyl Acetate) Start->LLE SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Start->SPE Recommended Path PPT_Info Fast but 'dirty'. High phospholipids remain. PPT->PPT_Info RP Reversed-Phase (RP-LC) (e.g., C18) PPT->RP If using simple prep... LLE_Info Removes some lipids, but recovery of polar 4-HNA can be poor. LLE->LLE_Info SPE_Info Most effective for removing phospholipids and salts. Recommended approach. SPE->SPE_Info HILIC HILIC (Hydrophilic Interaction) SPE->HILIC Combine for best results SIL_IS Use Stable Isotope-Labeled IS (e.g., 4-HNA-d3) SPE->SIL_IS Essential for validation RP_Info May have poor retention for 4-HNA. Risk of co-elution with early- eluting interferences. RP->RP_Info HILIC_Info Excellent retention for polar 4-HNA. Separates analyte from non-polar phospholipids. HILIC->HILIC_Info HILIC->SIL_IS Essential for validation End Robust & Reliable Assay SIL_IS->End

Caption: Decision workflow for troubleshooting ion suppression.

Expert Recommendations:

  • Re-evaluate Sample Preparation: Simple protein precipitation (PPT) is fast but notoriously ineffective at removing phospholipids.[3][7] Liquid-liquid extraction (LLE) can also be challenging for a polar molecule like 4-HNA, often resulting in low recovery. The most robust solution is Solid-Phase Extraction (SPE) . Given 4-HNA's zwitterionic nature (containing both acidic and basic functional groups), a mixed-mode SPE sorbent (e.g., combining reversed-phase and ion-exchange properties) is highly effective.[9] This provides a more rigorous cleanup, specifically targeting the removal of interfering phospholipids and salts.[4][10]

  • Optimize Chromatography: If 4-HNA has low retention on a standard C18 reversed-phase column, it will elute close to the void volume, where many highly polar matrix components reside. Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent strategy.[11] HILIC columns use a polar stationary phase with a high organic mobile phase, which strongly retains polar compounds like 4-HNA while allowing non-polar interferences (like the bulk of phospholipids) to pass through with little retention.[12] This provides an orthogonal separation mechanism that is highly effective at resolving the analyte from the source of suppression.

Q2: My 4-HNA peak shape is poor (fronting or tailing) and the retention time is shifting between injections. What is the likely cause?

A2: These are classic symptoms of mismatched solvent effects or secondary interactions with the stationary phase.

  • Injection Solvent Mismatch: This is a very common issue in HILIC but can also occur in reversed-phase. If your sample is dissolved in a solvent that is much stronger (more eluting) than the initial mobile phase, the analyte band will spread and distort before it properly focuses on the column head.

    • The Fix: Reconstitute your final extract in a solvent that is as close as possible to, or weaker than, your initial mobile phase. For HILIC, this means a high percentage of acetonitrile. For reversed-phase, it means a high percentage of aqueous buffer.

  • Secondary Interactions (Reversed-Phase): 4-HNA has a carboxylic acid and a pyridine nitrogen, which can be ionized depending on the mobile phase pH. If the pH is not properly controlled, residual, un-capped silanols on the silica backbone of the C18 column can interact with the ionized analyte, causing peak tailing.

    • The Fix: Ensure your mobile phase is buffered to a pH that keeps 4-HNA in a consistent protonation state (e.g., pH 3-4 using formic acid or ammonium formate). This also helps suppress the ionization of silanol groups.

  • Column Equilibration (HILIC): HILIC chromatography relies on a stable water layer partitioned onto the stationary phase surface.[13] Inadequate equilibration time between gradient runs will lead to a drifting water layer and, consequently, shifting retention times.

    • The Fix: Ensure your HILIC method includes a sufficient re-equilibration step at the end of each gradient. This is typically longer than in reversed-phase, often requiring 5-10 column volumes.

Q3: How do I perform a quantitative assessment of the matrix effect to satisfy regulatory requirements (e.g., FDA, EMA)?

A3: Regulatory guidelines require a quantitative assessment to prove that your method is not adversely affected by the matrix from different sources.[5][6] The standard procedure is the post-extraction addition experiment .[14] This experiment isolates the effect of the matrix on the detector response by bypassing the extraction step.

The experiment involves analyzing three sets of samples at low and high QC concentrations:

  • Set A (Neat Solution): Analyte and IS spiked into the final mobile phase or reconstitution solvent.

  • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and IS are spiked into the final, clean extract.

  • Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the matrix before extraction (this is your standard QC sample).

The key parameters are then calculated as follows:

ParameterFormulaPurposeAcceptance Criteria (Typical)
Matrix Factor (MF) Mean Peak Response in Set B / Mean Peak Response in Set AMeasures the absolute matrix effect (suppression or enhancement).IS-normalized MF should have a CV ≤ 15% across different lots of matrix.
Recovery (RE) Mean Peak Response in Set C / Mean Peak Response in Set BMeasures the efficiency of the extraction process.Should be consistent, precise, and reproducible.
Process Efficiency (PE) Mean Peak Response in Set C / Mean Peak Response in Set AMeasures the overall success of the method (extraction + matrix effects).Should be consistent and precise.

This table summarizes the core calculations for method validation as described in Matuszewski et al. and adopted by regulatory bodies.[14]

A self-validating protocol requires analyzing at least six different lots of blank matrix to demonstrate that the method is robust against inter-individual biological variability.[6]

Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)

This protocol details the experiment to quantitatively determine the matrix effect as required by the FDA M10 guidance.[6]

Objective: To determine if different sources of biological matrix alter the ionization of 4-HNA and its IS.

Materials:

  • Blank biological matrix (e.g., human plasma) from at least 6 unique donors.

  • Validated stock solutions of 4-HNA and its SIL-IS.

  • All solvents and reagents used in the final, optimized analytical method.

Procedure:

  • Prepare Set A (Neat Solution):

    • Prepare two solutions (Low QC and High QC concentrations) by spiking the appropriate amount of 4-HNA and a constant amount of SIL-IS into the mobile phase/reconstitution solvent.

    • Analyze n=3-6 replicates of each concentration.

  • Prepare Set B (Post-Extraction Spike):

    • Process blank matrix from each of the 6 donors through your entire sample preparation procedure (e.g., SPE).

    • To the resulting clean extract from each donor, add 4-HNA (to final LQC and HQC concentrations) and the SIL-IS.

    • Analyze each of the 6 lots in triplicate.

  • Calculations:

    • Calculate Matrix Factor (MF) for 4-HNA:

      • MF = (Mean peak area of 4-HNA in Set B) / (Mean peak area of 4-HNA in Set A)

    • Calculate Matrix Factor (MF) for SIL-IS:

      • MF_IS = (Mean peak area of SIL-IS in Set B) / (Mean peak area of SIL-IS in Set A)

    • Calculate the IS-Normalized Matrix Factor:

      • IS-Normalized MF = MF / MF_IS

  • Acceptance Criteria:

    • The coefficient of variation (%CV) of the IS-Normalized Matrix Factor calculated from the 6 different matrix lots should not be greater than 15%.[6]

Sources

Optimization

Technical Support Center: Optimizing Enzymatic Reactions for Hydroxynicotinic Acids

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of hydroxynicotinic acids. Our goal is to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of hydroxynicotinic acids. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of these biotransformations, troubleshoot common issues, and optimize your reaction conditions for maximal yield and purity. While the enzymatic production of 6-hydroxynicotinic acid is well-established, this guide will also address the less common, yet intriguing, synthesis of 4-hydroxynicotinic acid.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the enzymatic synthesis of hydroxynicotinic acids, providing foundational knowledge for your experimental design.

Q1: What are the primary enzymatic routes for producing hydroxynicotinic acids?

A1: The most extensively studied enzymatic route is the regioselective hydroxylation of nicotinic acid (niacin) to produce 6-hydroxynicotinic acid (6-HNA).[1] This reaction is typically catalyzed by a class of enzymes known as nicotinic acid hydroxylases, found in various microorganisms.[2][3] Another related biotransformation is the conversion of 3-cyanopyridine to nicotinic acid, which can then serve as a substrate for hydroxylation.[4][5] The enzymatic synthesis of 4-hydroxynicotinic acid is less common in the literature, suggesting the need for novel biocatalysts or engineered enzymes.

Q2: Which microorganisms are commonly used for the production of 6-hydroxynicotinic acid?

A2: Several bacterial strains have been identified as potent producers of 6-HNA. Genera such as Pseudomonas, Bacillus, and Achromobacter are frequently cited.[3][6] Specific strains like Pseudomonas fluorescens and Achromobacter xylosoxydans have been optimized for high-yield production.[2][6] Recently, a high-activity strain of Pseudomonas poae has also been reported.[7]

Q3: What are the typical optimal reaction conditions for the enzymatic hydroxylation of nicotinic acid?

A3: Optimal conditions can be strain-specific, but generally, the enzymatic hydroxylation of nicotinic acid to 6-HNA is performed under aerobic conditions at a temperature range of 20°C to 40°C and a pH between 5.5 and 9.0.[3][6] For Pseudomonas fluorescens, a temperature of 35°C and a pH of 6.5 have been reported as optimal.[2]

Q4: Are there any essential cofactors or inducers for nicotinic acid hydroxylase activity?

A4: Yes, the formation and activity of nicotinic acid hydroxylase can be significantly enhanced by the addition of certain metal ions to the culture medium. Molybdenum and iron ions have been shown to be important for the formation of the hydroxylation enzyme in Pseudomonas fluorescens.[2] Furthermore, the presence of nicotinic acid in the culture medium can act as an inducer for enzyme expression.[2]

Q5: How can I monitor the progress of the reaction and quantify the concentration of hydroxynicotinic acid?

A5: The progress of the reaction can be monitored by periodically taking samples and analyzing the concentrations of the substrate (nicotinic acid) and the product (hydroxynicotinic acid). High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantification.[4] Other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be employed, particularly for complex biological matrices.[8]

Part 2: Troubleshooting Guide

This section provides a question-and-answer-based troubleshooting guide to address specific issues you may encounter during your experiments.

Q1: My reaction has stalled, and the conversion of nicotinic acid to 6-hydroxynicotinic acid is incomplete. What could be the cause?

A1: There are several potential reasons for an incomplete reaction:

  • Substrate Inhibition: High concentrations of nicotinic acid can be inhibitory to the hydroxylase enzyme. For Pseudomonas fluorescens, initial synthesis rates were observed to decrease at nicotinic acid concentrations above 200 mM.[2]

    • Solution: Consider a fed-batch approach where the substrate is added incrementally to maintain a concentration below the inhibitory level.

  • Enzyme Inactivation: The enzyme may have lost activity over the course of the reaction due to factors like suboptimal pH, temperature, or the presence of denaturing agents.

    • Solution: Re-evaluate and stabilize your reaction pH and temperature. Ensure that all components of your reaction mixture are compatible with the enzyme.

  • Oxygen Limitation: The hydroxylation of nicotinic acid is an aerobic process, and insufficient oxygen supply can limit the reaction rate.[2]

    • Solution: Increase the agitation rate or sparge the reaction mixture with air or oxygen to ensure adequate oxygenation.

  • Product Inhibition: Although less commonly reported for 6-HNA production, high concentrations of the product can sometimes inhibit enzyme activity.

    • Solution: If product inhibition is suspected, consider in situ product removal strategies.

Q2: I am observing very low or no production of 6-hydroxynicotinic acid. What should I check?

A2: A lack of product formation can often be traced back to the initial setup of your culture and reaction:

  • Insufficient Enzyme Induction: The expression of nicotinic acid hydroxylase can be dependent on the presence of inducers in the culture medium.

    • Solution: Ensure that your culture medium is supplemented with nicotinic acid as an inducer, as well as essential metal ions like molybdenum and iron.[2]

  • Inactive Biocatalyst: The microbial cells or the isolated enzyme may be inactive.

    • Solution: Verify the viability and catalytic activity of your resting cells or enzyme preparation before starting the main reaction. Perform a small-scale activity assay.

  • Incorrect Reaction Conditions: The pH, temperature, or buffer composition may be far from the enzyme's optimum.

    • Solution: Carefully review and optimize these parameters based on literature values for your specific microorganism or enzyme. The optimal range for hydroxylation is typically pH 5.5-9.0 and 20-40°C.[3][6]

Q3: The purity of my 6-hydroxynicotinic acid is low after the reaction. How can I improve it?

A3: Low purity can be due to the presence of unreacted substrate, byproducts, or contaminants from the reaction medium.

  • Incomplete Conversion: If the reaction has not gone to completion, you will have a mixture of substrate and product.

    • Solution: Optimize the reaction conditions as described above to drive the reaction towards completion.

  • Byproduct Formation: While the hydroxylation of nicotinic acid is generally regioselective for the 6-position, other isomers or degradation products could potentially form.

    • Solution: A well-characterized biocatalyst is crucial. If byproduct formation is an issue, you may need to consider a different microbial strain or a purified enzyme.

  • Downstream Processing: The purification method is critical for achieving high purity.

    • Solution: A common method for isolating 6-hydroxynicotinic acid involves acidifying the reaction mixture after removing the cells, which causes the product to precipitate. The precipitate can then be collected by filtration and washed.[3] The use of magnesium or barium ions during the reaction can facilitate the separation of the corresponding salt of 6-hydroxynicotinic acid.[6]

Q4: I am interested in producing 4-hydroxynicotinic acid. Why is this more challenging than producing 6-hydroxynicotinic acid?

A4: The enzymatic synthesis of 4-hydroxynicotinic acid is not as well-documented as that of 6-HNA, presenting a unique set of challenges:

  • Enzyme Specificity: Most known nicotinic acid hydroxylases exhibit high regioselectivity for the 6-position of the pyridine ring. An enzyme that hydroxylates the 4-position is not commonly found or characterized.

    • Solution: This would require a dedicated research effort in enzyme discovery (screening novel microorganisms) or protein engineering to alter the regioselectivity of a known hydroxylase.

  • Lack of Established Protocols: Without established protocols, you will need to develop the entire process from scratch, including identifying a suitable biocatalyst and optimizing all reaction parameters.

    • Solution: A starting point could be to screen various microorganisms known for their oxidative capabilities on a range of aromatic compounds.

Part 3: Experimental Protocols and Data

This section provides detailed experimental protocols and a summary of quantitative data for the enzymatic synthesis of 6-hydroxynicotinic acid.

Protocol 1: Cultivation of Pseudomonas fluorescens for 6-Hydroxynicotinic Acid Production

This protocol is adapted from established methods for cultivating Pseudomonas fluorescens to express nicotinic acid hydroxylase.[2]

  • Prepare the Culture Medium:

    • Prepare a suitable growth medium containing a carbon source (e.g., malic acid), a nitrogen source (e.g., meat extract), and essential minerals.

    • Supplement the medium with nicotinic acid as an inducer.

    • Add a metal solution containing molybdenum and iron ions to enhance enzyme formation.[2]

    • Adjust the pH of the medium to 7.0.

  • Inoculation and Growth:

    • Inoculate the sterile medium with a fresh culture of Pseudomonas fluorescens.

    • Incubate the culture at 30°C with vigorous shaking to ensure adequate aeration.

    • Monitor cell growth by measuring the optical density at 600 nm (OD600).

  • Harvesting the Cells:

    • Once the culture has reached the desired growth phase (e.g., late exponential phase), harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., potassium phosphate buffer, pH 6.5) to remove residual medium components.

    • The resulting cell paste (resting cells) is now ready for use in the biotransformation.

Protocol 2: Enzymatic Synthesis of 6-Hydroxynicotinic Acid using Resting Cells

This protocol outlines the biotransformation of nicotinic acid to 6-HNA using the prepared resting cells.[2]

  • Prepare the Reaction Mixture:

    • In a suitable reaction vessel, combine potassium phosphate buffer (pH 6.5) and nicotinic acid. A starting concentration of 200 mM nicotinic acid is recommended to avoid substrate inhibition.[2]

  • Initiate the Reaction:

    • Add the prepared resting cells of Pseudomonas fluorescens to the reaction mixture.

    • Incubate the reaction at 35°C with reciprocal shaking to ensure proper mixing and oxygen supply.[2]

  • Monitor the Reaction:

    • Periodically withdraw aliquots from the reaction mixture.

    • Stop the enzymatic reaction in the aliquots by adding a quenching agent like acetonitrile.[2]

    • Analyze the samples by HPLC to determine the concentrations of nicotinic acid and 6-hydroxynicotinic acid.

  • Product Isolation:

    • Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.[3]

    • Acidify the clear supernatant to precipitate the 6-hydroxynicotinic acid.

    • Collect the product by filtration, wash with water, and dry.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from the literature for the enzymatic synthesis of 6-hydroxynicotinic acid.

ParameterValueMicroorganismReference
Optimal Temperature35°CPseudomonas fluorescens[2]
Optimal pH6.5Pseudomonas fluorescens[2]
Substrate Concentration200 mM (optimal)Pseudomonas fluorescens[2]
Yield98.7% conversion of 1.4 M nicotinic acidPseudomonas fluorescens[2]
Product Titer191 g/LPseudomonas fluorescens[2]
Product Titer155.45 g/LPseudomonas poae[7]

Part 4: Visualizations

Workflow for 6-Hydroxynicotinic Acid Production

Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Enzymatic Reaction cluster_purification Downstream Processing culture Culture P. fluorescens (with inducers) harvest Harvest & Wash Cells culture->harvest reaction_setup Setup Reaction: Nicotinic Acid, Buffer, Cells harvest->reaction_setup incubation Incubate at 35°C, pH 6.5 (with aeration) reaction_setup->incubation monitoring Monitor via HPLC incubation->monitoring separation Separate Cells monitoring->separation precipitation Acidify & Precipitate 6-HNA separation->precipitation isolation Filter, Wash & Dry Product precipitation->isolation Troubleshooting cluster_checks Initial Checks cluster_inhibition Reaction Stalling cluster_solutions Potential Solutions start Low/No 6-HNA Yield check_activity Is biocatalyst active? start->check_activity check_induction Were inducers used? start->check_induction check_conditions Are pH/temp optimal? start->check_conditions check_substrate Substrate inhibition? start->check_substrate check_oxygen Oxygen limitation? start->check_oxygen solution_activity Use fresh biocatalyst check_activity->solution_activity No solution_induction Add inducers to medium check_induction->solution_induction No solution_conditions Adjust pH/temp check_conditions->solution_conditions No solution_substrate Use fed-batch approach check_substrate->solution_substrate Yes solution_oxygen Increase aeration check_oxygen->solution_oxygen Yes

Caption: Troubleshooting logic for low 6-HNA yield.

References

  • Production of 6-Hydroxynicotinic Acid from Nicotinic Acid by Resting Cells of Pseudomonas fluorescens. (URL: [Link])

  • Method for the production of 6-hydroxynicotinic acid - Google P
  • Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. (URL: [Link])

  • Process for the production of 6-hydroxynicotinic acid - Google P
  • improved nitrilase-mediated bioprocess for synthesis of nicotinic acid from 3-cyanopyridine with hyperinduced Nocardia globerula NHB-2 | Journal of Industrial Microbiology and Biotechnology | Oxford Academic. (URL: [Link])

  • Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. (URL: [Link])

  • Efficient production of 6-Hydroxynicotinic Acid by newly isolated Pseudomonas poae. (URL: [Link])

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - Frontiers. (URL: [Link])

  • Enzymatic Hydroxylations in Industrial Application - CHIMIA. (URL: [Link])

  • Biotransformation of 3-cyanopyridine by utilizing free and immobilized whole cell nitrilase enzyme from Nocardia globerula NHB-2 - Allied Academies. (URL: [Link])

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation - PubMed. (URL: [Link])

  • Mechanism of the Multistep Catalytic Cycle of 6-Hydroxynicotinate 3-Monooxygenase Revealed by Global Kinetic Analysis - PubMed. (URL: [Link])

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation | Biochemistry - ACS Publications. (URL: [Link])

  • Effect of 3-cyanopyridine concentrations on nitrile hydratase activity... - ResearchGate. (URL: [Link])

  • An improved nitrilase-mediated bioprocess for synthesis of nicotinic acid from 3-cyanopyridine with hyperinduced Nocardia globerula NHB-2 - Semantic Scholar. (URL: [Link])

  • Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor - MDPI. (URL: [Link])

  • Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation | Request PDF - ResearchGate. (URL: [Link])

  • Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. (URL: [Link])

  • 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem - NIH. (URL: [Link])

  • Enzymatic reactions during nicotinic acid hydroxamate synthesis - ResearchGate. (URL: [Link])

  • Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights - NIH. (URL: [Link])

  • Analytical Methods for Organic Acids - SHIMADZU CORPORATION. (URL: [Link])

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])

  • Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review - MDPI. (URL: [Link])

Sources

Optimization

Resolving tautomeric forms of 4-Hydroxynicotinic acid analytically

Welcome to the technical support guide for the analytical resolution of 4-Hydroxynicotinic acid tautomers. This resource is designed for researchers, scientists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical resolution of 4-Hydroxynicotinic acid tautomers. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing this molecule. We will address common challenges and provide practical, field-tested solutions to ensure the integrity and reproducibility of your results.

Introduction: The Challenge of a Shifting Identity

4-Hydroxynicotinic acid (4-HNA) is a molecule of significant interest, but its analysis is complicated by prototropic tautomerism. This phenomenon involves the migration of a proton, leading to multiple, readily interconverting isomers.[1][2] In the case of 4-HNA, the primary equilibrium exists between the enol form (4-hydroxypyridine) and the keto form (4-pyridone), with a zwitterionic form also playing a crucial role, particularly in the solid state.[3][4]

The ratio of these tautomers is not fixed; it is dynamically influenced by environmental factors such as pH, solvent polarity, and temperature.[1][5] This dynamic nature is the source of many analytical challenges, from broad, shifting peaks in chromatography to inconsistent spectroscopic data. For drug development professionals, controlling and identifying the dominant tautomeric form is critical, as different tautomers can exhibit distinct physicochemical properties, bioavailabilities, and pharmacological activities.

This guide provides a structured, question-and-answer approach to troubleshoot these issues and establish robust analytical protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary tautomeric forms of 4-Hydroxynicotinic acid I should be aware of?

A1: You will primarily encounter three tautomeric forms. The equilibrium between them is the central challenge in analysis.

  • Enol Form (4-Hydroxynicotinic acid): Features a hydroxyl group (-OH) on the pyridine ring.

  • Keto Form (4-oxo-1,4-dihydropyridine-3-carboxylic acid): Features a carbonyl group (C=O) in the ring and a proton on the nitrogen atom.[1][3]

  • Zwitterionic Form: This is a variation of the enol form where the carboxylic acid proton has transferred to the pyridine nitrogen, creating a negatively charged carboxylate and a positively charged pyridinium ion. This form is particularly relevant in certain solid-state polymorphs.[3]

tautomers enol Enol Form (4-Hydroxynicotinic acid) keto Keto Form (4-oxo-1,4-dihydropyridine-3-carboxylic acid) enol->keto Proton Transfer zwitterion Zwitterionic Form enol->zwitterion Intramolecular Proton Transfer

Caption: Tautomeric equilibrium of 4-Hydroxynicotinic acid.

Q2: Why is resolving and identifying the correct tautomer so critical in drug development?

A2: The specific tautomeric form of an active pharmaceutical ingredient (API) can profoundly impact its properties:

  • Solubility & Bioavailability: Different tautomers can have vastly different solubilities, which directly affects how a drug is absorbed in the body.

  • Binding Affinity: The shape and hydrogen bonding capability of a molecule determines how it interacts with its biological target (e.g., a receptor or enzyme). A switch from a hydrogen bond donor (-OH in the enol form) to an acceptor (C=O in the keto form) can alter binding affinity by orders of magnitude.

  • Stability & Shelf-life: One tautomer may be more chemically stable than another, impacting the drug's degradation profile and shelf-life.

  • Intellectual Property: Different crystalline forms (polymorphs), which are often composed of specific tautomers, can be patented separately. Solid-state characterization is therefore essential.[3][4]

Troubleshooting Guide: From Ambiguous Data to Definitive Answers

This section addresses specific experimental issues. The underlying principle for resolving tautomers is to establish conditions that either "lock" the equilibrium or shift it predictably in favor of one form.

Chromatographic Separation (HPLC)
Q3: My HPLC analysis of 4-HNA shows a single, broad peak, or multiple peaks that shift between runs. What's happening?

A3: This is a classic sign of on-column tautomer interconversion. If the rate of conversion between tautomers is comparable to the timescale of the chromatographic separation, you will see peak broadening or splitting. The lack of reproducibility indicates that subtle changes in your mobile phase (like pH drift from dissolved CO₂) are altering the tautomeric ratio.

The core of the problem is an unstable chemical environment. The solution is to exert strict control over the mobile phase, particularly the pH.

hplc_troubleshooting start Problem: Broad or Shifting HPLC Peaks cause Root Cause: On-column tautomer interconversion due to unstable mobile phase pH. start->cause solution Solution: Control the mobile phase environment rigorously. cause->solution step1 Step 1: Buffer the Mobile Phase (e.g., Phosphate, Formate, or Acetate buffer) solution->step1 step2 Step 2: Target a Specific pH (e.g., pH < 3 or pH > 7) step1->step2 step3 Step 3: Optimize Temperature (Lower temperature can slow conversion) step2->step3 outcome Result: Sharp, reproducible peaks for a single dominant tautomeric species. step3->outcome

Caption: Workflow for troubleshooting HPLC separation issues.

Q4: What is a reliable starting protocol for resolving 4-HNA tautomers by HPLC?

A4: The goal is to use the mobile phase pH to drive the equilibrium toward a single, charged species.[6] At low pH, the molecule will be protonated, while at higher pH, it will be deprotonated. These charged forms are generally stable and less prone to on-column conversion.

Protocol: Reverse-Phase HPLC for 4-HNA Tautomer Resolution

ParameterRecommended ConditionRationale / Causality
Column C18 (e.g., YMC ODS-A, X-bridge)Standard reverse-phase chemistry provides good retention for polar compounds.
Mobile Phase A 0.1% Formic Acid or TFA in WaterLow pH Condition (e.g., pH ~2.7): Ensures the carboxylic acid is protonated. This often stabilizes one form, leading to a sharper peak.
Mobile Phase B Acetonitrile or MethanolStandard organic modifier for reverse-phase HPLC.
Buffer System Ammonium Bicarbonate or FormateBuffered Condition (pH > 6.8): Can be used to separate tautomers by deprotonating the molecule, altering its polarity and interaction with the stationary phase.[6]
Gradient 5% to 95% B over 15-20 minA standard gradient to elute the compound and any impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 25-30 °CLowering the temperature can sometimes slow the rate of interconversion, improving peak shape.
Detector PDA/DAD at 254 nm and 280 nmDiode array detection allows for spectral analysis of the peak(s) to confirm identity.
Spectroscopic Characterization
Q5: My NMR spectra in DMSO-d6 are complex. How can I use NMR to identify the dominant tautomer in solution?

A5: NMR is an excellent tool for this because it provides a snapshot of the species in solution. The key is to look for specific proton signals and chemical shifts that are unique to each tautomer.

  • Keto Form: Look for an N-H proton . This signal will typically be a broad singlet and its chemical shift will be highly dependent on concentration and residual water.

  • Enol Form: Look for a phenolic O-H proton . This signal will also be a broad singlet.

  • Aromatic Protons: The chemical shifts of the protons on the pyridine ring will be different for each tautomer due to changes in the ring's electron density (aromaticity). The keto form is less aromatic, which will influence the shielding/deshielding of adjacent protons.

Expert Tip: Run a series of spectra in different solvents (e.g., DMSO-d6, Methanol-d4, and D₂O with pH adjustment). The tautomeric equilibrium is solvent-dependent; observing how the spectra change can provide strong evidence for the presence of multiple tautomers.[3]

Q6: What characteristic peaks in IR or UV-Vis spectroscopy can help me differentiate the tautomers?

A6: Both techniques provide valuable, complementary information.

  • FT-IR Spectroscopy: This is particularly powerful for identifying functional groups.

    • Keto Form: Look for a strong carbonyl (C=O) stretching vibration from the pyridone ring, typically in the 1640-1680 cm⁻¹ region.

    • Enol Form: The absence of a strong pyridone C=O peak and the presence of characteristic aromatic ring vibrations and a broad O-H stretch are indicative of the enol form.

  • UV-Vis Spectroscopy: Each tautomer has a distinct conjugated system (π-system), resulting in different absorption maxima (λ_max).

    • Acquire spectra at different pH values. A shift in the λ_max as you change the pH (an isosbestic point is a strong indicator) confirms a pH-dependent equilibrium between different absorbing species, i.e., the tautomers.

Solid-State Analysis & Crystallization
Q7: I've crystallized my 4-HNA sample from different solvents and I'm getting different PXRD patterns. Am I looking at tautomeric polymorphs?

A7: Yes, this is highly likely. 4-HNA is known to exhibit tautomeric polymorphism, where different crystal forms contain different tautomers.[1][3][4] This is a critical finding, as these different solid forms are technically different APIs.

  • Crystallization from Methanol, Acetone, or Ethanol has been shown to produce different anhydrous polymorphs.[1][3]

  • Crystallization from Water can produce hydrates, which may also trap a specific tautomer.[1][3]

Self-Validating Protocol: You must use multiple orthogonal techniques to confirm the identity of each solid form.

solid_state_validation start Observation: Different crystal forms from different solvents step1 Step 1: Powder X-Ray Diffraction (PXRD) Confirm distinct crystal lattices. start->step1 step2 Step 2: Thermal Analysis (DSC/TGA) Identify different melting points, desolvation events, and phase transitions. step1->step2 step3 Step 3: Spectroscopic Analysis (Solid-State NMR or FT-IR) Probe the molecular structure within the lattice. step2->step3 step4 Step 4: Single Crystal X-Ray Diffraction (If single crystals are obtained) Definitively determine the tautomeric form and 3D packing. step3->step4 conclusion Conclusion: Confirmed Tautomeric Polymorphs step4->conclusion

Caption: A self-validating workflow for solid-form analysis.

Studies have definitively shown that some crystalline forms of 4-HNA exist in the keto form, while others exist in the enol or zwitterionic form.[4] For example, the anhydrous forms I and II are the keto tautomer, while form III and one of the hydrates contain the zwitterionic enol tautomer.[3][4] Therefore, your crystallization solvent and method are essentially selecting for a specific tautomer in the solid state.

References

  • Long, S., Zhang, M., Zhou, P., Yu, F., Parkin, S., & Li, T. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. Crystal Growth & Design, 16(5), 2573–2580. [Link]

  • ResearchGate. (2016). Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. [Link]

  • ACS Omega. (2019). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. [Link]

  • ACS Publications. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. [Link]

  • ResearchGate. (n.d.). Crystal structure of 4-hydroxynicotinic acid (a) projected on the bc plane and (b) along the b axis. [Link]

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]

  • PubMed Central (PMC). (2023). Tautomerism unveils a self-inhibition mechanism of crystallization. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxynicotinic acid. PubChem Compound Database. [Link]

  • Indian Academy of Sciences. (n.d.). Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. [Link]

  • MDPI. (n.d.). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. [Link]

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media (Reviewer comments). [Link]

  • National Institutes of Health (NIH). (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. [Link]

Sources

Troubleshooting

Assay interference from structural analogs of 4-Hydroxynicotinic acid

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Author: BenchChem Technical Support Team. Date: January 2026

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Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: Unraveling the Biological Activities of 4-Hydroxynicotinic Acid and 6-Hydroxynicotinic Acid

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pyridinecarboxylic acids, structural isomers often exhibit remarkably divergent biological activities. This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pyridinecarboxylic acids, structural isomers often exhibit remarkably divergent biological activities. This guide provides an in-depth, objective comparison of 4-hydroxynicotinic acid and 6-hydroxynicotinic acid, two isomers of nicotinic acid (Vitamin B3). While structurally similar, their known interactions within biological systems are vastly different. This analysis, grounded in available experimental data, aims to illuminate the established roles of 6-hydroxynicotinic acid and the largely unexplored potential of its 4-hydroxy counterpart, providing a valuable resource for researchers in microbiology, enzymology, and pharmacology.

Introduction: A Subtle Structural Shift with Profound Biological Consequences

4-Hydroxynicotinic acid and 6-hydroxynicotinic acid are positional isomers, differing only in the location of a hydroxyl group on the pyridine ring. This seemingly minor alteration dramatically influences their chemical properties and, consequently, their biological functions. 6-Hydroxynicotinic acid is a well-characterized intermediate in the microbial degradation of nicotinic acid, a crucial pathway for nutrient cycling in various ecosystems. In contrast, the biological significance of 4-hydroxynicotinic acid remains largely enigmatic, with only sparse and generalized mentions of its potential therapeutic applications.

6-Hydroxynicotinic Acid: A Keystone in Microbial Metabolism

The biological activity of 6-hydroxynicotinic acid (6-HNA) is predominantly understood in the context of bacterial metabolism. It is the initial product in the aerobic degradation of nicotinic acid, a pathway essential for numerous bacteria to utilize nicotinic acid as a sole source of carbon, nitrogen, and energy.[1]

Enzymatic Transformations: The Central Role of Nicotinate Dehydrogenase and 6-Hydroxynicotinate 3-Monooxygenase

The catabolism of nicotinic acid to 6-HNA is catalyzed by nicotinate dehydrogenase (NDH) , a molybdoenzyme that hydroxylates the C6 position of the pyridine ring.[2][3] This enzyme is found in a variety of bacteria, including species of Pseudomonas, Bacillus, and Bordetella.[4][5]

Following its formation, 6-HNA is further metabolized by 6-hydroxynicotinate 3-monooxygenase (NicC) , a flavin-dependent enzyme. NicC catalyzes the decarboxylative hydroxylation of 6-HNA to 2,5-dihydroxypyridine (2,5-DHP).[4][6][7] This reaction is a critical step in the funneling of nicotinic acid into central metabolism. The catalytic efficiency of NicC for 6-HNA is significant, highlighting the specificity of this metabolic pathway.[4][7]

Experimental Protocol: Assay for 6-Hydroxynicotinate 3-Monooxygenase (NicC) Activity

This protocol outlines a spectrophotometric assay to determine the activity of NicC by monitoring the oxidation of NADH.

Materials:

  • Purified NicC enzyme

  • 6-Hydroxynicotinic acid (substrate)

  • NADH (co-substrate)

  • Potassium phosphate buffer (pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, NADH, and 6-hydroxynicotinic acid in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding a known concentration of the NicC enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be expressed in units (µmol of NADH oxidized per minute) per milligram of protein.

Quantitative Data: Enzyme Kinetics

The following table summarizes key kinetic parameters for enzymes involved in 6-HNA metabolism.

EnzymeSubstrateKM (µM)kcat (s-1)kcat/KM (M-1s-1)OrganismReference
6-Hydroxynicotinate 3-Monooxygenase (NicC)6-Hydroxynicotinic acid85 ± 13-5.0 x 104Bordetella bronchiseptica[4]
6-Hydroxynicotinate 3-Monooxygenase (H47Q variant)6-Hydroxynicotinic acid2 ± 10.86 ± 0.08-Pseudomonas putida[8]

Diagram: Aerobic Degradation Pathway of Nicotinic Acid

The following diagram illustrates the initial steps of the aerobic degradation of nicotinic acid in bacteria, highlighting the central role of 6-hydroxynicotinic acid.

Nicotinic_Acid_Degradation Nicotinic_Acid Nicotinic Acid 6-HNA 6-Hydroxynicotinic Acid Nicotinic_Acid->6-HNA  Nicotinate  Dehydrogenase 2,5-DHP 2,5-Dihydroxypyridine 6-HNA->2,5-DHP  6-Hydroxynicotinate  3-Monooxygenase (NicC) ... ... 2,5-DHP->... Further Metabolism

Caption: Initial steps of bacterial nicotinic acid degradation.

Beyond Microbial Metabolism: An Unforeseen Role in Plant-Parasite Interactions

Recent research has unveiled a novel biological activity of 6-HNA outside the microbial world. A study on the parasitic plant Phelipanche aegyptiaca and its host, melon (Cucumis melo), identified 6-HNA as a key metabolite in resistant melon varieties. It was demonstrated that 6-HNA inhibits the formation of the prehaustorium, a critical organ for host attachment and nutrient acquisition by the parasite. This inhibitory effect is achieved by disrupting the auxin signaling pathway in the parasitic plant. This finding opens new avenues for the development of natural herbicides and strategies for crop protection.

4-Hydroxynicotinic Acid: A Molecule of Untapped Potential

In stark contrast to the well-defined roles of its 6-hydroxy isomer, the biological activity of 4-hydroxynicotinic acid (4-HNA) is poorly characterized. The available scientific literature primarily focuses on its chemical synthesis and physical properties, with only vague allusions to its potential pharmacological effects.

Putative Biological Activities: Separating Speculation from Evidence

Some sources suggest that 4-HNA may possess antimicrobial and anti-inflammatory properties. However, a thorough review of the literature reveals a lack of specific, peer-reviewed studies that provide experimental data to substantiate these claims.

  • Antimicrobial Activity: While some databases mention potential antimicrobial properties, no dedicated studies detailing the spectrum of activity, minimum inhibitory concentrations (MICs), or mechanism of action for 4-hydroxynicotinic acid could be identified.

  • Anti-inflammatory Activity: There are anecdotal claims of its use in treating symptoms associated with the common cold and rheumatism, which would imply an anti-inflammatory or immunomodulatory effect. However, there is a conspicuous absence of preclinical or clinical studies investigating these potential applications. The mechanism of action, such as the potential inhibition of cyclooxygenase (COX) enzymes, remains entirely speculative.

The lack of concrete biological data for 4-HNA presents a significant knowledge gap. Its structural similarity to other biologically active pyridine derivatives suggests that it could indeed possess interesting pharmacological properties, but this remains to be experimentally validated.

Diagram: Comparison of Knowledge Base

This diagram visually represents the disparity in the available biological data for 4-hydroxynicotinic acid and 6-hydroxynicotinic acid.

Knowledge_Comparison cluster_6HNA 6-Hydroxynicotinic Acid cluster_4HNA 4-Hydroxynicotinic Acid Metabolic Intermediate Metabolic Intermediate Enzyme Substrate Enzyme Substrate Metabolic Intermediate->Enzyme Substrate Plant Defense Plant Defense Compound Metabolic Intermediate->Plant Defense Putative Antimicrobial Putative Antimicrobial Chemical Reagent Chemical Reagent Putative Antimicrobial->Chemical Reagent Putative Anti-inflammatory Putative Anti-inflammatory Putative Anti-inflammatory->Chemical Reagent

Caption: Knowledge base for 6-HNA vs. 4-HNA.

Conclusion and Future Directions

This comparative guide highlights the profound impact of isomeric positioning on biological activity. 6-Hydroxynicotinic acid is a well-established and vital component of microbial metabolic pathways, with its enzymatic interactions and kinetic parameters thoroughly documented. Its recently discovered role in plant defense further underscores its biological significance.

Conversely, 4-hydroxynicotinic acid represents a largely uncharted territory. While its chemical properties are known, its biological functions remain speculative. The unsubstantiated claims of its antimicrobial and anti-inflammatory potential warrant rigorous scientific investigation. Future research should focus on:

  • Screening for Biological Activity: Comprehensive screening of 4-hydroxynicotinic acid against various microbial strains and in a range of in vitro and in vivo models of inflammation.

  • Enzymatic Studies: Investigating potential interactions of 4-hydroxynicotinic acid with relevant enzymes, such as those in microbial metabolic pathways or inflammatory cascades.

  • Mechanism of Action Studies: If any biological activity is confirmed, elucidating the underlying molecular mechanisms will be crucial for any potential therapeutic development.

The striking dichotomy between the well-understood 6-hydroxynicotinic acid and the enigmatic 4-hydroxynicotinic acid serves as a compelling reminder of the vast and often unexplored chemical space within even simple molecular families. For researchers in drug discovery and the life sciences, the unanswered questions surrounding 4-hydroxynicotinic acid present an exciting opportunity for new discoveries.

References

  • Hicks, K. A., et al. (2019). Mechanism of 6-Hydroxynicotinate 3-Monooxygenase, a Flavin-Dependent Decarboxylative Hydroxylase Involved in Bacterial Nicotinic Acid Degradation. Biochemistry, 58(13), 1751–1763. [Link]

  • Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry, 55(24), 3432–3446. [Link]

  • Jimenez, J. I., et al. (2008). The nic cluster of Pseudomonas putida KT2440 controls the catabolism of nicotinic acid and represents a new member of the p-cresol family of catabolic pathways. Journal of Bacteriology, 190(13), 4515–4525. [Link]

  • Kincaid, J. R., et al. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. Protein Science, 32(12), e4834. [Link]

  • Allinson, M. I., et al. (1953). The bacterial oxidation of nicotinic acid. The Biochemical Journal, 55(5), 809–816. [Link]

  • Dai, V. D., Decker, K., & Sund, H. (1968). Purification and properties of L-6-hydroxynicotine oxidase. European Journal of Biochemistry, 4(1), 95–102. [Link]

  • Nagel, M., & Andreesen, J. R. (1990). Purification and characterization of the molybdoenzymes nicotinate dehydrogenase and 6-hydroxynicotinate dehydrogenase from Bacillus niacini. Archives of Microbiology, 154(6), 605–613. [Link]

  • Holcenberg, J. S., & Tsai, L. (1969). Nicotinic acid metabolism. IV. Ferredoxin-dependent reduction of 6-hydroxynicotinic acid to 6-oxo-1,4,5,6-tetrahydronicotinic acid. The Journal of Biological Chemistry, 244(5), 1204–1211. [Link]

  • Fetzner, S. (2012). Bacterial degradation of N-heterocyclic compounds. Applied Microbiology and Biotechnology, 95(5), 1131–1151. [Link]

  • Li, H., et al. (2020). Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase. Applied Biochemistry and Biotechnology, 192(2), 527–545. [Link]

  • IUBMB Enzyme Nomenclature. EC 1.17.3.3. [Link]

  • Wikipedia. (2023). 6-hydroxynicotinate dehydrogenase. [Link]

  • Human Metabolome Database. (2023). 6-Hydroxynicotinic acid. [Link]

  • PubChem. (2023). 6-Hydroxynicotinic acid. [Link]

  • Fetzner, S., & Tschech, A. (1997). Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2. Archives of Microbiology, 168(5), 355–361. [Link]

  • Zhang, Y., et al. (2023). Screening of a novel and thermostable nicotinate dehydrogenase-producing strain Bacillus paramycoides for efficient synthesis of 6-hydroxynicotinic acid. Preparative Biochemistry & Biotechnology, 53(10), 1109-1117. [Link]

  • Wikipedia. (2023). Nicotinate dehydrogenase. [Link]

  • Kincaid, J. R., et al. (2023). Ligand bound structure of a 6‐hydroxynicotinic acid 3‐monooxygenase provides mechanistic insights. Protein Science, 32(12), e4834. [Link]

  • Zhang, Y., et al. (2023). Screening of a novel and thermostable nicotinate dehydrogenase-producing strain Bacillus paramycoides for efficient synthesis of 6-hydroxynicotinic acid. Preparative Biochemistry & Biotechnology, 53(10), 1109-1117. [Link]

  • Wang, L., et al. (2022). Microbiome-metabolomics analysis reveals abatement effects of itaconic acid on odorous compound production in Arbor Acre broilers. Poultry Science, 101(12), 102194. [Link]

  • Santos, M. A. R., et al. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 30(1), 123. [Link]

  • Hunt, A. L., & Hughes, D. E. (1959). Oxidation of Nicotinic Acid by a Bacillus Species: Purification and Properties of Nicotinic Acid and 6-Hydroxynicotinic Acid Hydroxylases. Biochemical Journal, 73(4), 58P. [Link]

  • PubChem. (2023). 4-Hydroxynicotinic acid. [Link]

  • Hicks, K. A., et al. (2016). Structural and Biochemical Characterization of 6-Hydroxynicotinic Acid 3-Monooxygenase, A Novel Decarboxylative Hydroxylase Involved in Aerobic Nicotinate Degradation. Biochemistry, 55(24), 3432–3446. [Link]

  • Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. The Biochemical journal, 146(1), 157–172. [Link]

  • Santos, M. A. R., et al. (2010). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. The Journal of Physical Chemistry B, 114(42), 13484–13495. [Link]

  • Behrman, E. J., & Stanier, R. Y. (1957). The bacterial oxidation of nicotinic acid. The Journal of biological chemistry, 228(2), 923–945. [Link]

  • Holcenberg, J. S., & Tsai, L. (1969). Nicotinic acid metabolism. IV. Ferredoxin-dependent reduction of 6-hydroxynicotinic acid to 6-oxo-1,4,5,6-tetrahydronicotinic acid. The Journal of Biological Chemistry, 244(5), 1204–1211. [Link]

  • Abdellah, M. A., et al. (2009). Synthesis, characterization, and biological studies of organotin(IV) derivatives with o- or p-hydroxybenzoic acids. Bioinorganic chemistry and applications, 2009, 542979. [Link]

  • PathBank. (2023). Browsing Compounds. [Link]

  • Rupa Health. (2023). 4-Hydroxyphenylpyruvic Acid. [Link]

  • Ray, S., et al. (2022). Novel Organotin(IV) Complexes of 2-[4-Hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic Acid: Synthesis, Structure, Noncovalent Interactions and In Vitro Antibacterial Activity. Molecules, 27(19), 6599. [Link]

  • Boyce, S. E., et al. (2023). Characterization and Identification of Metabolites in the Oxidation of Nicotinic Acid by Bacillus Niacini. The FASEB Journal, 37(S1). [Link]

  • Li, Y., et al. (2025). 6-Hydroxynicotinic Acid From Cucumis melo Inhibits Prehaustorium Formation in Phelipanche aegyptiaca via Disruption of Auxin Signalling Pathway. Molecular Plant Pathology, 26(1), e13531. [Link]

  • Zhang, Y., et al. (2023). Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis. Molecules, 28(7), 3075. [Link]

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Comparative

The Emerging Role of 4-Hydroxynicotinic Acid in Metabolic Research: A Comparative Validation Guide

For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic disease, the identification of robust and reliable biomarkers is paramount. This guide provides an in-depth va...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of metabolic disease, the identification of robust and reliable biomarkers is paramount. This guide provides an in-depth validation of 4-Hydroxynicotinic acid (4-HNA), a novel biomarker candidate, and objectively compares its performance with established markers of metabolic dysregulation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative scientific literature.

Introduction: The Quest for Superior Metabolic Biomarkers

Metabolic syndrome, a constellation of conditions including central obesity, hypertension, dyslipidemia, and insulin resistance, has reached epidemic proportions and is a major driver of cardiovascular disease and type 2 diabetes.[1] The dynamic and multifactorial nature of metabolic diseases necessitates the discovery of biomarkers that can not only aid in early diagnosis but also provide insights into the underlying pathophysiology and response to therapeutic interventions.[2] While traditional biomarkers have been the cornerstone of clinical assessment, there is a pressing need for novel markers with improved sensitivity, specificity, and prognostic value.

4-Hydroxynicotinic Acid: A Window into Nicotinamide Metabolism and a Potential New Biomarker

Recent attention has focused on the metabolites of nicotinamide (a form of vitamin B3) as potential indicators of metabolic stress. One such metabolite, N1-methyl-4-pyridone-3-carboxamide (4PY), a structural isomer of 4-Hydroxynicotinic acid, has emerged as a promising biomarker.[3] Elevated levels of 4PY have been strongly associated with an increased risk of major adverse cardiovascular events (MACE).[4] This association suggests that the metabolic pathways leading to 4PY formation are intrinsically linked to the development of metabolic disease.

The Metabolic Pathway of 4-Hydroxynicotinic Acid

4-Hydroxynicotinic acid is a downstream product of nicotinamide metabolism. Excess nicotinamide is methylated to N1-methylnicotinamide, which is then oxidized by aldehyde oxidase to form N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY).[5] The balance between these metabolites can be indicative of underlying metabolic stress and enzymatic activity.[6]

Nicotinamide Nicotinamide N1_methylnicotinamide N1_methylnicotinamide Nicotinamide->N1_methylnicotinamide Methylation Aldehyde_Oxidase Aldehyde_Oxidase N1_methylnicotinamide->Aldehyde_Oxidase N1-methyl-2-pyridone-5-carboxamide (2PY) N1-methyl-2-pyridone-5-carboxamide (2PY) 4-Hydroxynicotinic Acid (4PY) 4-Hydroxynicotinic Acid (4PY) Aldehyde_Oxidase->N1-methyl-2-pyridone-5-carboxamide (2PY) Oxidation Aldehyde_Oxidase->4-Hydroxynicotinic Acid (4PY) Oxidation

Caption: Metabolic pathway of 4-Hydroxynicotinic acid (4PY).

Validation of 4-Hydroxynicotinic Acid as a Biomarker for Metabolic Disease

The validation of a biomarker is a rigorous process that establishes its analytical performance and clinical relevance.[7] The evidence for 4-HNA (as 4PY) as a biomarker for metabolic disease is growing, particularly in the context of cardiovascular risk.

Clinical Validation in Cardiovascular Disease

A landmark study identified a significant association between elevated plasma levels of 4PY and an increased risk of MACE in two large, independent cohorts.[4] This study provides strong clinical validation for 4PY as a prognostic biomarker in cardiovascular disease.

Emerging Evidence in Type 2 Diabetes and Insulin Resistance

Nicotinamide overload has been implicated in the development of type 2 diabetes, with studies showing that it can induce insulin resistance and oxidative stress.[5][8][9] Diabetic subjects have been found to have higher plasma levels of N1-methylnicotinamide, the precursor to 4PY, suggesting altered nicotinamide metabolism in this patient population.[8] While direct validation of 4PY as a biomarker for type 2 diabetes is still emerging, the mechanistic links are compelling.[10]

Potential Role in Non-Alcoholic Fatty Liver Disease (NAFLD)

NAFLD is closely linked to metabolic syndrome and insulin resistance.[11] While specific studies validating 4PY in NAFLD are needed, the known involvement of oxidative stress and altered lipid metabolism in NAFLD pathogenesis suggests that biomarkers of nicotinamide metabolism could be relevant.[12]

Comparison with Established Biomarkers for Metabolic Studies

To understand the potential utility of 4-Hydroxynicotinic acid, it is essential to compare it with established biomarkers of metabolic dysregulation, particularly those related to oxidative stress and lipid peroxidation.

BiomarkerClassPrimary MeasurementAdvantagesDisadvantages
4-Hydroxynicotinic Acid (4PY) Nicotinamide MetabolitePlasma/SerumReflects a specific metabolic pathway linked to cardiovascular risk.Less established in broader metabolic diseases; limited direct comparative data.
Malondialdehyde (MDA) Lipid Peroxidation ProductPlasma/Serum/UrineWidely used and cost-effective (TBARS assay).[13]TBARS assay lacks specificity; HPLC methods are more accurate but complex.[14][15]
F2-Isoprostanes (e.g., 8-iso-PGF2α) Lipid Peroxidation ProductUrine/PlasmaConsidered a "gold standard" for in vivo oxidative stress.[16]Can be formed enzymatically, potentially confounding interpretation.[17]
4-Hydroxynonenal (4-HNE) Lipid Peroxidation ProductPlasma/TissueHighly reactive and reflects oxidative damage to lipids.Technically challenging to measure due to its high reactivity.
Adiponectin AdipokineSerumInversely correlated with metabolic syndrome and insulin resistance.[2]Can be influenced by factors other than metabolic health.
High-Sensitivity C-Reactive Protein (hs-CRP) Inflammatory MarkerSerumWell-established marker of systemic inflammation.[18]Lacks specificity for metabolic disease.

Experimental Protocols: A Guide to Measurement

The accurate quantification of biomarkers is critical for their reliable use in research and clinical settings. Here, we provide detailed, step-by-step methodologies for the measurement of 4-Hydroxynicotinic acid and a key comparative biomarker, Malondialdehyde.

Quantification of 4-Hydroxynicotinic Acid (4PY) in Human Plasma by LC-MS/MS

This protocol is based on established methods for the analysis of nicotinamide metabolites.[19]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated 4PY).
  • Vortex for 30 seconds to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+).
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 4PY and its internal standard.

Plasma_Sample [label="Plasma Sample + Internal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protein_Precipitation [label="Protein Precipitation (Acetonitrile)"]; Centrifugation [label="Centrifugation"]; Supernatant_Transfer [label="Supernatant Transfer"]; Evaporation [label="Evaporation to Dryness"]; Reconstitution [label="Reconstitution"]; LC_MS_MS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Plasma_Sample -> Protein_Precipitation; Protein_Precipitation -> Centrifugation; Centrifugation -> Supernatant_Transfer; Supernatant_Transfer -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> LC_MS_MS; }

Caption: Workflow for 4-Hydroxynicotinic acid analysis.

Quantification of Malondialdehyde (MDA) in Plasma by HPLC with Fluorescence Detection

This protocol is based on a widely used method for MDA measurement.[14][20]

1. Sample Preparation (Derivatization):

  • To 100 µL of plasma, add 10 µL of butylated hydroxytoluene (BHT) to prevent further oxidation.
  • Add 500 µL of a precipitation reagent (e.g., trichloroacetic acid).
  • Vortex and centrifuge to pellet the proteins.
  • Transfer the supernatant to a new tube.
  • Add 100 µL of a derivatization reagent (e.g., thiobarbituric acid) and incubate at 95°C for 60 minutes.
  • Cool the samples and add 500 µL of a neutralization buffer.

2. HPLC Analysis:

  • Column: A C18 reversed-phase column.
  • Mobile Phase: An isocratic mixture of methanol and a buffer (e.g., phosphate buffer).
  • Flow Rate: 1.0 mL/min.
  • Detection: Fluorescence detector with excitation at ~515 nm and emission at ~553 nm.

Plasma_Sample [label="Plasma Sample + BHT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Protein Precipitation"]; Derivatization [label="Derivatization (TBA)"]; Incubation [label="Incubation (95°C)"]; Neutralization [label="Neutralization"]; HPLC_Analysis [label="HPLC-Fluorescence Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Plasma_Sample -> Precipitation; Precipitation -> Derivatization; Derivatization -> Incubation; Incubation -> Neutralization; Neutralization -> HPLC_Analysis; }

Caption: Workflow for Malondialdehyde (MDA) analysis.

Conclusion and Future Directions

4-Hydroxynicotinic acid (as N1-methyl-4-pyridone-3-carboxamide) is a promising biomarker for metabolic studies, with strong validation in the context of cardiovascular disease risk. Its connection to nicotinamide metabolism provides a unique window into a pathway that is increasingly recognized as a key player in metabolic health and disease.

While established biomarkers of oxidative stress, such as MDA and F2-isoprostanes, have a longer history of use, 4-HNA offers the potential for greater specificity in reflecting a particular metabolic perturbation. However, a critical need remains for further research to:

  • Validate 4-HNA in a broader range of metabolic disorders, including metabolic syndrome, type 2 diabetes, and NAFLD.

  • Conduct direct head-to-head comparative studies of 4-HNA with established biomarkers to clearly define its relative performance.

  • Standardize analytical methods for 4-HNA to ensure inter-laboratory comparability of results.

As our understanding of the intricate metabolic pathways underlying chronic diseases grows, the addition of novel, mechanistically-informative biomarkers like 4-Hydroxynicotinic acid to the researcher's toolkit will be invaluable in the development of next-generation diagnostics and therapeutics.

References

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  • Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation. Free Radical Biology and Medicine. [Link]

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  • 4-Pyridone-3-carboxamide-1-β-d-ribonucleoside Triphosphate (4PyTP), a Novel NAD + Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD + Analogue in Other Tissues? Toxins. [Link]

  • Nicotinic acid metabolism. IV. Ferredoxin-dependent reduction of 6-hydroxynicotinic acid to 6-oxo-1,4,5,6-tetrahydronicotinic acid. The Journal of Biological Chemistry. [Link]

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Validation

Introduction: The Analytical Imperative for 4-Hydroxynicotinic Acid

An In-Depth Technical Guide to Assessing the Cross-Reactivity of 4-Hydroxynicotinic Acid Analogs in Immunoassays This guide, written from the perspective of a senior application scientist, provides a comprehensive framew...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Cross-Reactivity of 4-Hydroxynicotinic Acid Analogs in Immunoassays

This guide, written from the perspective of a senior application scientist, provides a comprehensive framework for understanding, quantifying, and interpreting the cross-reactivity of 4-HNA analogs. We will delve into the mechanistic basis of cross-reactivity, present a robust experimental protocol for its assessment using a competitive ELISA format, and provide guidance on interpreting the resulting data.

The Challenge of Specificity: Understanding Cross-Reactivity

Immunoassay specificity is the ability of an antibody to distinguish between the target analyte and other structurally similar molecules.[6] Cross-reactivity occurs when an antibody raised against a specific antigen also binds to different, but structurally related, compounds.[5][6] This is a particularly prevalent issue in immunoassays for small molecules, where the limited number of epitopes increases the likelihood of off-target binding.[3] For 4-HNA, several common analogs and metabolites of nicotinic acid (Vitamin B3) present a potential for interference due to their shared pyridine ring structure.[7][8]

Key potential cross-reactants for a 4-HNA immunoassay include:

  • Nicotinic Acid (Niacin): The parent compound from which many related molecules are derived.[9]

  • 6-Hydroxynicotinic Acid: An isomer of 4-HNA, and a known bacterial metabolite of nicotinic acid.[10][11]

  • Nicotinamide: The amide form of nicotinic acid, central to NAD+/NADH coenzymes.[7]

  • Nicotinuric Acid: A glycine conjugate and major catabolite of nicotinic acid.[7]

The degree of cross-reactivity is not solely an intrinsic property of the antibody; it is also influenced by the specific format of the immunoassay.[12] Therefore, a rigorous, standardized validation protocol is essential.[13]

The Competitive ELISA: The Gold Standard for Small Molecule Quantification

For small molecules like 4-HNA, which cannot simultaneously bind two different antibodies, the double-antibody sandwich ELISA format is unsuitable.[3] The competitive ELISA (also known as an inhibition ELISA) is the preferred method.[14][15]

The principle relies on competition between the analyte in the sample and a labeled (e.g., enzyme-conjugated) version of the analyte for a limited number of antibody binding sites. The antibody is typically immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample: a higher concentration of "free" analyte from the sample results in less labeled analyte binding to the antibody, and thus a weaker signal.[15]

competitive_ELISA cluster_well Microplate Well cluster_reaction Competitive Binding Ab Immobilized Anti-4-HNA Antibody Bound_Free Analyte-Ab Complex (No Signal) Bound_Labeled Tracer-Ab Complex (Signal Generated) Free_HNA 4-HNA (Analyte) Free_HNA->Bound_Free Competes with Labeled_HNA Enzyme-Labeled 4-HNA (Tracer) Labeled_HNA->Bound_Labeled Binds to Unoccupied Sites

Caption: Competitive ELISA principle for 4-Hydroxynicotinic Acid.

Structural Basis for Cross-Reactivity

The potential for an analog to cross-react is fundamentally tied to its structural similarity to the target analyte, 4-HNA.[16] Minor changes to the pyridine ring, such as the position of the hydroxyl group or the modification of the carboxylic acid group, can significantly alter antibody recognition.

molecular_structures cluster_4hna 4-Hydroxynicotinic Acid (Target Analyte) cluster_analogs Potential Cross-Reactants cluster_6hna 6-Hydroxynicotinic Acid cluster_na Nicotinic Acid cluster_nam Nicotinamide s1 C6H5NO3 i1 i1 s2 C6H5NO3 i2 i2 s3 C6H5NO2 i3 i3 s4 C6H6N2O i4 i4

Caption: Structural comparison of 4-HNA and its key analogs.

Quantitative Comparison of Cross-Reactivity

Cross-reactivity is quantified by comparing the concentration of an analog required to displace 50% of the labeled tracer (the IC50) to the IC50 of the target analyte. The result is typically expressed as a percentage.

Calculation: % Cross-Reactivity = (IC50 of 4-HNA / IC50 of Analog) * 100

The following table presents illustrative data from a hypothetical cross-reactivity study. In a real-world scenario, this data would be generated by running full dose-response curves for 4-HNA and each potential cross-reactant.

Compound TestedIC50 (ng/mL)% Cross-ReactivityNotes
4-Hydroxynicotinic Acid 15.2 100% Target Analyte
6-Hydroxynicotinic Acid380.54.0%Isomeric position of -OH group reduces affinity.
Nicotinic Acid1,4501.05%Lack of -OH group significantly reduces binding.
Nicotinamide> 10,000< 0.15%Amide group instead of carboxylic acid prevents recognition.
Nicotinuric Acid> 10,000< 0.15%Glycine conjugate is too bulky for the binding site.
2-Hydroxynicotinic Acid425.03.58%Another isomer showing moderate cross-reactivity.

Note: This is example data provided for illustrative purposes. Actual values must be determined experimentally for each specific antibody and assay.

Experimental Protocol: A Self-Validating Workflow for Cross-Reactivity Assessment

This protocol outlines a robust method for determining the cross-reactivity of a panel of analogs in a competitive ELISA for 4-HNA.

Pillar 1: Reagents and Preparation (Expertise & Experience)
  • Rationale: The quality of your reagents is paramount.[17] High-purity standards for 4-HNA and all tested analogs are non-negotiable for accurate IC50 determination. The choice of buffer and blocking agents is critical to minimize non-specific binding and matrix effects.[13]

  • Reagents:

    • Anti-4-HNA Primary Antibody (e.g., Rabbit polyclonal)

    • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

    • Blocking Buffer: 1% BSA in PBST

    • Assay Buffer: 0.5% BSA in PBST

    • 4-HNA Standard (≥98% purity)

    • Analog Standards (e.g., 6-HNA, Nicotinic Acid, etc., ≥98% purity)

    • 4-HNA-HRP Conjugate (Horseradish Peroxidase labeled)

    • TMB Substrate Solution

    • Stop Solution (e.g., 2 M H₂SO₄)

    • High-binding 96-well microplates

Pillar 2: Step-by-Step Methodology (Trustworthiness)
  • Rationale: This step-by-step process ensures reproducibility. Each wash step is designed to remove unbound reagents, and incubation times are optimized to approach equilibrium, ensuring that the competition is accurately reflected.[17]

  • Antibody Coating:

    • Dilute the anti-4-HNA antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Aspirate the coating solution.

    • Wash the plate 3 times with 300 µL/well of Wash Buffer.

    • Add 200 µL/well of Blocking Buffer.

    • Incubate for 2 hours at room temperature (RT).

  • Standard/Analog Preparation:

    • Prepare serial dilutions of the 4-HNA standard and each analog in Assay Buffer. A typical range might be 0.1 to 1000 ng/mL. Include a zero-concentration control (blank).

  • Competitive Reaction:

    • Wash the plate 3 times as in step 2.

    • Add 50 µL of each standard or analog dilution to the appropriate wells.

    • Add 50 µL of a pre-titered optimal dilution of the 4-HNA-HRP conjugate to all wells.

    • Incubate for 1 hour at RT with gentle shaking.

  • Final Washes & Signal Development:

    • Aspirate the reaction mixture.

    • Wash the plate 5 times with Wash Buffer, ensuring complete removal of unbound conjugate.

    • Add 100 µL/well of TMB Substrate.

    • Incubate in the dark at RT for 15-30 minutes. Monitor color development.

  • Stopping and Reading:

    • Add 100 µL/well of Stop Solution. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader within 15 minutes.

Pillar 3: Data Analysis (Authoritative Grounding)
  • Rationale: Proper data reduction is essential for accurate IC50 calculation. A four-parameter logistic (4-PL) curve fit is the standard for sigmoidal dose-response curves typical of immunoassays.[18]

  • Subtract the average absorbance of the blank wells from all other readings.

  • Plot the corrected absorbance values against the log of the concentration for 4-HNA and each analog.

  • Fit the data using a 4-PL regression to generate a standard curve for each compound.

  • Determine the IC50 value for 4-HNA and each analog from its respective curve.

  • Calculate the % Cross-Reactivity using the formula provided previously.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

References

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  • National Center for Biotechnology Information. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113 - PubChem. [Link]

  • ResearchGate. (2025-08-07). Study on synthesis of 4-Aminonicotinic acid. [Link]

  • ResearchGate. Molecular structure of hydroxynicotinic acids (a), and a view of the.... [Link]

  • PubChemLite. 4-hydroxynicotinic acid (C6H5NO3). [Link]

  • Organic Syntheses. Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Organic Letters. Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. [Link]

  • MDPI. (2021-07-17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. [Link]

  • PubMed. (2014-07-14). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. [Link]

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  • MDPI. (2024-05-18). Monoclonal-Antibody-Based Immunoassays for the Mycotoxins NX-2 and NX-3 in Wheat. [Link]

  • National Center for Biotechnology Information. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. [Link]

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Comparative

A Comparative Guide to the Efficacy of 4-HNA Derivatives as Enzyme Inhibitors

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount. 4-hydroxynonenal (4-HNA or HNE), a prominent α,β-unsaturated aldehyde generated during lipid p...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount. 4-hydroxynonenal (4-HNA or HNE), a prominent α,β-unsaturated aldehyde generated during lipid peroxidation, has garnered significant attention for its multifaceted role in cellular signaling and pathology.[1] A key aspect of its biological activity is its ability to covalently modify and inhibit a range of enzymes, thereby modulating critical cellular pathways. This guide provides an in-depth comparison of the efficacy of 4-HNA and its derivatives as enzyme inhibitors, supported by experimental data and detailed protocols to empower your research.

The Chemistry of Inhibition: A Tale of Electrophilicity

The inhibitory capacity of 4-HNA and its derivatives is rooted in their chemical structure. The presence of an α,β-unsaturated aldehyde creates an electrophilic center at the β-carbon, making it susceptible to nucleophilic attack by amino acid residues within proteins. This reaction, known as a Michael addition, typically targets the side chains of cysteine, histidine, and lysine, leading to the formation of stable covalent adducts.[2] This modification can alter the enzyme's conformation, block its active site, and ultimately inhibit its catalytic function.

Caption: Mechanism of enzyme inhibition by 4-HNA derivatives via Michael addition.

Comparative Efficacy: 4-Hydroxynonenal (4-HNE) vs. 4-Oxononenal (4-ONE)

While 4-HNE is the most studied lipid peroxidation product, other derivatives with modified structures exhibit distinct inhibitory profiles. A compelling comparison can be drawn between 4-HNE and its structurally analogous derivative, 4-oxo-2-nonenal (4-ONE). 4-ONE differs from 4-HNE by the presence of a keto group instead of a hydroxyl group at the C4 position. This seemingly minor change has profound implications for its reactivity and inhibitory potency.

A key target for both 4-HNE and 4-ONE is mitochondrial aldehyde dehydrogenase (ALDH2), an enzyme critical for detoxifying aldehydes. Studies have shown that while 4-HNE can act as both a substrate and a reversible inhibitor of ALDH2 at lower concentrations, 4-ONE is a more potent and irreversible inhibitor.[3] The increased electrophilicity of the α,β-unsaturated system in 4-ONE, due to the electron-withdrawing nature of the C4-keto group, enhances its reactivity with protein nucleophiles.[3]

Derivative Target Enzyme Inhibition Characteristics Key Findings
4-Hydroxy-2-nonenal (4-HNE) Aldehyde Dehydrogenase 2 (ALDH2)Reversible at low µM concentrationsActs as both a substrate and an inhibitor.[3]
4-Oxo-2-nonenal (4-ONE) Aldehyde Dehydrogenase 2 (ALDH2)Potent, irreversible inhibitorMore reactive with protein nucleophiles than 4-HNE.[3]

This comparison underscores a critical principle in the structure-activity relationship of 4-HNA derivatives: modifications that enhance the electrophilicity of the Michael acceptor system can lead to more potent and often irreversible enzyme inhibition.

Expanding the Toolkit: Other 4-HNA Derivatives

Research into other 4-HNA derivatives has revealed that the core structure can be modified while retaining biological activity. For instance, azido and alkynyl derivatives of HNE have been synthesized for use in "click chemistry" applications to identify protein targets. These studies have demonstrated that these modified HNE analogues are equivalent to the parent HNE in their ability to induce cellular responses, such as heme oxygenase induction and apoptosis. This indicates that the α,β-unsaturated aldehyde moiety is the primary driver of its biological activity, and modifications at other positions can be tolerated, opening avenues for the design of probes and potentially more targeted inhibitors.

Modulation of Cellular Signaling Pathways

The inhibition of key enzymes by 4-HNA and its derivatives has significant downstream consequences for cellular signaling. These molecules are not mere toxic byproducts but are now recognized as signaling mediators that can influence pathways central to inflammation, oxidative stress response, and cell fate.

Caption: Workflow for the Glutathione S-Transferase (GST) inhibition assay.

Procedure:

  • Prepare the Reaction Mixture: In each well of the 96-well plate, prepare the following reaction mixture (final volume 200 µL):

    • 150 µL Assay Buffer

    • 20 µL GST enzyme solution (diluted in assay buffer to a suitable concentration)

    • 10 µL of 4-HNA derivative at various concentrations (or solvent control).

  • Pre-incubation: Pre-incubate the plate at 25°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction: Start the reaction by adding:

    • 10 µL of 100 mM GSH

    • 10 µL of 100 mM CDNB

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki), perform the assay at various substrate (CDNB) and inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

ALDH enzymes are responsible for the oxidation of 4-HNA to its corresponding carboxylic acid, 4-hydroxy-2-nonenoic acid. Inhibition of ALDH can be assessed by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Principle: The assay measures the activity of ALDH by quantifying the production of NADH. In the presence of an inhibitor, the rate of NADH formation will decrease.

General Procedure:

  • A reaction mixture containing buffer, NAD⁺, ALDH enzyme, and the 4-HNA derivative (inhibitor) is prepared.

  • The reaction is initiated by the addition of the substrate (e.g., a specific aldehyde or 4-HNA itself).

  • The increase in absorbance at 340 nm is monitored over time.

  • Data analysis is performed similarly to the GST assay to determine IC50 and Ki values.

Conclusion and Future Directions

The study of 4-HNA derivatives as enzyme inhibitors is a rapidly evolving field with significant implications for understanding and treating diseases associated with oxidative stress. The comparative analysis of 4-HNE and 4-ONE clearly demonstrates that subtle structural modifications can dramatically alter inhibitory potency and mechanism. Future research should focus on the synthesis and evaluation of a broader range of 4-HNA derivatives to establish a more comprehensive structure-activity relationship. The development of derivatives with enhanced selectivity for specific enzyme targets could lead to novel therapeutic agents for a variety of pathological conditions. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of study.

References

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  • Doorn, J. A., & Petersen, D. R. (2005). 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal. Chemical Research in Toxicology, 18(8), 1219–1231. [Link]

  • Li, R., et al. (2024). Design, synthesis and enzymatic inhibition evaluation of novel 4-hydroxy Pd-C-Ⅲ derivatives as α-glucosidase and PTP1B dual-target inhibitors. PubMed. [Link]

  • Abbas, F., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 598-609. [Link]

  • Glutathione S-transferases Assay (GST). (n.d.). 3H Biomedical. [Link]

  • Blair, I. A. (2000). Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. Chemical Research in Toxicology, 13(9), 835-840. [Link]

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  • Sassa, T., et al. (1990). Inhibitory effect of okadaic acid derivatives on protein phosphatases. A study on structure-affinity relationship. Biochemical Journal, 269(2), 509–513. [Link]

  • Angeli, A., et al. (2022). Structure-activity relationship studies for inhibitors for vancomycin-resistant Enterococcus and human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845–1856. [Link]

  • ResearchGate. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. ResearchGate. [Link]

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  • Chen, C. H., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(23), 8527. [Link]

  • Kocić, D., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Journal of Biomolecular Structure and Dynamics, 41(16), 8036-8051. [Link]

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Validation

A Senior Application Scientist's Guide to Isotopic Labeling of 4-Hydroxynicotinic Acid for Tracer Studies

For researchers, scientists, and drug development professionals, understanding the metabolic fate of bioactive molecules is paramount. 4-Hydroxynicotinic acid (4-HNA), a metabolite of nicotinic acid (Vitamin B3), plays a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of bioactive molecules is paramount. 4-Hydroxynicotinic acid (4-HNA), a metabolite of nicotinic acid (Vitamin B3), plays a significant role in various biological processes. Tracer studies are indispensable for elucidating its metabolic pathways, and among the available techniques, stable isotope labeling stands out for its precision and safety. This guide provides an in-depth comparison of isotopic labeling of 4-HNA with other tracer methodologies, supported by experimental insights and protocols.

The Power of Stable Isotope Labeling for 4-HNA

Stable isotope labeling involves replacing one or more atoms in a molecule with their non-radioactive ("heavy") isotopes, such as Carbon-13 (¹³C), Deuterium (²H, D), or Nitrogen-15 (¹⁵N).[1][2] Unlike radioactive isotopes, stable isotopes do not decay, making them exceptionally safe for studies in humans and for long-term experiments.[1][3] The key principle is that isotopically labeled molecules are chemically identical to their natural counterparts and are thus processed by cells in the same manner.[1][4] This allows for the precise tracking of the molecule and its metabolites through complex biological systems.[]

The primary analytical techniques for detecting stable isotope-labeled compounds are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][6][7] These methods can differentiate between the "light" (natural) and "heavy" (labeled) forms of molecules based on the mass difference, enabling accurate quantification and structural elucidation of metabolites.[3]

Choosing an Isotopologue for 4-Hydroxynicotinic Acid:

The selection of the isotope and its position within the 4-HNA molecule is a critical first step.[8] Common choices include:

  • ¹³C-labeling: Incorporating ¹³C atoms into the pyridine ring or the carboxylic acid group provides a distinct mass shift that is readily detectable by MS. A uniformly labeled [U-¹³C₆]-4-HNA offers the largest mass shift, simplifying the identification of metabolites as they will all carry the ¹³C label.

  • Deuterium (²H)-labeling: Replacing hydrogen atoms with deuterium is another common strategy. However, care must be taken as some C-H bonds can be labile, potentially leading to isotope exchange with the surrounding environment.[6]

Below is a diagram illustrating potential labeling positions on the 4-hydroxynicotinic acid molecule.

Caption: Potential isotopic labeling sites on 4-Hydroxynicotinic Acid.

Synthesis of Labeled 4-HNA: The synthesis of isotopically labeled compounds is a specialized field.[9][10] For ¹³C-labeled 4-HNA, a common approach would involve using a ¹³C-labeled precursor in a multi-step synthesis. For example, a [¹³C]-labeled carbonate ester could be used in a [5+1] cyclization reaction to form the phenol core of the molecule.[11] Deuterated aromatic compounds can be synthesized using methods like copper-catalyzed reactions with deuterated water.[12]

Experimental Workflow: A Tracer Study in Practice

A typical metabolic tracer study using isotopically labeled 4-HNA follows a well-defined workflow, from administration to data analysis.

G cluster_prep Preparation cluster_sampling Sampling & Extraction cluster_analysis Analysis cluster_interpretation Interpretation A 1. Administer Labeled 4-HNA to Cell Culture or Animal Model B 2. Time-Course Sample Collection (e.g., Plasma, Urine, Tissues) A->B C 3. Quench Metabolism & Extract Metabolites B->C D 4. LC-MS/MS Analysis (Separation & Detection) C->D E 5. Data Processing: Identify Mass Shifted Peaks D->E F 6. Quantify Labeled Metabolites & Determine Isotopic Enrichment E->F G 7. Metabolic Pathway Elucidation & Flux Analysis F->G

Caption: Workflow for a metabolic tracer study using labeled 4-HNA.

Detailed Experimental Protocol: In Vitro Hepatocyte Metabolism

This protocol outlines a typical experiment to study the metabolism of 4-HNA in cultured hepatocytes.

  • Cell Culture:

    • Plate primary rat hepatocytes or a suitable human liver cell line (e.g., HepG2) in 6-well plates and culture until they reach 80-90% confluency.

  • Preparation of Labeled 4-HNA:

    • Prepare a stock solution of [U-¹³C₆]-4-hydroxynicotinic acid in a suitable solvent (e.g., DMSO or a buffered aqueous solution).

    • The final concentration in the cell culture medium should be non-toxic and physiologically relevant (e.g., 1-100 µM).[13]

  • Tracer Administration:

    • Remove the existing culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh, pre-warmed culture medium containing the desired concentration of [U-¹³C₆]-4-HNA to each well. This marks time zero.

  • Time-Course Sampling:

    • Incubate the plates at 37°C in a CO₂ incubator.

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), collect both the cell culture medium and the cells.

    • For the medium: Transfer the supernatant to a new tube.

    • For the cells (intracellular metabolites):

      • Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer.

      • Add an ice-cold extraction solvent (e.g., 80% methanol) to quench all enzymatic activity and lyse the cells.

      • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell lysates vigorously and centrifuge at high speed (e.g., 14,000 g for 10 minutes) at 4°C to pellet proteins and cell debris.[14]

    • Collect the supernatant containing the metabolites.

    • Dry the extracts under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extracts in a suitable solvent for liquid chromatography (e.g., 50% methanol).

    • Inject the samples onto an LC-MS/MS system. A reversed-phase C18 column is often suitable for separating organic acids.[15]

    • The mass spectrometer should be operated in a mode that scans for the expected masses of unlabeled 4-HNA, labeled 4-HNA, and its potential metabolites. Selective Reaction Monitoring (SRM) can be used for targeted quantification.[16]

Data Interpretation: From Mass Spectra to Metabolic Insights

The core of a tracer study lies in the analysis of the mass spectrometry data. The introduction of the stable isotope label creates a predictable mass shift. For example, if we use [U-¹³C₆]-4-HNA, the labeled molecule will have a mass that is 6 Daltons higher than the unlabeled version.

CompoundUnlabeled (¹²C) m/zLabeled ([U-¹³C₆]) m/zMass Shift (Δm/z)
4-Hydroxynicotinic Acid 140.03146.05+6
Hypothetical Metabolite A (e.g., after reduction)142.05148.07+6
Hypothetical Metabolite B (e.g., after decarboxylation)96.04101.06+5

Note: m/z values are for [M+H]⁺ ions and are illustrative.

By searching the LC-MS data for these specific mass shifts, we can identify and quantify the metabolites derived directly from the administered 4-HNA. The rate of appearance of these labeled metabolites and the disappearance of the parent compound provides crucial information about metabolic flux and pathway dynamics.[8][17]

A Comparative Guide: Stable Isotopes vs. Alternative Tracer Technologies

While stable isotope labeling is a powerful technique, other methods exist. The choice of method depends on the specific research question, available instrumentation, and safety considerations.[6]

FeatureStable Isotope Labeling (e.g., ¹³C, ¹⁵N)Radiolabeling (e.g., ¹⁴C, ³H)Fluorescent LabelingLabel-Free Quantification
Principle Mass difference detection (MS, NMR)Detection of radioactive decayDetection of light emissionMeasures endogenous compound levels
Sensitivity HighVery High[3][6]High, but depends on fluorophoreModerate to Low
Specificity Very High (distinguishes from endogenous)Very HighLow (tag can alter biology)[18]Low (no tracer involved)
Safety Non-radioactive, very safe[1][3]Radioactive, requires special handling and disposal[6]Generally safe, but some dyes can be toxicN/A
Information Metabolic fate, flux, pathway structure[8]Primarily measures uptake and distribution[6]Subcellular localization, imaging[3][19]Steady-state concentration levels
In Vivo Studies Ideal for human and long-term studies[1]Limited in humans due to radiation exposure[6]Limited by tissue penetration of lightStandard for metabolomics
Cost Moderate to High (labeled compounds, MS)High (synthesis, licensing, disposal)Moderate (dyes, microscopy)Moderate (high-resolution MS)
In-Depth Comparison:
  • Stable Isotopes vs. Radiolabeling: Historically, radioisotopes like ¹⁴C were the gold standard.[20] They offer exceptional sensitivity, allowing for the detection of very small amounts of a substance.[3] However, the significant safety concerns, regulatory hurdles, and waste disposal issues associated with radioactivity have led to a widespread shift towards stable isotopes for most metabolic studies.[6][20] Furthermore, MS analysis of stable isotopes provides richer structural information about the metabolites formed, which is often not possible with simple radioactivity counters.[6]

  • Stable Isotopes vs. Fluorescent Labeling: Fluorescent labels are excellent for visualizing where a molecule goes within a cell or tissue using microscopy.[3][18][19] However, attaching a bulky fluorescent tag to a small molecule like 4-HNA can dramatically alter its chemical properties, how it's transported across membranes, and how it interacts with enzymes.[18] This makes fluorescent labeling generally unsuitable for accurately tracing metabolic pathways, a task for which the chemically identical nature of stable isotope tracers is perfectly suited.

  • Stable Isotopes vs. Label-Free Methods: Label-free metabolomics aims to measure all detectable metabolites in a sample at their natural abundance. While powerful for discovering unexpected changes in metabolism, it provides a static snapshot. It cannot easily reveal the dynamic flow of atoms through a pathway. Tracer studies using stable isotopes are essential for moving beyond simple concentration changes to understand the underlying metabolic fluxes and pathway activities.[8]

Conclusion

For elucidating the metabolic fate of 4-hydroxynicotinic acid, stable isotope labeling coupled with mass spectrometry is the superior methodology. It offers an unparalleled combination of safety, specificity, and analytical depth, allowing researchers to track the molecule's journey through complex biological systems with high confidence. While alternative methods like radiolabeling and fluorescent tagging have their specific applications, they cannot match the power of stable isotopes for accurately mapping metabolic pathways and quantifying fluxes. By providing a clear and unambiguous way to distinguish the tracer from the endogenous pool, isotopically labeled 4-HNA enables robust and reliable insights crucial for advancing research in nutrition, pharmacology, and drug development.

References

  • Tumanov, S., & Kamrad, S. (2018). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 8(3), 44. [Link]

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Comparative

A Comparative Guide to the Synthesis of 4-Hydroxynicotinic Acid for Researchers and Drug Development Professionals

An In-Depth Analysis of Chemical and Biocatalytic Methodologies in the Pursuit of a Key Pharmaceutical Intermediate Introduction 4-Hydroxynicotinic acid, a pivotal heterocyclic building block, holds significant importanc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Chemical and Biocatalytic Methodologies in the Pursuit of a Key Pharmaceutical Intermediate

Introduction

4-Hydroxynicotinic acid, a pivotal heterocyclic building block, holds significant importance in the landscape of pharmaceutical and agrochemical research. Its structural motif is a recurring feature in a variety of biologically active molecules. Consequently, the efficient and scalable synthesis of this compound is a subject of considerable interest for chemists and process developers. This guide provides a comprehensive benchmark of the primary synthetic strategies for 4-hydroxynicotinic acid, offering a critical evaluation of both established chemical routes and emerging biocatalytic alternatives. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their respective yields, purities, and overall practicality to empower researchers in making informed decisions for their synthetic endeavors.

Chemical Synthesis Routes: A Multi-pronged Approach

The chemical synthesis of 4-hydroxynicotinic acid has traditionally relied on the transformation of readily available pyridine derivatives. The two most prominent strategies involve the conversion of 4-aminonicotinic acid via diazotization and the hydrolysis of 4-chloronicotinic acid.

Synthesis via Diazotization of 4-Aminonicotinic Acid

This classical approach leverages the Sandmeyer-type reaction, a cornerstone of aromatic chemistry. The synthesis begins with the readily available 4-aminonicotinic acid, which is converted to a diazonium salt intermediate. This unstable intermediate is then subjected to hydrolysis to yield the desired 4-hydroxynicotinic acid.

Causality of Experimental Choices: The choice of a two-step process, beginning with the synthesis of 4-aminonicotinic acid, is dictated by the commercial availability and cost-effectiveness of the starting materials. The diazotization reaction is a well-established and reliable method for introducing a hydroxyl group onto an aromatic ring via an amino precursor.

Workflow for the Synthesis of 4-Hydroxynicotinic Acid via Diazotization:

isoquinoline Isoquinoline pyridine_dicarboxylic_acid 3,4-Pyridine dicarboxylic acid isoquinoline->pyridine_dicarboxylic_acid Oxidation (HNO3/H2SO4) anhydride 3,4-Pyridine dicarboxylic anhydride pyridine_dicarboxylic_acid->anhydride Dehydration (Acetic Anhydride) amino_nicotinic_acid 4-Aminonicotinic acid anhydride->amino_nicotinic_acid Ammonolysis & Hofmann Rearrangement diazonium_salt Diazonium Salt Intermediate amino_nicotinic_acid->diazonium_salt Diazotization (NaNO2, H2SO4, 0-5 °C) hydroxy_nicotinic_acid 4-Hydroxynicotinic acid diazonium_salt->hydroxy_nicotinic_acid Hydrolysis (Heat)

Caption: Synthesis of 4-Hydroxynicotinic Acid from Isoquinoline.

Experimental Protocol: Synthesis of 4-Aminonicotinic Acid [1]

This protocol describes the synthesis of the precursor, 4-aminonicotinic acid, starting from isoquinoline.

  • Oxidation of Isoquinoline: Isoquinoline is oxidized using a mixture of nitric acid and sulfuric acid to yield 3,4-pyridinedicarboxylic acid. This step has a reported yield of up to 61%.[1]

  • Dehydration: The resulting 3,4-pyridinedicarboxylic acid is treated with acetic anhydride to form 3,4-pyridinedicarboxylic anhydride.

  • Ammonolysis and Hofmann Rearrangement: The anhydride undergoes ammonolysis followed by a Hofmann rearrangement to introduce the amino group at the 4-position, yielding 4-aminonicotinic acid.

The overall yield for this four-step synthesis of 4-aminonicotinic acid is reported to be up to 30%, with a final product purity of 98% as determined by HPLC.[1]

Experimental Protocol: Diazotization of 4-Aminonicotinic Acid and Hydrolysis

This procedure is adapted from a similar synthesis of a positional isomer and is a well-established method for this type of transformation.[2][3]

  • Dissolution and Acidification: Dissolve 4-aminonicotinic acid in an aqueous solution of sulfuric acid.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

  • Hydrolysis: After the addition of sodium nitrite is complete, heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.

  • Isolation: Cool the reaction mixture and adjust the pH to precipitate the 4-hydroxynicotinic acid. The crude product can be collected by filtration and purified by recrystallization.

Synthesis via Hydrolysis of 4-Chloronicotinic Acid

An alternative and often more direct route to 4-hydroxynicotinic acid involves the nucleophilic aromatic substitution of 4-chloronicotinic acid. This method capitalizes on the electron-deficient nature of the pyridine ring, which facilitates the displacement of the chloro substituent by a hydroxide ion.

Causality of Experimental Choices: This pathway is attractive due to its directness. The synthesis of the 4-chloronicotinic acid precursor is a critical first step. The subsequent hydrolysis is typically performed under basic conditions to promote the nucleophilic attack of the hydroxide ion.

Workflow for the Synthesis of 4-Hydroxynicotinic Acid via Hydrolysis:

chloropyridine 4-Chloropyridine chloro_nicotinic_acid 4-Chloronicotinic acid chloropyridine->chloro_nicotinic_acid Lithiation (LDA) & Carboxylation (CO2) hydroxy_nicotinic_acid 4-Hydroxynicotinic acid chloro_nicotinic_acid->hydroxy_nicotinic_acid Hydrolysis (Base, Heat)

Caption: Synthesis of 4-Hydroxynicotinic Acid from 4-Chloropyridine.

Experimental Protocol: Synthesis of 4-Chloronicotinic Acid [4][5]

  • Lithiation: Dissolve 4-chloropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Slowly add a solution of lithium diisopropylamide (LDA) in hexanes.

  • Carboxylation: After stirring at -78 °C, rapidly pour the reaction mixture over solid carbon dioxide (dry ice).

  • Workup: Allow the mixture to warm to room temperature and quench with water. After an extractive workup, acidify the aqueous phase to precipitate the 4-chloronicotinic acid. This step has a reported yield of 60-80%.[5]

Experimental Protocol: Hydrolysis of 4-Chloronicotinic Acid

This protocol is based on general procedures for the hydrolysis of chloropyridines.[6]

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-chloronicotinic acid in a basic aqueous solution (e.g., sodium hydroxide or potassium hydroxide).

  • Heating: Heat the reaction mixture to reflux for several hours to drive the hydrolysis to completion.

  • Acidification and Isolation: After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the 4-hydroxynicotinic acid.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Biocatalytic Synthesis: A Greener Horizon

The use of enzymes for the synthesis of fine chemicals is a rapidly expanding field, offering the promise of milder reaction conditions, higher selectivity, and a reduced environmental footprint. While the biocatalytic synthesis of other hydroxynicotinic acid isomers, particularly 6-hydroxynicotinic acid, is well-documented, the specific enzymatic synthesis of 4-hydroxynicotinic acid is a less explored area.[7]

The primary biocatalytic approach would involve the direct hydroxylation of nicotinic acid using a specific hydroxylase enzyme.

Workflow for Biocatalytic Synthesis:

nicotinic_acid Nicotinic Acid hydroxy_nicotinic_acid 4-Hydroxynicotinic Acid nicotinic_acid->hydroxy_nicotinic_acid Nicotinic Acid 4-Hydroxylase (Whole-cell or Isolated Enzyme)

Caption: Biocatalytic Synthesis of 4-Hydroxynicotinic Acid.

Current State and Challenges:

The direct biocatalytic hydroxylation of nicotinic acid to its 4-hydroxy isomer presents a significant challenge due to the regioselectivity of known nicotinic acid hydroxylases, which predominantly favor the 6-position.[7] The discovery or engineering of a novel hydroxylase with the desired regioselectivity for the 4-position is a key area for future research. Such a breakthrough would offer a highly attractive and sustainable route to this important molecule.

Comparative Analysis of Synthesis Methods

To facilitate a clear comparison, the key parameters of the discussed synthetic routes are summarized below.

ParameterSynthesis via DiazotizationSynthesis via HydrolysisBiocatalytic Synthesis
Starting Material 4-Aminonicotinic acid4-Chloronicotinic acidNicotinic acid
Key Transformation Diazotization-HydrolysisNucleophilic Aromatic SubstitutionEnzymatic Hydroxylation
Reported Yield Overall yield for 4-aminonicotinic acid is ~30%.[1] Yield for the final diazotization step is not explicitly reported for this specific substrate but is generally moderate to good for analogous reactions.60-80% for 4-chloronicotinic acid synthesis.[5] The subsequent hydrolysis yield is typically high.Not yet established for the 4-hydroxy isomer.
Purity High purity achievable after recrystallization (98% for precursor).[1]High purity achievable after recrystallization.Potentially very high due to enzyme selectivity.
Reaction Conditions Low temperatures for diazotization, followed by heating for hydrolysis. Use of corrosive acids and unstable intermediates.Requires strong base and elevated temperatures for hydrolysis.Mild conditions (physiological pH and temperature).
Advantages Utilizes well-established chemical transformations.More direct route compared to the diazotization method.Environmentally friendly, high selectivity, mild conditions.
Disadvantages Multi-step synthesis with a moderate overall yield. Diazonium salts are unstable and potentially hazardous.Requires the synthesis of the chlorinated precursor. Use of strong bases and high temperatures.Lack of a known or engineered enzyme with the required regioselectivity.

Conclusion and Future Outlook

For the laboratory-scale synthesis of 4-hydroxynicotinic acid, both the diazotization of 4-aminonicotinic acid and the hydrolysis of 4-chloronicotinic acid represent viable chemical routes. The choice between these two methods will likely depend on the availability and cost of the respective starting materials and the researcher's comfort level with handling the intermediates and reaction conditions involved.

The synthesis via hydrolysis of 4-chloronicotinic acid appears to be the more direct and potentially higher-yielding of the two chemical methods, provided the precursor can be efficiently prepared. The diazotization route, while longer, relies on very traditional and well-understood organic chemistry.

Looking ahead, the development of a biocatalytic route for the synthesis of 4-hydroxynicotinic acid remains a highly desirable but challenging goal. A breakthrough in enzyme discovery or protein engineering to achieve regioselective hydroxylation at the 4-position of nicotinic acid would revolutionize the production of this important building block, aligning its synthesis with the principles of green chemistry and sustainability. Continued research in this area is strongly encouraged and holds the potential for significant impact in the pharmaceutical and chemical industries.

References

  • PubChem. 4-Hydroxynicotinic acid. [Link]

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Validation

The Evolving Landscape of 4-Hydroxynicotinic Acid Derivatives: A Comparative Guide to Structural Activity Relationships

In the dynamic field of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its many derivatives, 4-hydroxynicotinic acid (also known as 4-hydroxypyridi...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its many derivatives, 4-hydroxynicotinic acid (also known as 4-hydroxypyridine-3-carboxylic acid) presents a particularly intriguing structural motif. Its inherent functionalities—a hydroxyl group, a carboxylic acid, and a pyridine ring—offer multiple points for chemical modification, paving the way for a diverse array of biological activities. This guide provides an in-depth comparison of the structural activity relationships (SAR) of 4-hydroxynicotinic acid derivatives, drawing upon experimental data from related nicotinic acid analogs to elucidate the key determinants of their efficacy as enzyme inhibitors, anticancer, and antibacterial agents.

Introduction to the 4-Hydroxynicotinic Acid Scaffold

4-Hydroxynicotinic acid exists in tautomeric equilibrium with its 4-oxo-1,4-dihydropyridine-3-carboxylic acid form.[1] This tautomerism, coupled with the electronic properties of the pyridine ring, influences the molecule's binding interactions and overall biological profile. The strategic placement of substituents on this core structure can dramatically modulate its potency and selectivity for various biological targets. This guide will explore these relationships, offering insights for researchers and drug development professionals engaged in the rational design of novel therapeutics.

Comparative Analysis of Biological Activities

Anticancer Activity: Targeting Key Kinases

Recent studies have highlighted the potential of nicotinic acid derivatives as potent anticancer agents, with a particular focus on the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Structural Activity Relationship Insights:

The anticancer activity of nicotinic acid derivatives is significantly influenced by the nature of the substituents on the pyridine ring and the amide functionality at the 3-position. Analysis of various synthesized compounds reveals several key SAR trends:

  • Amide Substitution: The presence of a substituted amide at the 3-position is crucial for activity. The nature of the substituent on the amide nitrogen plays a critical role in determining the potency.

  • Aromatic and Heterocyclic Moieties: Derivatives incorporating aromatic or heterocyclic rings, often linked through a hydrazone bridge, have demonstrated significant VEGFR-2 inhibitory activity. For instance, a nicotinamide-based derivative featuring a 4-chlorobenzylidene hydrazide moiety exhibited potent VEGFR-2 inhibition with an IC50 value of 60.83 nM.[2]

  • Role of the 4-Hydroxy Group: While direct SAR studies on a series of 4-hydroxynicotinic acid derivatives are limited, the 4-hydroxy group is postulated to enhance binding affinity through hydrogen bond interactions within the enzyme's active site. Its electron-donating nature can also influence the overall electron density of the pyridine ring, potentially modulating interactions with key amino acid residues.

  • Substitution on the Pyridine Ring: Modifications to the pyridine ring itself can impact activity. Electron-withdrawing or -donating groups at other positions can fine-tune the electronic properties of the scaffold and influence binding.

Comparative Data for Nicotinic Acid Derivatives as VEGFR-2 Inhibitors:

CompoundKey Structural FeaturesTarget Cell LineIC50 (nM)Reference
Sorafenib (Reference) Pyridine-based multi-kinase inhibitorVEGFR-253.65[2]
Compound 6 Nicotinamide with 4-chlorobenzylidene hydrazideVEGFR-260.83[2]
Compound 10 Nicotinamide with indole-3-carbaldehyde hydrazideVEGFR-263.61[2]
Compound 7 Nicotinamide with 2-hydroxybenzylidene hydrazideVEGFR-2129.30[2]

Proposed Mechanism of Action: VEGFR-2 Inhibition

The primary anticancer mechanism for these nicotinic acid derivatives is believed to be the inhibition of VEGFR-2. By binding to the ATP-binding site of the kinase domain, these compounds prevent the phosphorylation of VEGFR-2, thereby blocking downstream signaling pathways essential for angiogenesis, tumor growth, and metastasis.

VEGFR2_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGFR2 VEGFR-2 P1 P VEGFR2->P1 Autophosphorylation P2 P P1->P2 P3 P P2->P3 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P3->Downstream Activates Angiogenesis Angiogenesis, Cell Proliferation, Survival Downstream->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds Inhibitor 4-Hydroxynicotinic Acid Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: Proposed mechanism of VEGFR-2 inhibition by 4-hydroxynicotinic acid derivatives.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

  • Preparation of Reagents:

    • Recombinant human VEGFR-2 enzyme.

    • ATP and a suitable kinase buffer.

    • A specific substrate for VEGFR-2 (e.g., a synthetic peptide).

    • Test compounds (4-hydroxynicotinic acid derivatives) dissolved in DMSO.

    • A detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add the VEGFR-2 enzyme, substrate, and test compound at various concentrations to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature for a specific duration.

    • Stop the reaction and measure the amount of product formed (or remaining ATP) using the detection reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Activity

Nicotinic acid derivatives have also been explored for their antibacterial properties. The structural modifications that confer antibacterial efficacy often differ from those required for anticancer activity.

Structural Activity Relationship Insights:

  • Acylhydrazone Moiety: The introduction of an acylhydrazone linkage at the 3-position of the nicotinic acid scaffold has been shown to be a key determinant of antibacterial activity.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the acylhydrazone moiety significantly influence the antibacterial spectrum and potency. For example, a derivative with a 5-nitrofuran substituent demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3]

  • The 4-Hydroxy Group's Potential Role: The 4-hydroxy group could potentially enhance antibacterial activity by increasing the compound's polarity, which may facilitate cell wall penetration, or by acting as a hydrogen bond donor to interact with bacterial enzymes.

  • Lipophilicity: A balance between hydrophilic and lipophilic properties is crucial for effective antibacterial agents to enable them to cross the bacterial cell membrane.

Comparative Data for Nicotinic Acid Derivatives as Antibacterial Agents:

CompoundKey Structural FeaturesBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin (Reference) Fluoroquinolone antibioticS. aureus-[4]
Compound 13 Nicotinic acid acylhydrazone with a phenyl groupS. epidermidis ATCC 122281.95[3]
Compound 13 Nicotinic acid acylhydrazone with a phenyl groupS. aureus ATCC 43300 (MRSA)7.81[3]
Compound 25 1,3,4-Oxadiazoline from nicotinic acid with a 5-nitrofuranB. subtilis ATCC 66337.81[3]
Compound 25 1,3,4-Oxadiazoline from nicotinic acid with a 5-nitrofuranS. aureus ATCC 65387.81[3]

Proposed Mechanism of Action: Bacterial Enzyme Inhibition

While the exact mechanism for many nicotinic acid-based antibacterial agents is still under investigation, molecular docking studies suggest that they may act by inhibiting essential bacterial enzymes. For instance, some derivatives have shown potential to bind to and inhibit Escherichia coli Nitroreductase, an enzyme involved in various metabolic pathways.[5]

Antibacterial_Mechanism cluster_0 Bacterial Cell Enzyme Bacterial Enzyme (e.g., Nitroreductase) Metabolism Essential Metabolic Pathway Enzyme->Metabolism Catalyzes Bacterial Growth\nand Survival Bacterial Growth and Survival Metabolism->Bacterial Growth\nand Survival Inhibitor 4-Hydroxynicotinic Acid Derivative Inhibitor->Enzyme Inhibits Inhibitor->Bacterial Growth\nand Survival Prevents

Caption: Putative mechanism of antibacterial action via enzyme inhibition.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Materials:

    • Bacterial strains of interest (e.g., S. aureus, E. coli).

    • Appropriate broth medium (e.g., Mueller-Hinton broth).

    • Test compounds serially diluted in the broth.

    • Positive control (a known antibiotic) and negative control (broth with solvent).

  • Assay Procedure:

    • Inoculate the wells of a 96-well microplate with a standardized bacterial suspension.

    • Add the serially diluted test compounds to the wells.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Tyrosinase Inhibition: A Cosmeceutical Application

4-Hydroxynicotinic acid derivatives also show promise as tyrosinase inhibitors, making them potential agents for treating hyperpigmentation and for use in skin-lightening cosmetic products.

Structural Activity Relationship Insights:

  • Hydroxamic Acid Moiety: The conversion of the carboxylic acid at the 3-position to a hydroxamic acid can significantly enhance tyrosinase inhibitory activity. Nicotinic acid hydroxamate (NAH) has been shown to be a potent inhibitor of mushroom tyrosinase.[6]

  • The 4-Hydroxy Group: The 4-hydroxy group on the pyridine ring is a key feature for tyrosinase inhibition, likely mimicking the phenolic substrate of the enzyme (tyrosine) and enabling competitive binding.

  • Comparison with Other Isomers: Studies have shown that the position of the hydroxyl group is critical. For instance, 4-hydroxynicotinic acid derivatives are generally more potent tyrosinase inhibitors than their 2- or 6-hydroxy counterparts.

  • Substituent Effects: The introduction of other substituents on the pyridine ring can modulate the inhibitory activity, although a systematic SAR in this area is still emerging.

Comparative Data for Nicotinic Acid Derivatives as Tyrosinase Inhibitors:

CompoundKey Structural FeaturesEnzyme SourceIC50 (µM)Reference
Kojic Acid (Reference) A well-known tyrosinase inhibitorMushroom18.25[7]
Nicotinic Acid Hydroxamate (NAH) Hydroxamic acid at the 3-positionMushroom (monophenolase)2[6]
Nicotinic Acid Hydroxamate (NAH) Hydroxamic acid at the 3-positionMushroom (diphenolase)1[6]
Nicotinamide Amide at the 3-positionMushroom>1000[6]
Methyl Nicotinate Methyl ester at the 3-positionMushroom>1000[6]

Proposed Mechanism of Action: Competitive Inhibition of Tyrosinase

4-Hydroxynicotinic acid derivatives, particularly those with a 4-hydroxy group, are thought to act as competitive inhibitors of tyrosinase. They likely bind to the active site of the enzyme, which contains a dicopper center, preventing the natural substrate, tyrosine, from binding and being oxidized to dopaquinone, the precursor of melanin. The 4-hydroxy group and the pyridine nitrogen can chelate the copper ions in the active site.

Tyrosinase_Inhibition cluster_0 Tyrosinase Active Site Tyrosinase Tyrosinase (Cu2+) Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Catalyzes Oxidation Tyrosine Tyrosine (Substrate) Tyrosine->Tyrosinase Binds Inhibitor 4-Hydroxynicotinic Acid Derivative Inhibitor->Tyrosinase Competitively Inhibits Melanin Melanin Dopaquinone->Melanin Leads to

Caption: Competitive inhibition of tyrosinase by 4-hydroxynicotinic acid derivatives.

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

  • Preparation of Reagents:

    • Mushroom tyrosinase solution in phosphate buffer (pH 6.8).

    • L-DOPA solution in phosphate buffer (as the substrate).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Phosphate buffer (pH 6.8).

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations, followed by the tyrosinase solution.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding the L-DOPA solution.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

    • Determine the percentage of inhibition for each compound concentration relative to the control (without inhibitor).

    • Calculate the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The 4-hydroxynicotinic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. While direct and comprehensive SAR studies on this specific scaffold are still emerging, the analysis of related nicotinic acid derivatives provides valuable insights into the key structural features that govern their anticancer, antibacterial, and tyrosinase inhibitory properties.

Future research should focus on the systematic synthesis and biological evaluation of a library of 4-hydroxynicotinic acid derivatives with diverse substitutions at various positions of the pyridine ring and modifications of the carboxylic acid group. Such studies, coupled with computational modeling and mechanistic investigations, will be instrumental in elucidating a more complete SAR and in the rational design of next-generation drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and dermatology.

References

  • Lin, Y. S., Chen, C. H., & Hou, W. C. (2012). Nicotinic Acid Hydroxamate Downregulated the Melanin Synthesis and Tyrosinase Activity through Activating the MEK/ERK and AKT/GSK3β Signaling Pathways. Journal of Agricultural and Food Chemistry, 60(15), 3845–3852. [Link]

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  • Slominski, A., et al. (2018). Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation. Journal of Investigative Dermatology, 138(7), 1475-1482. [Link]

  • Abdelgawad, M. A., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(15), 4987. [Link]

  • Lin, C. F., et al. (2020). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. International Journal of Molecular Sciences, 21(18), 6867. [Link]

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  • El-Sayed, N. N. E., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. Scientific Reports, 12(1), 1-22. [Link]

  • Zavrsnik, D., et al. (2007). Synthesis, structure and antibacterial activity of 3-substituted derivatives of 4-hydroxycoumarin. Acta Chimica Slovenica, 54(3), 553-557. [Link]

  • Kim, D., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(2), 896. [Link]

  • Abdelgawad, M. A., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 27(15), 4987. [Link]

  • Chen, W. C., et al. (2023). Inhibition of Tyrosinase and Melanogenesis by Carboxylic Acids: Mechanistic Insights and Safety Evaluation. International Journal of Molecular Sciences, 24(6), 5571. [Link]

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Comparative

A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC): A Case Study of 4-Hydroxynicotinic Acid

This guide provides a comprehensive framework for understanding and establishing an In Vitro-In Vivo Correlation (IVIVC). We will navigate the critical path from initial laboratory assays to whole-organism studies, using...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding and establishing an In Vitro-In Vivo Correlation (IVIVC). We will navigate the critical path from initial laboratory assays to whole-organism studies, using the compound 4-Hydroxynicotinic acid as a practical example. The objective is not merely to present protocols, but to elucidate the scientific rationale behind each step, enabling researchers to design robust experiments that bridge the gap between benchtop data and preclinical outcomes.

For the purpose of this guide, we will hypothesize a plausible biological activity for 4-Hydroxynicotinic acid (4-HNA), a compound known primarily as a chemical intermediate[1][2]. Let us assume our initial screening has identified it as a potent inhibitor of "Metabolic Enzyme X" (MEX), a hypothetical enzyme implicated in an inflammatory pathway. This guide will walk through the process of characterizing this inhibition in vitro and correlating it with its efficacy in vivo.

Part 1: The Foundation - In Vitro Activity Characterization

The journey begins in vitro, where we can study the compound's effect in a controlled environment, free from the complexities of a whole organism. The goal here is to determine the intrinsic potency of 4-HNA directly on its target and within a cellular context.

Biochemical Assay: Direct Target Engagement

Expertise & Causality: The first logical step is a cell-free biochemical assay. This approach isolates the target enzyme (MEX) and the inhibitor (4-HNA) from all other biological variables, such as cell membrane permeability, efflux pumps, or intracellular metabolism. This ensures the data we generate—specifically the half-maximal inhibitory concentration (IC50)—reflects the true, direct inhibitory potential of the compound on its target. A low IC50 in this assay is the first gatekeeper for proceeding with a compound.

A standard approach involves monitoring the rate of a substrate being converted to a product by MEX, where the product is either chromogenic, fluorogenic, or can be detected by mass spectrometry.

Protocol: Cell-Free Enzymatic Assay for MEX Inhibition

  • Reagent Preparation:

    • Prepare a 10X assay buffer (e.g., 500 mM Tris-HCl, pH 7.5, 100 mM MgCl₂, 10 mM DTT).

    • Dilute recombinant human MEX enzyme to a working concentration of 2X (e.g., 2 nM) in 1X assay buffer.

    • Dilute the fluorogenic substrate to a 2X working concentration (e.g., 20 µM) in 1X assay buffer.

    • Prepare a serial dilution of 4-HNA in 100% DMSO, starting at 10 mM. Then, create a 4X working concentration plate by diluting the DMSO stock into 1X assay buffer. Include a known MEX inhibitor as a positive control and DMSO alone as a negative (vehicle) control.

  • Assay Execution (384-well plate format):

    • Add 5 µL of 4X 4-HNA solution or controls to the appropriate wells.

    • Add 10 µL of 2X MEX enzyme solution to all wells.

    • Incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of 2X substrate solution.

    • Immediately begin kinetic reading on a plate reader (Excitation/Emission appropriate for the substrate) at 37°C for 60 minutes, taking a reading every minute.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the log of 4-HNA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Target Engagement in a Biological Context

Expertise & Causality: A promising IC50 is not enough. A compound must be able to cross the cell membrane, evade efflux pumps, and remain stable long enough to engage its target inside a cell. A cell-based assay provides the next level of validation. Here, we measure the half-maximal effective concentration (EC50), which represents the potency of the compound in a living system. A significant drop in potency (a much higher EC50 compared to the IC50) can indicate problems with cell permeability or stability.

For this, we use a cell line that endogenously expresses MEX and where MEX activity leads to a measurable downstream event (e.g., production of a specific cytokine).

Protocol: Cellular Target Engagement Assay

  • Cell Culture:

    • Culture a relevant cell line (e.g., a human macrophage cell line) in appropriate media until 80-90% confluency.

  • Assay Preparation:

    • Seed the cells into a 96-well culture plate at a density of 50,000 cells/well and incubate overnight.

    • Prepare a 2X serial dilution of 4-HNA in culture media.

  • Compound Treatment and Stimulation:

    • Remove the old media from the cells and add 100 µL of the 2X 4-HNA dilutions. Incubate for 2 hours.

    • Add a stimulating agent (e.g., LPS) to induce the inflammatory pathway and activate MEX.

    • Incubate for an additional 24 hours.

  • Endpoint Measurement:

    • Collect the cell supernatant.

    • Measure the concentration of the downstream product (e.g., a specific cytokine) using a validated ELISA kit.

  • Data Analysis:

    • Normalize the cytokine levels to the vehicle control (100%) and a non-stimulated control (0%).

    • Plot the percent inhibition against the log of 4-HNA concentration to determine the EC50 value.

Part 2: The Reality Check - In Vivo Assessment

With strong in vitro data, we move to in vivo models. These studies are essential to understand how the compound behaves in a complex organism, addressing critical questions of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

Pharmacokinetic (PK) Study

Expertise & Causality: A compound is useless if it cannot reach its target in the body at a sufficient concentration and for a sufficient duration. A PK study is designed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 4-HNA. Key parameters like maximum concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve, AUC) are measured. This data is the cornerstone of establishing an IVIVC, as it provides the in vivo exposure levels that can be correlated with the in vitro potency.[3]

Protocol: Rodent Pharmacokinetic Study

  • Animal Model:

    • Use male Sprague-Dawley rats (n=3 per time point).

  • Dosing:

    • Administer a single dose of 4-HNA (e.g., 10 mg/kg) via oral gavage (PO) and a separate cohort via intravenous injection (IV) to determine bioavailability.

  • Sample Collection:

    • Collect blood samples (approx. 100 µL) via the tail vein at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Analysis:

    • Process the blood to plasma.

    • Quantify the concentration of 4-HNA in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[4]

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, half-life t½, Clearance).[5]

Pharmacodynamic (PD) / Efficacy Study

Expertise & Causality: This study connects drug exposure to a biological effect. The goal is to determine the dose of 4-HNA required to produce a therapeutic effect, defined as the half-maximal effective dose (ED50). By running the PD study in parallel with PK, we can establish a clear relationship between the concentration of the drug in the plasma and the level of target inhibition or disease modification.

Protocol: Rodent Model of Inflammation

  • Animal Model:

    • Use a mouse model of inflammation where the MEX enzyme is known to play a key role (e.g., carrageenan-induced paw edema).

  • Study Design:

    • Divide animals into groups (n=8-10 per group): Vehicle control, positive control (e.g., a known anti-inflammatory drug), and multiple dose groups of 4-HNA (e.g., 1, 3, 10, 30 mg/kg).

  • Dosing and Efficacy Measurement:

    • Administer the compounds orally.

    • After a set time (based on Tmax from the PK study), induce inflammation by injecting carrageenan into the paw.

    • Measure the paw volume (edema) at regular intervals for several hours.

  • Data Analysis:

    • Calculate the percent inhibition of edema for each dose group compared to the vehicle control.

    • Plot the percent inhibition against the log of the dose to determine the ED50.

Part 3: Bridging the Gap - The IVIVC Analysis

The IVIVC is where all the data converges. It is a predictive mathematical model that relates our in vitro results to the in vivo response.[6][7] Its successful development can streamline future work, reduce the need for extensive animal studies, and provide a robust framework for quality control.[8][9][10]

Data Consolidation and Comparison

First, we summarize the key quantitative data in a structured table. This allows for a direct and objective comparison of the compound's performance across different experimental systems.

ParameterValueSystemImplication
IC50 50 nMBiochemicalIntrinsic potency against the isolated enzyme.
EC50 250 nMCell-BasedPotency in a cellular context; accounts for permeability.
Cmax (at 10 mg/kg) 1.5 µM (1500 nM)In Vivo (PK)Peak plasma concentration achieved.
AUC (0-24h) 6,000 nM*hIn Vivo (PK)Total drug exposure over 24 hours.
ED50 8 mg/kgIn Vivo (PD)Dose required for 50% therapeutic effect.
Analysis of the In Vitro to In Vivo Discrepancy

From the table, we observe a classic scenario:

  • IC50 to EC50 Shift: The potency dropped 5-fold from the biochemical to the cell-based assay (50 nM vs. 250 nM). This is a common and acceptable shift, suggesting that while 4-HNA is cell-permeable, factors like membrane transport or minor intracellular metabolism may slightly reduce its effective concentration at the target.

  • EC50 to In Vivo Efficacy: The Cmax achieved at an efficacious dose (10 mg/kg) is 1500 nM. This concentration is 6-fold higher than the cellular EC50 (1500 nM / 250 nM). This discrepancy is the core of the IVIVC challenge and can be attributed to several in vivo-specific factors:

    • Protein Binding: A significant fraction of 4-HNA may be bound to plasma proteins (like albumin), rendering it unable to engage the target. Only the "free" fraction is active.

    • First-Pass Metabolism: After oral absorption, the compound passes through the liver, where it may be partially metabolized before reaching systemic circulation.

    • Tissue Distribution: The concentration in the plasma may not accurately reflect the concentration in the target tissue where the MEX enzyme resides.

Visualizing the IVIVC Workflow

The entire process, from initial discovery to preclinical correlation, can be visualized as a logical progression.

IVIVC_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Correlation biochem Biochemical Assay (Determine IC50) cell_based Cell-Based Assay (Determine EC50) biochem->cell_based Confirms Permeability pk_study Pharmacokinetics (PK) (Determine Cmax, AUC) cell_based->pk_study Proceed if Potent ivivc IVIVC Analysis (Correlate Exposure & Efficacy) pk_study->ivivc pd_study Efficacy Study (PD) (Determine ED50) pd_study->ivivc

Caption: High-level workflow from in vitro characterization to in vivo studies and final IVIVC analysis.

Visualizing the Mechanism of Action

A simple diagram helps illustrate the fundamental interaction being studied at the molecular level.

MOA_Diagram Substrate Inflammatory Substrate Enzyme Metabolic Enzyme X (MEX) Substrate->Enzyme Binds Product Pro-inflammatory Product Enzyme->Product Catalyzes Inhibitor 4-Hydroxynicotinic Acid Inhibitor->Enzyme Inhibits

Caption: Inhibition of Metabolic Enzyme X by 4-Hydroxynicotinic acid, blocking product formation.

Conclusion

Establishing an In Vitro-In Vivo Correlation is a foundational pillar of modern drug development. It transforms disparate data points from biochemical, cellular, and organismal studies into a cohesive, predictive model. By systematically evaluating 4-Hydroxynicotinic acid's hypothetical activity from the simplest in vitro system to a complex in vivo model, we have demonstrated how to quantify its potency and efficacy, and more importantly, how to rationally analyze the inevitable discrepancies that arise. This integrated approach not only builds confidence in a compound's therapeutic potential but also provides an invaluable, data-driven framework to guide its journey from the laboratory to the clinic.

References

  • Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development.
  • Jaleh, V. et al. In vitro - in vivo correlation: from theory to applications. PubMed.
  • Jaber, A. et al. In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central.
  • Patel, R. et al. In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
  • Premier Consulting. CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • National Center for Biotechnology Information. 4-Hydroxynicotinic acid | C6H5NO3 | CID 69113. PubChem.
  • ChemicalBook. 4-Hydroxynicotinic acid | 609-70-1.
  • Wang, C. et al. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI.
  • Huneif, M. et al. Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. Arabian Journal of Chemistry.
  • Smolecule. Buy 4-Hydroxynicotinic acid | 609-70-1.
  • MDPI. Pharmacokinetics and Drug Interactions.
  • Zhang, L. et al. Determination and Pharmacokinetic Profiles of Four Active Components From Scrophularia ningpoensis Hemsl. in Rats. Frontiers.
  • Kopecký, O. et al. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. NIH.

Sources

Validation

A Comparative Analysis of 4-Hydroxynonenal and Nicotinic Acid: Distinct Origins and Divergent Signaling in Cellular Stress and Inflammation

This guide provides a detailed comparative analysis of 4-hydroxynonenal (4-HNA) and nicotinic acid. It is crucial to establish at the outset that a common misconception positions nicotinic acid as a parent compound to 4-...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 4-hydroxynonenal (4-HNA) and nicotinic acid. It is crucial to establish at the outset that a common misconception positions nicotinic acid as a parent compound to 4-HNA. This is biochemically incorrect. 4-HNA is an α,β-unsaturated hydroxyalkenal that arises endogenously from the peroxidation of ω-6 polyunsaturated fatty acids, serving as a key biomarker and effector of oxidative stress. In contrast, nicotinic acid, also known as niacin or vitamin B3, is an essential nutrient obtained through diet or synthesized from tryptophan, playing a vital role as a precursor to coenzymes like NAD and NADP.

This document, therefore, will not compare these compounds from a flawed premise of a parent-derivative relationship. Instead, it will offer a more scientifically salient comparison of their distinct and divergent roles as signaling molecules, particularly focusing on their impact on inflammatory and cellular stress pathways. We will explore their disparate mechanisms of action, provide experimental frameworks for their study, and present data-driven comparisons of their effects.

Physicochemical and Biological Profiles

A foundational understanding of their distinct properties is essential before delving into their signaling roles.

Property4-Hydroxynonenal (4-HNA)Nicotinic Acid (Niacin)
Chemical Class α,β-Unsaturated AldehydeCarboxylic Acid
Origin Endogenous; product of lipid peroxidation of ω-6 fatty acids (e.g., arachidonic acid).Exogenous (dietary vitamin B3) or endogenous (from tryptophan).
Primary Biological Role Biomarker and mediator of oxidative stress; signaling molecule.Essential nutrient; precursor to NAD+/NADP+.
Key Molecular Feature Electrophilic α,β-unsaturated bond and aldehyde group.Carboxyl group on a pyridine ring.
Primary Receptor/Target Covalently modifies nucleophilic residues (Cys, His, Lys) on proteins.G-protein coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G.
Pathophysiological Relevance Implicated in cardiovascular diseases, neurodegenerative disorders, and cancer.Used therapeutically for dyslipidemia; deficiency causes pellagra.

Divergent Signaling in Inflammation and Oxidative Stress

While both molecules influence inflammatory pathways, their mechanisms are fundamentally different. 4-HNA is often a pro-inflammatory and pro-oxidative stress signal, while nicotinic acid can have context-dependent pro- and anti-inflammatory effects mediated by a specific cell surface receptor.

4-HNA: The Electrophilic Stress Signal

4-HNA exerts its effects primarily through its high reactivity as an electrophile. It readily forms covalent adducts with proteins, altering their structure and function. A key pathway influenced by 4-HNA is the Keap1-Nrf2 antioxidant response system.

  • Mechanism of Action: Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and degradation. Electrophiles like 4-HNA can covalently modify specific cysteine residues on Keap1. This modification inhibits Keap1's ability to target Nrf2 for degradation. Consequently, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a suite of cytoprotective genes, including those for glutathione synthesis and antioxidant enzymes.

However, at higher concentrations, 4-HNA can overwhelm cellular defenses, leading to protein adduction, enzyme inactivation, and activation of pro-inflammatory pathways like NF-κB, ultimately contributing to cellular damage.

4-HNA Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUFA Polyunsaturated Fatty Acids ROS Reactive Oxygen Species (ROS) PUFA->ROS Oxidative Stress 4HNA 4-HNA ROS->4HNA Lipid Peroxidation Keap1 Keap1 4HNA->Keap1 Covalent Modification (Inhibition) IKK IKK Complex 4HNA->IKK Inhibits Phosphorylation (Context-dependent) Nrf2 Nrf2 Proteasome Proteasome Degradation Nrf2->Proteasome Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds Cytoprotective_Genes Cytoprotective Genes (e.g., GST, NQO1) ARE->Cytoprotective_Genes Induces Transcription Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Inflammatory_Genes Induces Transcription

Caption: Dual signaling roles of 4-HNA in cellular stress responses.

Nicotinic Acid: Receptor-Mediated Immunomodulation

Nicotinic acid's effects on inflammation are primarily initiated by its binding to the G-protein coupled receptor GPR109A, which is highly expressed on adipocytes and immune cells like neutrophils and macrophages.

  • Mechanism of Action:

    • Binding and G-protein Activation: Nicotinic acid binds to GPR109A, activating the inhibitory G-protein, Gi.

    • cAMP Inhibition: The activated Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can have various downstream effects, including the modulation of inflammatory cytokine production.

    • Prostaglandin Release (Vasodilation/Flushing): A well-known side effect of high-dose nicotinic acid therapy is cutaneous flushing. This is mediated by GPR109A activation in skin Langerhans cells, leading to the rapid synthesis and release of prostaglandins (primarily PGD2 and PGE2), which cause vasodilation.

    • Anti-inflammatory Effects: The binding of nicotinic acid to GPR109A on immune cells can exert anti-inflammatory effects. For example, in macrophages, it can inhibit the secretion of pro-inflammatory cytokines. This is a key mechanism behind its therapeutic investigation for conditions like atherosclerosis, which has a significant inflammatory component.

Nicotinic_Acid_Signaling cluster_membrane Cell Membrane (Macrophage / Langerhans Cell) cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects NA Nicotinic Acid GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Produces PLC Phospholipase C (PLC) AA Arachidonic Acid (AA) PLC->AA Releases PKA Protein Kinase A (PKA) cAMP->PKA Activates AntiInflammatory Decreased Pro-inflammatory Cytokine Secretion PKA->AntiInflammatory Leads to COX COX-1/2 AA->COX Metabolizes PGs Prostaglandins (PGD2, PGE2) COX->PGs Synthesizes Flushing Vasodilation (Flushing) PGs->Flushing Causes

Caption: Receptor-mediated signaling of Nicotinic Acid via GPR109A.

Experimental Methodologies for Comparative Analysis

To objectively compare the distinct biological activities of 4-HNA and nicotinic acid, a series of well-defined in vitro experiments are necessary. The following protocols provide a framework for assessing their impact on key signaling pathways in a relevant cell line, such as the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells.

General Cell Culture and Differentiation
  • Cell Line: THP-1 human monocytic cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Differentiation Protocol: To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 5 x 10^5 cells/mL and treat with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours. After differentiation, replace the PMA-containing medium with fresh, complete medium and allow the cells to rest for 24 hours before treatment.

Experiment 1: Assessment of Nrf2 Nuclear Translocation

This experiment compares the ability of 4-HNA (an electrophile) and nicotinic acid (a receptor agonist) to induce the antioxidant response.

  • Objective: To quantify the nuclear translocation of the Nrf2 transcription factor.

  • Methodology:

    • Cell Plating: Seed differentiated THP-1 cells in 6-well plates.

    • Treatment: Treat cells with varying concentrations of 4-HNA (e.g., 1, 5, 10 µM) or nicotinic acid (e.g., 10, 100, 500 µM) for a specified time (e.g., 4 hours). Include a vehicle control (e.g., DMSO for 4-HNA, PBS for nicotinic acid).

    • Nuclear Extraction: Following treatment, wash cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents).

    • Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.

    • Western Blotting: Analyze 20-30 µg of nuclear protein extract by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody against Nrf2. Use an antibody against a nuclear loading control (e.g., Lamin B1 or Histone H3) to ensure equal loading.

    • Densitometry: Quantify the band intensity using imaging software (e.g., ImageJ). Normalize the Nrf2 signal to the loading control signal.

  • Expected Outcome: 4-HNA is expected to cause a dose-dependent increase in nuclear Nrf2. Nicotinic acid is not expected to directly induce Nrf2 translocation via its receptor-mediated mechanism.

Experiment 2: Measurement of Pro-inflammatory Cytokine Secretion

This experiment compares the effects of both compounds on an inflammatory response.

  • Objective: To measure the secretion of the pro-inflammatory cytokine TNF-α.

  • Methodology:

    • Cell Plating: Seed differentiated THP-1 cells in a 24-well plate.

    • Pre-treatment: Pre-treat cells with 4-HNA or nicotinic acid for 1 hour.

    • Inflammatory Stimulus: Add Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to all wells except the negative control, to induce an inflammatory response.

    • Incubation: Incubate the cells for 6-8 hours.

    • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove cellular debris.

    • ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Expected Outcome: Nicotinic acid is expected to suppress LPS-induced TNF-α secretion in a dose-dependent manner. The effect of 4-HNA can be complex; at low concentrations, it may have inhibitory effects on NF-κB, but at higher, cytotoxic concentrations, it could exacerbate inflammation.[1][2][3]

Summary of Comparative Effects and Data Interpretation

The results from these experiments will highlight the fundamentally different ways these two molecules interact with cellular systems.

Parameter4-HNANicotinic AcidUnderlying Mechanism
Nrf2 Nuclear Translocation Induces No Direct Effect 4-HNA is an electrophile that modifies Keap1; Nicotinic acid acts on GPR109A.
LPS-induced TNF-α Secretion Variable (Context-Dependent) Inhibits 4-HNA can modulate NF-κB signaling; Nicotinic acid inhibits cAMP via GPR109A/Gi.
Primary Cellular Sensor Nucleophilic amino acid residues (Cys, His, Lys)GPR109ACovalent adduction vs. reversible receptor binding.
Nature of Signal Stress-induced, often damagingReceptor-mediated, physiological/pharmacologicalEndogenous damage signal vs. exogenous ligand.

Interpretation of Results: A significant increase in nuclear Nrf2 following 4-HNA treatment, but not nicotinic acid treatment, would confirm their distinct mechanisms of initiating cellular responses. Conversely, a reduction in LPS-induced TNF-α by nicotinic acid, but a variable or absent effect from non-toxic doses of 4-HNA, would demonstrate their divergent roles in modulating immune cell activation. 4-HNA's effects are a direct consequence of its chemical reactivity, leading to covalent modification of proteins. Nicotinic acid's effects are mediated by a specific, high-affinity receptor, triggering a well-defined G-protein signaling cascade.

Conclusion

While both 4-hydroxynonenal and nicotinic acid are small molecules that can significantly influence cellular signaling, they are neither structurally nor functionally analogous. 4-HNA is an endogenous biomarker of lipid peroxidation that acts as a reactive electrophile, primarily signaling through covalent protein modification to trigger stress-response pathways like Keap1-Nrf2. Its effects are often associated with the pathophysiology of diseases involving oxidative stress. In contrast, nicotinic acid is a vitamin and a pharmacological agent that signals through a specific G-protein coupled receptor, GPR109A, to modulate metabolic and inflammatory pathways.

The comparative experimental framework provided herein allows researchers to dissect these distinct mechanisms. Understanding these differences is critical for drug development professionals and scientists investigating the complex interplay between oxidative stress, metabolism, and inflammation. Misunderstanding their origins and mechanisms could lead to flawed experimental design and incorrect interpretation of results. This guide serves to clarify their roles and provide a robust basis for their scientific investigation.

References

  • Title: The mechanism of action of 4-hydroxynonenal in cell injury. Source: PubMed URL: [Link]

  • Title: Roles of the Lipid Peroxidation Product 4-Hydroxynonenal in Obesity, the Metabolic Syndrome, and Associated Vascular and Neurodegenerative Disorders. Source: PMC - NIH URL: [Link]

  • Title: Inhibition of NF-κB activation by 4-hydroxynonenal contributes to liver injury in a mouse model of alcoholic liver disease. Source: PubMed URL: [Link]

  • Title: Activation of proinflammatory signaling by 4-hydroxynonenal-Src adducts in aged kidneys. Source: Aging (Albany NY) URL: [Link]

  • Title: 4-Hydroxynonenal prevents NF-kappaB activation and tumor necrosis factor expression by inhibiting IkappaB phosphorylation and subsequent proteolysis. Source: PubMed URL: [Link]

  • Title: Activation of NRF2 signaling pathway by 4-HNE. Source: ResearchGate URL: [Link]

  • Title: The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer. Source: PMC - NIH URL: [Link]

  • Title: The mechanism and mitigation of niacin-induced flushing. Source: PMC - NIH URL: [Link]

  • Title: Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway. Source: Mediators of Inflammation URL: [Link]

  • Title: Evidence That Niacin Inhibits Acute Vascular Inflammation and Improves Endothelial Dysfunction Independent of Changes in Plasma Lipids. Source: Arteriosclerosis, Thrombosis, and Vascular Biology URL: [Link]

  • Title: Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. Source: The Open Cardiovascular Medicine Journal URL: [Link]

  • Title: Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Source: Journal of Clinical Investigation URL: [Link]

  • Title: Nicotinic acid-induced flushing is mediated by activation of epidermal langerhans cells. Source: Journal of Clinical Investigation URL: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxynicotinic Acid

For laboratory professionals engaged in advanced research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and...

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in advanced research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a comprehensive, technically-grounded protocol for the proper disposal of 4-Hydroxynicotinic acid, moving beyond simple instructions to explain the critical regulatory and safety rationale behind each step.

Immediate Safety & Handling Protocol: The First Line of Defense

Before any disposal procedure, ensuring personal and environmental safety is paramount. 4-Hydroxynicotinic acid is classified as a skin and eye irritant and is harmful if swallowed.[1] Therefore, strict adherence to safety protocols during handling and segregation is the foundational step of proper disposal.

Table 1: Essential Safety and Handling Data for 4-Hydroxynicotinic Acid

ParameterSpecificationRationale
GHS Hazard Codes H315 (Skin Irritation), H319 (Serious Eye Irritation), H302 (Harmful if Swallowed)[1]Dictates the minimum required PPE to prevent personal exposure.
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or contact with airborne powder.
Hand Protection Chemically resistant nitrile gloves.Prevents direct skin contact, which can cause irritation.[1]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Work Area Chemical fume hood.Minimizes the risk of inhaling fine dust particles, especially when handling the solid compound.

In the event of a spill, the immediate priority is to contain the material and prevent exposure.

  • Minor Spills (Solid):

    • Avoid breathing dust.

    • Gently sweep or vacuum the material, avoiding dust generation. Use equipment designed to be grounded to prevent static discharge.

    • Place the collected material into a clean, dry, properly labeled container for hazardous waste.

  • Major Spills:

    • Evacuate and secure the area.

    • Alert your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent the spill from entering drains or waterways.

Waste Characterization: The Regulatory Cornerstone

The cornerstone of compliant chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA). The first and most critical step is to determine if the waste is "hazardous" as defined by federal regulations, specifically 40 CFR Part 261 .[2][3] A waste is considered hazardous if it is either specifically "listed" or if it exhibits one of four "characteristics."

4-Hydroxynicotinic acid is not a specifically listed hazardous waste. Therefore, the determination rests on whether it exhibits any of the four characteristics of hazardous waste.[4][5][6]

  • Ignitability (D001): This applies to liquids with a low flash point or solids that can readily catch fire. 4-Hydroxynicotinic acid is a stable solid with a high melting point and does not meet this characteristic.

  • Reactivity (D003): This applies to wastes that are unstable, react violently with water, or can generate toxic gases. 4-Hydroxynicotinic acid is chemically stable and does not exhibit these properties under normal conditions.

  • Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates leaching in a landfill.[6] There is no data to suggest that 4-Hydroxynicotinic acid would leach any of the 40 specific contaminants at concentrations above the regulatory limits.

  • Corrosivity (D002): This characteristic applies to aqueous wastes with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel.[5][6] As a carboxylic acid, 4-Hydroxynicotinic acid is acidic. While the solid itself is not an aqueous waste, solutions of this compound or waste mixtures containing it could potentially be corrosive. Therefore, any aqueous waste containing 4-Hydroxynicotinic acid must be tested for its pH.

Step-by-Step Disposal Workflow

The following workflow ensures a compliant and safe disposal process, managed through your institution's EHS office and their contracted hazardous waste disposal service.

  • Action: Collect all waste containing 4-Hydroxynicotinic acid (e.g., leftover solid, contaminated wipes, spilled material, reaction mixtures) in a dedicated waste container.

  • Causality: Do not mix this waste with other waste streams (e.g., halogenated solvents, heavy metals) unless explicitly permitted by your EHS guidelines. Improper mixing can create dangerous reactions or significantly increase disposal costs.

  • Action: Use a chemically compatible container, typically high-density polyethylene (HDPE), with a secure, tight-fitting lid. Immediately label the container with a "Hazardous Waste" tag (or your institution's equivalent).

  • Content of Label:

    • The words "Hazardous Waste"

    • Full chemical name: "4-Hydroxynicotinic Acid" (and any other constituents in the container, with percentages).

    • Accumulation Start Date (the date the first drop of waste enters the container).

    • Hazard information (e.g., "Irritant," "Corrosive" if applicable).

  • Causality: Proper labeling is a strict federal requirement. It ensures safe handling by all personnel and is necessary for the disposal vendor to properly profile and transport the waste.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This should be at or near the point of generation and under the control of the laboratory staff.

  • Causality: Storing waste in a designated SAA complies with regulations for generator accumulation and minimizes the risk of spills or exposure in the general lab area. The container must remain closed except when adding waste.

  • Action: Once the container is full or you have no more waste to add, follow your institution's procedure to request a pickup from the EHS office.

  • Causality: EHS will transport the waste to a central accumulation facility before it is picked up by a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring a compliant "cradle-to-grave" management process as required by RCRA.[8]

In-Laboratory Treatment: A Potential for Waste Minimization

For laboratories generating dilute aqueous solutions of 4-Hydroxynicotinic acid, in-lab neutralization may be a viable option to render the waste non-hazardous, allowing for sewer disposal. This must be done with extreme caution and only if permitted by your institution and local water authority.[9][10][11][12]

Protocol: Neutralization of Aqueous 4-Hydroxynicotinic Acid Waste

Warning: This procedure should only be performed by trained personnel in a chemical fume hood while wearing all required PPE. First, test the procedure on a small scale.

  • Preparation: Place the container of acidic aqueous waste in a larger secondary container (e.g., a plastic tub) to contain any potential spills. Use a calibrated pH meter for accurate measurement.

  • Dilution: If the solution is concentrated, slowly dilute it by adding the waste solution to cold water, aiming for a concentration below 10%.[11]

  • Neutralization: Prepare a dilute solution of a base, such as 1 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate. While stirring the acidic waste gently, add the basic solution dropwise.

  • Monitoring: Monitor the pH of the solution continuously. Be aware that the neutralization reaction is exothermic and may generate heat. Add the base slowly to control the temperature.

  • Final pH Adjustment: Continue adding base until the pH is stable within a neutral range, typically between 6.0 and 9.0. Check with your local regulations for the exact acceptable pH range for sewer disposal.

  • Final Verification: Once neutralized, the resulting solution contains water and the sodium salt of 4-Hydroxynicotinic acid. Provided no other hazardous materials are present, this can typically be disposed of down the sanitary sewer with a copious amount of water.[9]

  • Documentation: Keep a log of all in-lab waste treatment activities.

Disposal Decision Workflow Diagram

The following diagram illustrates the logical process for determining the correct disposal path for 4-Hydroxynicotinic acid waste.

G Diagram 1: Disposal Decision Workflow for 4-Hydroxynicotinic Acid cluster_0 Phase 1: Characterization cluster_1 Phase 2: Disposal Path Start Waste Containing 4-Hydroxynicotinic Acid Generated IsListed Is it a Listed RCRA Waste (40 CFR Part 261, Subpart D)? Start->IsListed CheckChars Evaluate for RCRA Characteristics (40 CFR Part 261, Subpart C) IsListed->CheckChars No IsCorrosive Is aqueous waste pH <= 2 or >= 12.5? CheckChars->IsCorrosive Hazardous Manage as RCRA Hazardous Waste (Waste Code D002) IsCorrosive->Hazardous Yes NonHazardous Manage as Non-Hazardous Chemical Waste IsCorrosive->NonHazardous No EHS_Pickup Dispose via Licensed Contractor (Arrange EHS Pickup) Hazardous->EHS_Pickup NeutralizeOption Is In-Lab Neutralization a Viable & Permitted Option? NonHazardous->NeutralizeOption Sewer Dispose via Sanitary Sewer (Post-Neutralization & Verification) NeutralizeOption->Sewer Yes NeutralizeOption->EHS_Pickup No

Caption: Disposal Decision Workflow for 4-Hydroxynicotinic Acid.

References

  • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (e-CFR) URL: [Link]

  • Title: Frequent Questions About Hazardous Waste Identification Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Identification and Listing of Hazardous Waste (40CFR261.1 -- 40CFR261.33) Source: Paint & Coatings Resource Center URL: [Link]

  • Title: 40 CFR Part 261 Subpart B -- Criteria for Identifying the Characteristics of Hazardous Waste and for Listing Hazardous Waste Source: Electronic Code of Federal Regulations (e-CFR) URL: [Link]

  • Title: 4-Hydroxynicotinic acid | C6H5NO3 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: In-Laboratory Treatment of Chemical Waste Source: University of British Columbia, Safety & Risk Services URL: [Link]

  • Title: pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media Source: MDPI URL: [Link]

  • Title: Tips for Collecting and Neutralizing Laboratory Waste Source: Merck Millipore URL: [Link]

  • Title: 4-Hydroxynicotinic acid - 609-70-1 Source: ChemIndex URL: [Link]

  • Title: 4-hydroxycinnamic acid - Registration Dossier Source: European Chemicals Agency (ECHA) URL: [Link]

  • Title: PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS Source: École Polytechnique Fédérale de Lausanne (EPFL) URL: [Link]

  • Title: Hazardous Waste Listings Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Neutralization/Deactivation/Recovery Source: Princeton University, Environmental Health and Safety URL: [Link]

  • Title: Introduction to Hazardous Waste Identification Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: 6-Hydroxynicotinic acid | C6H5NO3 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: Hazardous Waste Characteristics Source: U.S. Environmental Protection Agency URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxynicotinic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxynicotinic acid
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